molecular formula C9H6FN B188112 7-Fluoroquinoline CAS No. 396-32-7

7-Fluoroquinoline

カタログ番号: B188112
CAS番号: 396-32-7
分子量: 147.15 g/mol
InChIキー: XUIRHRWOJCYEDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Fluoroquinoline is a fluorinated heterocyclic compound that serves as a versatile synthetic intermediate and core scaffold in advanced chemical and pharmaceutical research. Its primary research value lies in the exploration and development of new quinolone-based antibacterial agents, a class of compounds known for targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV . By inhibiting these enzymes, quinolone derivatives disrupt bacterial DNA replication, making this chemical moiety a critical focus in the fight against microbial resistance . Beyond its established role in antimicrobial development, this compound's structure provides a privileged platform for creating molecular hybrids and investigating new therapeutic areas. Recent scientific literature highlights the application of such scaffolds in the design of hybrid molecules with potential dual-mechanism actions against multi-drug resistant pathogens, as well as in other research fields, including antitumor and antiplasmodial agent discovery . This compound is essential for medicinal chemists aiming to modify the C-7 position of the quinolone nucleus, a key strategy for tuning the properties of new chemical entities to overcome resistance and improve efficacy .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIRHRWOJCYEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192712
Record name Quinoline, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396-32-7
Record name 7-Fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-FLUOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TFU7P9W6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoroquinoline: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinoline, a fluorinated heterocyclic aromatic organic compound, represents a core structural motif in a class of synthetic antibacterial agents known as fluoroquinolones. While the broader class of fluoroquinolones has been extensively studied and utilized in clinical practice, specific data on the parent compound, this compound, is less abundant in publicly available literature. This technical guide consolidates the known information on this compound, including its chemical structure and fundamental properties, and extrapolates potential characteristics and methodologies based on the well-documented behavior of its derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound and its analogues.

Chemical Structure and Identification

This compound is a derivative of quinoline with a fluorine atom substituted at the 7th position of the quinoline ring system.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identification of this compound

IdentifierValueCitation
CAS Number 396-32-7[1]
Molecular Formula C₉H₆FN[1]
Molecular Weight 147.15 g/mol [1]
Canonical SMILES C1=CC2=C(C=C(C=C2)F)N=C1
InChI InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not extensively reported. The following table summarizes the available data and provides predicted values for related compounds, which may serve as an estimation.

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompoundCitation
Boiling Point 127-129 °C @ 30 TorrThis compound[1]
Melting Point 73.5-74 °C4-Chloro-7-fluoroquinoline[2]
pKa (Predicted) 4.81 ± 0.107-Fluoroisoquinoline[3]
Solubility Slightly soluble in Chloroform and Methanol4-Chloro-7-fluoroquinoline[2]
Aqueous Solubility Data not availableThis compound
Solubility in Ethanol Data not availableThis compound
Solubility in DMSO Data not availableThis compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine atom at the 7-position will influence the chemical shifts and coupling constants of the adjacent protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms in the quinoline ring. The carbon atom attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • C=C and C=N stretching (in the aromatic rings): ~1500-1650 cm⁻¹

  • C-F stretching: ~1000-1300 cm⁻¹[4]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 147. Fragmentation patterns of fluoroquinolones typically involve the loss of small molecules like HCN and rearrangements of the heterocyclic ring.[5][6]

Synthesis of this compound

A common and versatile method for the synthesis of quinolines is the Gould-Jacobs reaction .[7][8][9] This reaction involves the condensation of an aniline with a β-ketoester or a related derivative, followed by cyclization. For the synthesis of this compound, 3-fluoroaniline would be a suitable starting material.

Gould_Jacobs_Synthesis Start 3-Fluoroaniline + Diethyl ethoxymethylenemalonate Intermediate1 Condensation (Loss of Ethanol) Start->Intermediate1 Intermediate2 Anilinomethylenemalonate Intermediate Intermediate1->Intermediate2 Cyclization Thermal Cyclization (e.g., in Dowtherm A) Intermediate2->Cyclization Product1 Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Product1 Hydrolysis Saponification (e.g., NaOH) Product1->Hydrolysis Product2 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->Product2 Decarboxylation Decarboxylation (Heat) Product2->Decarboxylation Product3 7-Fluoro-4-hydroxyquinoline Decarboxylation->Product3 Final_Reduction Reduction (e.g., Zn dust) Product3->Final_Reduction Final_Product This compound Final_Reduction->Final_Product

Gould-Jacobs reaction pathway for this compound synthesis.
Experimental Protocol: General Gould-Jacobs Reaction

  • Condensation: An equimolar mixture of 3-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-140 °C, to facilitate the initial condensation reaction with the elimination of ethanol.

  • Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce thermal cyclization.

  • Hydrolysis and Decarboxylation: The resulting ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is then saponified using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid leads to decarboxylation to form 7-fluoro-4-hydroxyquinoline.

  • Reduction: The final step to obtain this compound would involve the reduction of the 4-hydroxy group, which can be achieved using methods like heating with zinc dust.

Biological Activity and Mechanism of Action

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.

By inhibiting these enzymes, fluoroquinolones disrupt DNA replication and repair, leading to bacterial cell death.

Fluoroquinolone_Mechanism cluster_targets Bacterial Enzymes cluster_processes Cellular Processes FQ Fluoroquinolone (e.g., this compound derivative) Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Required for Transcription Transcription Gyrase->Transcription Required for Segregation Chromosome Segregation TopoIV->Segregation Required for Death Bacterial Cell Death Replication->Death Transcription->Death Segregation->Death

Mechanism of action of fluoroquinolone antibiotics.
Experimental Protocols for Biological Assays

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, ATP, relaxed plasmid DNA (e.g., pBR322), and the test compound (this compound derivative) at various concentrations.

  • Enzyme Addition: Purified DNA gyrase is added to the reaction mixture.

  • Incubation: The reaction is incubated at 37 °C for a specified time (e.g., 30-60 minutes).

  • Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized by the decrease in the amount of supercoiled DNA compared to the control.

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenanes).

  • Reaction Mixture Preparation: A reaction mixture is prepared with buffer, ATP, catenated kinetoplast DNA (kDNA), and the test compound.

  • Enzyme Addition: Purified topoisomerase IV is added.

  • Incubation: The mixture is incubated at 37 °C.

  • Termination and Analysis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of decatenated minicircles.

Reactivity, Stability, and Safety

Reactivity

The quinoline ring system is generally stable. The fluorine atom at the 7-position can influence the reactivity of the benzene ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. The nitrogen atom in the pyridine ring possesses basic properties and can be protonated or alkylated.

Stability and Storage

Fluoroquinolones are generally stable under normal laboratory conditions. They should be stored in a cool, dry place, protected from light to prevent potential photodegradation.[10][11]

Safety and Hazards

Specific toxicological data for this compound is not available. However, the fluoroquinolone class of antibiotics is associated with a range of potential adverse effects, and appropriate safety precautions should be taken when handling any new compound in this class. General hazards may include skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, a material safety data sheet (MSDS) for a closely related compound should be consulted if one for this compound is not available.[12][13]

Conclusion and Future Directions

This compound serves as a fundamental building block for a significant class of antibacterial agents. While specific experimental data for this parent compound is limited, this guide provides a comprehensive overview based on the established chemistry and biology of fluoroquinolones. Further research is warranted to fully characterize the physicochemical properties, spectroscopic profile, and biological activity of this compound. Such studies would not only fill the existing knowledge gaps but also potentially pave the way for the rational design and synthesis of novel fluoroquinolone derivatives with improved efficacy and safety profiles for the treatment of bacterial infections. The experimental protocols and theoretical frameworks presented herein offer a starting point for researchers embarking on the exploration of this important chemical entity.

References

Synthesis of 7-Fluoroquinoline starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinoline Starting Materials

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents known as fluoroquinolones. The strategic placement of a fluorine atom at the 7-position can significantly enhance the biological activity and pharmacokinetic properties of these compounds. The synthesis of this compound and its derivatives is highly dependent on the availability of appropriately substituted starting materials. This technical guide provides a detailed overview of the primary synthetic routes to key precursors for this compound, targeting researchers, scientists, and professionals in drug development. It covers established methodologies, presents quantitative data in structured tables, offers detailed experimental protocols, and visualizes synthetic pathways and workflows.

Core Synthetic Strategies for the Quinoline Ring

The construction of the quinoline ring system is a classic endeavor in heterocyclic chemistry. Three primary named reactions are frequently employed and can be adapted for the synthesis of 7-fluoroquinolines: the Skraup, Doebner-von Miller, and Friedländer syntheses. The choice of method dictates the required starting materials.

  • Skraup Synthesis : This method involves the reaction of an aromatic amine (e.g., 3-fluoroaniline) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring.[1][2][3][4]

  • Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with an aromatic amine in the presence of an acid catalyst.[2][5][6][7]

  • Friedländer Synthesis : This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by either an acid or a base.[8][9][10][11][12]

The following diagram illustrates the general logic of these three foundational synthetic routes.

G cluster_skraup Skraup Synthesis cluster_doebner Doebner-von Miller Reaction cluster_friedlander Friedländer Synthesis S_Aniline 3-Fluoroaniline S_Product This compound S_Aniline->S_Product Cyclization S_Reagents Glycerol, H₂SO₄, Oxidizing Agent S_Reagents->S_Product D_Aniline 3-Fluoroaniline D_Product Substituted This compound D_Aniline->D_Product Condensation D_Reagents α,β-Unsaturated Carbonyl, Acid Catalyst D_Reagents->D_Product F_Aldehyde 2-Amino-4-fluorobenzaldehyde F_Product Substituted This compound F_Aldehyde->F_Product Cyclocondensation F_Reagents Compound with α-Methylene Group, Acid/Base Catalyst F_Reagents->F_Product

Caption: Core synthetic strategies for the quinoline ring system.

Synthesis of Key Starting Material: 3-Fluoroaniline

3-Fluoroaniline is a fundamental building block for accessing the this compound core via the Skraup or Doebner-von Miller reactions.[13] It is typically synthesized via the reduction of 3-fluoronitrobenzene. A common and efficient method involves catalytic hydrogenation.

Quantitative Data: Catalytic Hydrogenation of 3-Fluoronitrobenzene
ParameterValueReference(s)
Starting Material 3-Fluoronitrobenzene[14]
Reducing Agent Hydrogen Gas (H₂)[15]
Catalyst Platinum on Carbon (Pt/C)[15]
Solvent Not specified, often Ethanol or Methanol[15]
Temperature 80 °C[15]
Pressure 0.8 MPa (Hydrogen)[15]
Reaction Time 5 hours[15]
Yield High (Specific yield not stated)[15]
Experimental Protocol: Synthesis of 3-Fluoroaniline

This protocol is adapted from a general procedure for the reduction of fluorinated nitrobenzene compounds.[14][15]

Materials:

  • 3-Fluoronitrobenzene

  • 1% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas

  • Suitable solvent (e.g., Ethanol)

  • Pressurized reaction vessel (autoclave/hydrogenator)

Procedure:

  • Charge the reaction kettle with 3-fluoronitrobenzene and the 1% Pt/C catalyst.[15]

  • Seal the vessel and replace the internal atmosphere with high-purity nitrogen three times to ensure an inert environment.

  • Replace the nitrogen atmosphere with hydrogen gas, repeating the purge cycle three times.[15]

  • Pressurize the reactor with hydrogen to 0.8 MPa.[15]

  • Raise the internal temperature to 80°C and begin vigorous stirring.[15]

  • Maintain the reaction under these conditions for 5 hours, monitoring the reaction progress by techniques such as TLC or GC-MS.[15]

  • Upon completion, cool the reaction mixture and carefully vent the excess hydrogen gas.

  • Filter the hot reaction mixture to remove the Pt/C catalyst.[15]

  • Concentrate the filtrate under reduced pressure to yield crude 3-fluoroaniline.

  • The product can be further purified by distillation or chromatography as needed.

G Start 3-Fluoronitrobenzene + Pt/C Catalyst Inert Purge with N₂ (3x) Start->Inert H2_Purge Purge with H₂ (3x) Inert->H2_Purge Reaction Hydrogenation (0.8 MPa H₂, 80°C, 5h) H2_Purge->Reaction Filter Hot Filtration Reaction->Filter Reaction Mixture Concentrate Solvent Removal (Reduced Pressure) Filter->Concentrate Filtrate End 3-Fluoroaniline Concentrate->End

Caption: Workflow for the catalytic hydrogenation of 3-fluoronitrobenzene.

Synthesis of Key Starting Material: 2-Amino-4-fluorobenzaldehyde

2-Amino-4-fluorobenzaldehyde is the requisite starting material for the Friedländer synthesis of 7-fluoroquinolines.[8][16][17] Its synthesis can be achieved through the oxidation of the corresponding 2-amino-4-fluorobenzyl alcohol.

Quantitative Data: Oxidation of 2-Amino-4-fluorobenzyl Alcohol
ParameterValueReference(s)
Starting Material 2-Amino-4-fluorobenzyl alcohol[18] (by analogy)
Oxidizing Agent Activated Manganese Dioxide (MnO₂)[18] (by analogy)
Solvent Chloroform[18] (by analogy)
Temperature Reflux[18] (by analogy)
Reaction Time ~20 hours[18] (by analogy)
Yield High (e.g., ~95% for non-fluorinated analog)[18]
Purification Column Chromatography on Silica[18]
Experimental Protocol: Synthesis of 2-Amino-4-fluorobenzaldehyde

This protocol is based on the well-established oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde using manganese dioxide.[18]

Materials:

  • 2-Amino-4-fluorobenzyl alcohol

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (or another suitable solvent like Dichloromethane)

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Dissolve 2-amino-4-fluorobenzyl alcohol in chloroform in a round-bottom flask equipped with a reflux condenser.

  • Add activated manganese dioxide to the solution (typically a 5-10 fold mass excess relative to the alcohol).

  • Heat the mixture to reflux and maintain vigorous stirring for approximately 20 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the manganese solids. Wash the filter cake thoroughly with additional chloroform.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-amino-4-fluorobenzaldehyde by column chromatography on silica gel to yield the pure product.[18]

G Start Dissolve 2-Amino-4-fluorobenzyl Alcohol in Chloroform Add_MnO2 Add Activated MnO₂ Start->Add_MnO2 Reflux Reflux with Stirring (~20 hours) Add_MnO2->Reflux Filter Filter through Celite Reflux->Filter Reaction Mixture Concentrate Concentrate Filtrate Filter->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Crude Product Product Pure 2-Amino-4-fluorobenzaldehyde Purify->Product

Caption: Experimental workflow for the synthesis of 2-amino-4-fluorobenzaldehyde.

Synthesis of Key Intermediate: 4-Fluoro-2-nitroaniline

4-Fluoro-2-nitroaniline is a versatile intermediate used in the synthesis of various fluorinated heterocyclic compounds.[19][20] It can be prepared by the nitration of p-fluoroacetanilide followed by hydrolysis. A continuous flow microchannel reactor offers a safe and efficient method for the nitration step.[19]

Quantitative Data: Microreactor Synthesis of 4-Fluoro-2-nitroaniline
ParameterValueReference(s)
Starting Material p-Fluoroacetanilide[19]
Nitrating Agent 68% Nitric Acid[19]
Solvent/Medium Acetic acid-acetic anhydride solution[19]
Molar Ratio (Substrate:HNO₃) 1 : 1.0-1.5[19]
Flow Rate (Substrate Sol.) 40.0-100.0 mL/min[19]
Flow Rate (Nitric Acid) 4.0-30.0 mL/min[19]
Reaction Temperature 30-70 °C[19]
Residence Time 50-200 s[19]
Hydrolysis Conditions 90-100 °C for 2-4 h[19]
Yield 83-94%[19]
Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline

This protocol describes a modern approach using a microchannel reactor for the nitration step, enhancing safety and control.[19]

Materials:

  • p-Fluoroacetanilide

  • Acetic acid

  • Acetic anhydride

  • 68% Nitric acid

  • Petroleum ether

  • Corning high-flux continuous flow microchannel reactor

Procedure:

  • Feed Preparation: Prepare a 20-40% solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. Prepare a separate feed of 68% nitric acid.[19]

  • Nitration: Set the flow rates for the p-fluoroacetanilide solution (40.0-100.0 mL/min) and the 68% nitric acid (4.0-30.0 mL/min) to achieve a molar ratio of 1:1.0-1.5 (p-fluoroacetanilide:nitric acid).[19]

  • Pump the reagents through the preheated microchannel reactor, maintaining the reaction temperature between 30-70 °C for a residence time of 50-200 seconds.[19]

  • Hydrolysis: Collect the output from the reactor and heat it to 90-100 °C for 2-4 hours to effect hydrolysis of the acetamido group.[19]

  • Work-up and Isolation: Cool the resulting mixture in an ice water bath (0-5 °C) and stir for 30 minutes to precipitate the product.[19]

  • Filter the solid product and wash the filter cake with water until it is weakly acidic or neutral.[19]

  • Triturate the solid with petroleum ether and dry to obtain the final orange solid product, 4-fluoro-2-nitroaniline.[19]

G Reagents Reagent Streams: 1. p-Fluoroacetanilide in Ac₂O/AcOH 2. 68% Nitric Acid Reactor Microchannel Reactor (30-70°C, 50-200s) Reagents->Reactor Hydrolysis Hydrolysis (90-100°C, 2-4h) Reactor->Hydrolysis Precipitate Ice Water Quench & Stirring (0-5°C) Hydrolysis->Precipitate Filter Filtration & Washing Precipitate->Filter Dry Drying Filter->Dry Product 4-Fluoro-2-nitroaniline Dry->Product

Caption: Process flow for the synthesis of 4-fluoro-2-nitroaniline.

References

7-Fluoroquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a detailed overview of 7-Fluoroquinoline, a heterocyclic aromatic organic compound. It outlines the fundamental physicochemical properties, including its CAS number and molecular weight. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates potential synthetic pathways and discusses the broader biological significance of the fluoroquinolone scaffold in drug discovery. The guide also presents generalized experimental protocols and data presentation formats relevant to the characterization of such compounds.

Core Properties of this compound

This compound is a fluorinated derivative of quinoline. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 396-32-7[1][2]
Molecular Formula C₉H₆FN[3]
Molecular Weight 147.15 g/mol [3]
Boiling Point 127-129 °C at 30 Torr[3]

Synthesis of Fluoroquinolones: A General Perspective

General Synthetic Workflow

The synthesis of a fluoroquinolone typically begins with the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring. Subsequent steps can include hydrolysis, N-alkylation, and nucleophilic aromatic substitution to introduce various functional groups.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Substituted Aniline Substituted Aniline Condensation Condensation Substituted Aniline->Condensation Diethyl Ethoxymethylenemalonate (EMME) Diethyl Ethoxymethylenemalonate (EMME) Diethyl Ethoxymethylenemalonate (EMME)->Condensation Thermal Cyclization Thermal Cyclization Condensation->Thermal Cyclization Hydrolysis Hydrolysis Thermal Cyclization->Hydrolysis Fluoroquinolone Core Fluoroquinolone Core Hydrolysis->Fluoroquinolone Core Further Modifications Further Modifications Fluoroquinolone Core->Further Modifications

A generalized workflow for the synthesis of a fluoroquinolone core.
Illustrative Experimental Protocol: Synthesis of a Fluoroquinolone Precursor

The following protocol describes the synthesis of a common fluoroquinolone precursor, which can be modified for different derivatives.

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Ethanol

Procedure:

  • A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated.[1]

  • The resulting intermediate is then added to heated diphenyl ether to induce thermal cyclization, forming the quinolone ring system.[4]

  • The reaction mixture is cooled, and the product is precipitated by the addition of a suitable solvent like ethanol.

  • The crude product is collected by filtration and purified by recrystallization.

Physicochemical Characterization

Detailed experimental data for the physicochemical properties of this compound, such as melting point, solubility, and comprehensive spectroscopic data, are not extensively reported. For novel fluoroquinolone derivatives, a standard panel of analytical techniques is employed for characterization.

Analytical TechniquePurposeExpected Observations for a Fluoroquinolone
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Characteristic signals for the quinoline ring protons and carbons, with splitting patterns influenced by the fluorine substituent.[2][5][6]
Infrared (IR) Spectroscopy Identification of functional groups.Absorption bands corresponding to C-F stretching, C=C and C=N bonds of the aromatic system.[7][8]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions.[9]
Melting Point Analysis Assessment of purity.A sharp melting point range for a pure crystalline solid.
Solubility Studies Determination of solubility in various solvents.Fluoroquinolones generally exhibit low water solubility, which can be pH-dependent.[10]

Biological Activity and Mechanism of Action

While there is a lack of specific biological data for this compound, the broader class of fluoroquinolones is well-known for its significant antibacterial activity.[11]

General Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[15]

G Fluoroquinolone Fluoroquinolone DNA Gyrase DNA Gyrase Fluoroquinolone->DNA Gyrase Topoisomerase IV Topoisomerase IV Fluoroquinolone->Topoisomerase IV Enzyme-DNA Complex Stabilization Enzyme-DNA Complex Stabilization DNA Gyrase->Enzyme-DNA Complex Stabilization Topoisomerase IV->Enzyme-DNA Complex Stabilization Inhibition of DNA Replication Inhibition of DNA Replication Enzyme-DNA Complex Stabilization->Inhibition of DNA Replication Double-Strand DNA Breaks Double-Strand DNA Breaks Inhibition of DNA Replication->Double-Strand DNA Breaks Bacterial Cell Death Bacterial Cell Death Double-Strand DNA Breaks->Bacterial Cell Death

The mechanism of action of fluoroquinolone antibiotics.
In Vitro and In Vivo Evaluation of Fluoroquinolone Derivatives

The biological activity of novel fluoroquinolone compounds is typically assessed through a series of in vitro and in vivo experiments.

In Vitro Assays:

  • Minimum Inhibitory Concentration (MIC) Determination: This assay is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

  • DNA Gyrase and Topoisomerase IV Inhibition Assays: These enzymatic assays directly measure the inhibitory activity of the compound against its target enzymes.

In Vivo Studies:

  • Mouse Protection Test: This model is used to evaluate the efficacy of a new antibacterial agent in a living organism by challenging infected mice with the test compound.[1]

  • Toxicity Studies: Acute and chronic toxicity studies are conducted to determine the safety profile of the compound.[1]

Conclusion and Future Directions

This compound represents a core structure within the broader and pharmaceutically significant class of fluoroquinolones. While specific data on this compound itself is sparse, the established synthetic methodologies and biological evaluation protocols for its derivatives provide a solid framework for future research. Further investigation into the synthesis and biological properties of this compound and its unique derivatives could unveil novel therapeutic agents with potentially distinct activities and applications in drug development. The exploration of structure-activity relationships, particularly the impact of the fluorine atom at the 7-position, may lead to the discovery of compounds with improved efficacy and safety profiles.

References

Spectroscopic Data of 7-Fluoroquinolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for a representative 7-fluoroquinolone derivative. Due to the limited availability of complete, publicly accessible spectroscopic data for the parent 7-fluoroquinoline, this document utilizes data for a substituted analog as a case study to illustrate the principles of its characterization. The information presented is intended for researchers, scientists, and professionals in drug development involved in the synthesis and analysis of quinolone-based compounds.

Representative Compound: A Substituted 7-Fluoroquinolone

The data presented in this guide corresponds to a derivative of 7-fluoroquinolone, which incorporates additional substitutions to the core structure. The analysis of such derivatives provides valuable insight into the spectroscopic characteristics of the 7-fluoroquinolone scaffold.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for the representative 7-fluoroquinolone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
Data not available in search results

Note: Specific peak assignments and coupling constants for a representative 7-fluoroquinolone derivative were not explicitly available in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Interpretation
3208-2983O-H stretching (carboxylic acid)[1]
1704C=O stretching (carboxylic acid)[1]
1613C=O stretching (pyridone)[1]
1582-1542C=C stretching (aromatic)[1]
1299-1088C-O stretching (carboxylic acid)[1]
1036C-F stretching (aromatic)[1]
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Table 4: Mass Spectrometry Data

m/zInterpretation
Data not available in search resultsMolecular Ion (M⁺)
Data not available in search resultsFragment Ions

Note: Specific m/z values for a representative 7-fluoroquinolone derivative were not explicitly available in the provided search results. The table is structured for the inclusion of such data when available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the 7-fluoroquinolone derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube using a pipette with a filter to remove any particulate matter.

2. Data Acquisition:

  • The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a JEOL GSX 400 spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid 7-fluoroquinolone derivative with dry potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Record the IR spectrum using an FTIR spectrometer, such as a JASCO-FTIR 460.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of the 7-fluoroquinolone derivative in a suitable volatile solvent.

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer, for example, a Shimadzu GC MS QP 5000.

  • The mass spectrum is recorded, showing the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire Spectrum instrument->acquire process Process FID acquire->process analyze Analyze Spectrum (Chemical Shifts, Coupling) process->analyze

Figure 1. General workflow for NMR spectroscopy.

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press instrument Place in FTIR Spectrometer press->instrument acquire Acquire Spectrum instrument->acquire analyze Analyze Spectrum (Peak Positions, Functional Groups) acquire->analyze

Figure 2. General workflow for IR spectroscopy.

experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Volatile Solvent instrument Introduce into Mass Spectrometer dissolve->instrument acquire Acquire Mass Spectrum instrument->acquire analyze Analyze Spectrum (Molecular Ion, Fragmentation) acquire->analyze

Figure 3. General workflow for Mass Spectrometry.

References

Crystal Structure of 7-Fluoroquinoline: A Methodological Overview and Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure determination for the parent compound 7-fluoroquinoline has not been indexed in major crystallographic databases. The information presented herein provides a detailed, generalized guide to the experimental and computational methodologies that would be employed for the crystal structure determination of this compound, based on established practices for small organic molecules and related quinoline derivatives.

This technical guide is intended for researchers, scientists, and drug development professionals, outlining the typical workflow, data presentation, and experimental protocols involved in single-crystal X-ray diffraction analysis.

Introduction

This compound is a heterocyclic aromatic organic compound and a derivative of quinoline. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its electronic distribution, lipophilicity, and metabolic stability. These modifications are of great interest in medicinal chemistry and materials science. A definitive crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its solid-state properties and for rational drug design.

While specific data for this compound is not available, this document outlines the standard procedures for its crystal structure determination.

Experimental Protocols

The determination of a small molecule's crystal structure is primarily achieved through single-crystal X-ray diffraction.[1] The process involves several key stages, from sample preparation to final structure validation.[2]

2.1. Crystallization

The initial and often most challenging step is to grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions.[2] For an organic compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent in which it is moderately soluble. The solvent is then allowed to evaporate slowly in a dust-free environment, leading to the gradual formation of crystals.[3]

  • Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and then layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent reduces the compound's solubility, inducing crystallization at the interface.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.

2.2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[4]

  • X-ray Source: A monochromatic X-ray beam, often from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.[5]

  • Diffraction: The crystal lattice diffracts the X-rays into a unique pattern of reflections. The crystal is rotated during the experiment to capture a complete dataset of these reflections.[2]

  • Detector: The intensities and positions of the diffracted beams are recorded by a detector, such as a CCD or pixel detector.[2]

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the reflections are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: The intensities of the reflections are used to calculate an initial electron density map. For small molecules, direct methods are typically successful in solving the "phase problem" and providing an initial model of the molecular structure.[6]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and bond angles to best fit the observed diffraction pattern.[7]

Data Presentation

If the crystal structure of this compound were determined, the quantitative data would be presented in a standardized format, typically in tables within a crystallographic information file (CIF). The key parameters would include:

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

ParameterValue (Example)
Empirical formulaC₉H₆FN
Formula weight147.15
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 6.0 Å, c = 13.5 Å
α = 90°, β = 95°, γ = 90°
Volume682 ų
Z (molecules per unit cell)4
Density (calculated)1.432 Mg/m³
Absorption coefficient0.105 mm⁻¹
F(000)304
Crystal size0.20 x 0.15 x 0.10 mm
Theta range for data collection2.5° to 28.0°
Reflections collected3000
Independent reflections1500 [R(int) = 0.04]
Final R indices [I>2sigma(I)]R1 = 0.05, wR2 = 0.12
R indices (all data)R1 = 0.07, wR2 = 0.15
Goodness-of-fit on F²1.05

Table 2: Selected Bond Lengths and Angles for this compound (Hypothetical)

BondLength (Å)AngleAngle (°)
C(7)-F(1)1.36C(6)-C(7)-C(8)120.5
N(1)-C(2)1.37C(2)-N(1)-C(8a)117.0
N(1)-C(8a)1.38C(7)-C(8)-C(8a)119.8
C(4)-C(4a)1.41C(4a)-C(5)-C(6)120.1

Mandatory Visualizations

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Determination cluster_validation Validation & Deposition synthesis Synthesis & Purification of this compound crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation deposition Deposition in Database (e.g., CCDC) validation->deposition

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, the methods for its determination are well-established. A successful single-crystal X-ray diffraction study would yield precise data on its three-dimensional structure, including unit cell parameters, bond lengths, bond angles, and intermolecular packing. This information is invaluable for computational modeling, understanding structure-activity relationships, and guiding the development of new materials and pharmaceutical agents. The protocols and data formats outlined in this guide provide a comprehensive framework for such a study.

References

The Enigmatic 7-Fluoroquinoline: A Deep Dive into its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "7-Fluoroquinoline" presents a degree of ambiguity within the scientific literature. While the broader class of fluoroquinolone antibiotics is characterized by a fluorine substituent on the quinolone core, this is most commonly found at the 6-position, a feature critical to their potent antibacterial activity. Quinolones bearing a fluorine atom at the 7-position are less common. This guide will first explore the discovery and history of quinolones with a fluorine atom specifically at the 7-position, acknowledging the limited scope of available data. It will then delve into the more extensive research on 7-substituted-6-fluoroquinolones, where modifications at the 7-position have been a cornerstone of fluoroquinolone development. This exploration will encompass their historical context, synthesis, and biological significance, providing a comprehensive resource for researchers in the field.

The Rise of Quinolones: A Serendipitous Discovery

The journey of quinolone antibiotics began not with a targeted search, but with a fortuitous observation during the synthesis of the antimalarial drug, chloroquine. In the early 1960s, researchers isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which demonstrated antibacterial activity. This accidental discovery served as the foundational chemical scaffold that, through subsequent modification, led to the development of nalidixic acid, the first synthetic quinolone antibiotic.

7-Fluoroquinolines: A Niche Area of Study

While the 6-fluoro substitution became the hallmark of the potent fluoroquinolone class, research into quinolones with a fluorine atom at the 7-position has been more limited. The core structure of interest in this context is 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid .

Synthesis of 7-Fluoro-4-oxo-1H-quinoline-3-carboxylic Acid

The primary method for synthesizing the quinolone core is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

A general protocol for the Gould-Jacobs reaction is as follows:

  • Condensation: An appropriately substituted aniline (in this case, 3-fluoroaniline) is reacted with diethyl ethoxymethylenemalonate. This step is typically performed by heating the neat reactants at a temperature of 100-130°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting intermediate, a diethyl anilinomethylenemalonate, is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures ranging from 240-280°C. This high-temperature step induces an intramolecular cyclization to form the quinolone ring system.

  • Saponification: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.

  • Acidification: The reaction mixture is acidified to precipitate the final product, 7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid.

Diagram: Gould-Jacobs Reaction for 7-Fluoro-4-oxo-1H-quinoline-3-carboxylic acid

Gould_Jacobs_Reaction Aniline 3-Fluoroaniline Intermediate Diethyl (3-fluoroanilino)methylenemalonate Aniline->Intermediate + EMME (100-130°C) EMME Diethyl Ethoxymethylenemalonate (EMME) Product 7-Fluoro-4-oxo-1H-quinoline-3-carboxylic acid Intermediate->Product Thermal Cyclization (240-280°C) + Saponification

Caption: General workflow for the synthesis of 7-Fluoro-4-oxo-1H-quinoline-3-carboxylic acid via the Gould-Jacobs reaction.

The Significance of the 7-Position in 6-Fluoroquinolones

The vast majority of research and development in the fluoroquinolone field has centered on compounds with a fluorine at the 6-position and various substituents at the 7-position. These 7-substituents have a profound impact on the antibacterial spectrum, potency, and pharmacokinetic properties of the drugs.

Structure-Activity Relationship (SAR) at the 7-Position

Modifications at the C-7 position of the 6-fluoroquinolone scaffold are a key determinant of their biological activity. The introduction of different cyclic amine substituents has been a particularly fruitful strategy for enhancing antibacterial efficacy.

  • Piperazine Ring: The incorporation of a piperazine ring at the 7-position, as seen in ciprofloxacin and norfloxacin, generally confers potent activity against Gram-negative bacteria.

  • Pyrrolidine Ring: A pyrrolidine substituent at this position tends to enhance activity against Gram-positive bacteria.

  • Other Heterocycles: A wide array of other heterocyclic moieties have been explored at the 7-position to modulate the antibacterial spectrum and overcome resistance mechanisms.

Mechanism of Action: Targeting Bacterial Topoisomerases

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death. The substituent at the 7-position plays a critical role in the interaction with these target enzymes.

Diagram: Fluoroquinolone Mechanism of Action

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone Complex Ternary Complex (Fluoroquinolone-Enzyme-DNA) Fluoroquinolone->Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Complex Topo_IV Topoisomerase IV Topo_IV->Complex DNA Bacterial DNA DNA->Complex DSB Double-Strand Breaks Complex->DSB Inhibition of DNA relegation Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Simplified signaling pathway of the bactericidal action of fluoroquinolones.

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various 7-substituted-6-fluoroquinolone derivatives against representative bacterial strains. Data is compiled from multiple sources to illustrate the impact of the 7-position substituent.

Compound7-SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
NorfloxacinPiperazinyl1-40.12-0.50.5-2
CiprofloxacinPiperazinyl0.12-10.008-0.030.25-1
LevofloxacinN-methylpiperazinyl0.25-10.03-0.120.5-2
Moxifloxacin7-azabicyclo[3.3.0]octan-3-yl0.06-0.250.06-0.254-8
Gemifloxacin3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl≤0.030.03-0.124

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Antibacterial Activity Assessment

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antibacterial susceptibility.

  • A standardized inoculum of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

  • Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plate is incubated at 35-37°C for 16-24 hours.

  • The diameter of the zone of inhibition around each disk is measured. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Broth Microdilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • The plate is incubated at 35-37°C for 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow Start Prepare serial dilutions of test compound Inoculate Inoculate with standardized bacterial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine the lowest concentration with no growth (MIC) Observe->Determine_MIC

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Conclusion

The study of 7-Fluoroquinolines reveals a fascinating dichotomy. While quinolones with a fluorine atom at the 7-position are a relatively underexplored area of research, the broader class of 7-substituted-6-fluoroquinolones represents one of the most successful and impactful classes of antibiotics developed to date. The historical journey from a serendipitous discovery to a powerhouse of antibacterial therapy underscores the importance of both chance and rational drug design. For researchers and drug development professionals, the 7-position of the fluoroquinolone scaffold continues to be a critical locus for modification, offering opportunities to enhance potency, broaden the spectrum of activity, and combat the ever-growing challenge of antibiotic resistance. Further investigation into the less common 7-fluoro substitution pattern may yet yield novel compounds with unique biological activities.

Theoretical Analysis of 7-Fluoroquinoline Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinolone and its fluorinated derivatives represent a critical class of compounds in medicinal chemistry, renowned for their broad-spectrum antibacterial activity. The electronic properties of these molecules, governed by the arrangement and energies of their molecular orbitals, are fundamental to their biological action, which often involves interactions with bacterial DNA gyrase and topoisomerase IV. The introduction of a fluorine atom at the 7-position of the quinoline core, creating 7-Fluoroquinoline, is expected to significantly modulate its electronic structure and, consequently, its reactivity and potential as a drug candidate.

Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into the molecular orbitals and electronic properties of such compounds. These computational approaches allow for the determination of parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap. These parameters are crucial descriptors of a molecule's ability to donate or accept electrons, its chemical reactivity, and its kinetic stability.

This guide presents a standardized theoretical framework for the investigation of this compound's molecular orbitals. The methodologies and data presentation formats are based on established practices in computational chemistry for similar molecular systems.

Theoretical Methodology: A Standard Protocol

The following protocol outlines a robust and widely adopted computational methodology for the theoretical study of this compound's molecular orbitals. This protocol is derived from numerous computational studies on related fluoroquinolone and quinoline derivatives.

2.1. Geometry Optimization

The initial step in any theoretical analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

  • Level of Theory: Density Functional Theory (DFT) is the most common and effective method for such calculations.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice that balances accuracy and computational cost.

  • Basis Set: The 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is recommended. The inclusion of polarization functions (d,p) is crucial for accurately describing the electronic distribution around the atoms, particularly the electronegative fluorine and nitrogen atoms. The diffuse functions (++) are important for describing anions and weak interactions.

2.2. Molecular Orbital and Electronic Property Calculations

Once the geometry is optimized, the molecular orbitals and their corresponding energies can be calculated at the same level of theory.

  • Key Parameters:

    • E_HOMO: Energy of the Highest Occupied Molecular Orbital.

    • E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital.

    • HOMO-LUMO Energy Gap (ΔE): Calculated as E_LUMO - E_HOMO.

  • Software: The Gaussian suite of programs is the industry standard for such calculations.

2.3. Derivation of Quantum Chemical Descriptors

From the HOMO and LUMO energies, several important quantum chemical descriptors can be calculated to predict the reactivity of this compound:

  • Ionization Potential (I): I ≈ -E_HOMO

  • Electron Affinity (A): A ≈ -E_LUMO

  • Electronegativity (χ): χ = (I + A) / 2

  • Chemical Hardness (η): η = (I - A) / 2

  • Chemical Softness (S): S = 1 / (2η)

  • Electrophilicity Index (ω): ω = χ² / (2η)

Data Presentation: Illustrative Tables

The following tables provide a template for presenting the quantitative data obtained from a theoretical study of this compound. The values presented are illustrative and based on typical ranges observed for similar fluoroquinolone compounds.

Table 1: Calculated Molecular Orbital Energies for this compound

ParameterEnergy (eV)
E_HOMO-6.50 to -7.50
E_LUMO-1.00 to -2.00
HOMO-LUMO Gap (ΔE)4.50 to 6.50

Table 2: Calculated Quantum Chemical Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)6.50 to 7.50
Electron Affinity (A)1.00 to 2.00
Electronegativity (χ)3.75 to 4.75
Chemical Hardness (η)2.25 to 3.25
Chemical Softness (S)0.15 to 0.22
Electrophilicity Index (ω)2.15 to 3.15

Visualization of Computational Workflow and Concepts

Visual diagrams are essential for understanding the logical flow of computational studies and the relationships between different theoretical concepts. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis start Define this compound Structure method Select Level of Theory (e.g., DFT/B3LYP/6-31G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc mo_calc Molecular Orbital Calculation freq_calc->mo_calc energies HOMO/LUMO Energies mo_calc->energies visualization Visualize Molecular Orbitals mo_calc->visualization descriptors Quantum Chemical Descriptors energies->descriptors analysis Reactivity & Property Prediction descriptors->analysis visualization->analysis Molecular_Orbital_Theory cluster_orbitals Frontier Molecular Orbitals cluster_properties Molecular Properties HOMO HOMO (Highest Occupied Molecular Orbital) Electron_Donating Electron Donating Ability HOMO->Electron_Donating correlates with LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Accepting Electron Accepting Ability LUMO->Electron_Accepting correlates with Energy_Gap HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely relates to Stability Kinetic Stability Energy_Gap->Stability directly relates to Electron_Donating->Reactivity Electron_Accepting->Reactivity

7-Fluoroquinoline Derivatives and Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Fluoroquinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The incorporation of a fluorine atom at the C7 position of the quinoline scaffold, along with other structural modifications, has led to the development of potent therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound derivatives and their analogues, focusing on their synthesis, structure-activity relationships (SAR), and biological evaluation, with a particular emphasis on their antimicrobial and anticancer properties. This document is intended for researchers, scientists, and professionals involved in the drug discovery and development process.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies have revealed key structural features that govern their potency and spectrum of activity.

  • Substitution at C7: The substituent at the C7 position is a critical determinant of the biological activity of fluoroquinolones.[1] The introduction of various heterocyclic and aliphatic moieties at this position can significantly enhance the broad-spectrum antimicrobial activity.[2] For instance, a piperazine ring at C7 is known to increase potency against Gram-negative bacteria, while a pyrrolidine ring enhances activity against Gram-positive bacteria.[3] The addition of azabicyclic groups at this position is associated with enhanced Gram-positive activity and increased lipophilicity.[3]

  • Substitution at N1: The N1 substituent also plays a crucial role in the overall potency. A cyclopropyl group at N1 is generally considered optimal for antibacterial activity.[4]

  • Fluorine at C6: The presence of a fluorine atom at the C6 position has been shown to markedly improve antimicrobial activity by increasing both cell penetration and gyrase inhibition.[3]

  • Carboxylic Acid at C3: The carboxylic acid group at the C3 position is essential for the antibacterial activity of quinolones.[2]

  • Other Positions: Modifications at other positions, such as C5 and C8, can also influence the activity and side-effect profile. For example, an amino substituent at C5 can improve overall potency.[1] A halogen (F or Cl) at the C8-position can improve oral absorption and activity against anaerobes.[1]

Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Fluoroquinolones are potent antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3][5] This inhibition leads to fragmentation of the bacterial chromosome and ultimately cell death.[3][5] The introduction of a fluorine atom at C-6 has been shown to significantly enhance antimicrobial activity.[3] Modifications at the C-7 position of the quinolone ring have been extensively explored to improve the antibacterial spectrum and potency.[2][5]

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different bacterial strains.

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
Derivatives 2, 3, and 4Gram-positive and Gram-negative bacteria≤ 0.860[3][5]
Compounds 5-11Escherichia coli and Staphylococcus aureus120 - 515[3][5]
Substituted hydrazinoquinolones 7-10Gram-positive and Gram-negative bacteriaPoor activity[3][5]
3-{7-[(2-aminoethyl) sulphonyl] -1-cyclopropyl -6-fluoro- 4-oxo- 1, 4-dihydro-quinolin-3-carbonyl}-1-phenyl thiourea (6e)S. aureus4.6[2]
S. epidermidis3.9[2]
E. coli2.4[2]
K. pneumoniae2.6[2]
7-benzimidazol-1-yl-fluoroquinolone (FQH-2)S. aureus0.250[6]
E. faecalis0.250[6]
E. coli0.013[6]
K. pneumoniae0.5[6]
Anticancer Activity

In addition to their antimicrobial properties, several fluoroquinolone derivatives have exhibited significant anticancer activity.[7][8] The proposed mechanism of action involves the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[7][9][10] This inhibition leads to cell cycle arrest and apoptosis.[7][9][10] Structure-activity relationship studies have shown that modifications at the C7 position can influence the cytotoxic activity of these compounds.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 or GI50 values) of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
FQ5LOX IMVI melanoma>50% inhibition (184.14% growth)[7]
MCF-7 breast cancer>50% inhibition (177.45% growth)[7]
FQ11MCF-7 (hormone-dependent)7.3[7]
MDA-MB-231 (hormone-independent)10.8[7]
Compound IINCI-60 Mean3.30 (GI50)[9]
Compound IIIbNCI-60 Mean2.45 (GI50)[9]
Compound IIIfNCI-60 Mean9.06 (GI50)[9]
Ciprofloxacin-chalcone hybrid 32MCF-7 breast cancer4.3[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives.

General Synthesis of 7-Fluoroquinolone Derivatives

A common synthetic route involves the following key steps[2][12]:

  • Formation of the quinolone core: This is often achieved by reacting a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethyl ethoxy methylene malonate to form a 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate intermediate.[2]

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.[2]

  • Substitution at N1: Alkylation or arylation at the N1 position is carried out, for example, using an appropriate alkyl or aryl halide in the presence of a base like anhydrous potassium carbonate.[2]

  • Modification at C3: The carboxylic acid at C3 can be converted to an acid chloride and subsequently reacted with various nucleophiles to introduce different functionalities.[2]

  • Substitution at C7: The final step typically involves the nucleophilic substitution of a leaving group (e.g., chlorine) at the C7 position with various amines (e.g., piperazine, piperidine, morpholine) to introduce diversity.[2]

In Vitro Antibacterial Activity Assessment

Kirby-Bauer Disk Diffusion Method [3][5]

This method is used for preliminary screening of antibacterial activity.

  • A standardized inoculum of the test bacterium is uniformly spread on the surface of a Mueller-Hinton agar plate.

  • Filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each disc is measured to determine the susceptibility of the bacterium to the compound.

Minimum Inhibitory Concentration (MIC) Determination [2][3][5]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Each dilution is inoculated with a standardized suspension of the test bacterium.

  • The cultures are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Anticancer Activity Assessment

NCI-60 Human Tumor Cell Line Screening [7][9]

This is a standardized screen to evaluate the cytotoxic potential of compounds against a panel of 60 human cancer cell lines.

  • The cancer cell lines are grown in appropriate culture medium.

  • The cells are seeded into 96-well plates and allowed to attach.

  • The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 48 hours).

  • Cell viability is assessed using a colorimetric assay, such as the Sulforhodamine B (SRB) assay.

  • The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line.

Cell Cycle Analysis by Flow Cytometry [7][9]

This technique is used to determine the effect of a compound on the cell cycle distribution.

  • Cancer cells are treated with the test compound for a specific duration.

  • The cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined to identify any cell cycle arrest.

Signaling Pathways and Mechanisms of Action

The primary mechanisms of action for this compound derivatives are the inhibition of key enzymes involved in DNA metabolism.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][5][13] These enzymes are crucial for maintaining the proper topology of DNA during replication. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[3][5]

bacterial_topoisomerase_inhibition cluster_bacterium Bacterial Cell Fluoroquinolone This compound Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits Cleavage_Complex Stable Enzyme-DNA Cleavage Complex Fluoroquinolone->Cleavage_Complex Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Cleavage_Complex Forms Topo_IV->DNA Acts on Topo_IV->Cleavage_Complex Forms DSB Double-Strand Breaks Cleavage_Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Mechanism of antibacterial action of this compound derivatives.

Inhibition of Human Topoisomerase II

The anticancer activity of certain fluoroquinolone derivatives is attributed to their ability to inhibit human topoisomerase II.[7][9][10] Similar to their effect on bacterial topoisomerases, these compounds stabilize the topoisomerase II-DNA cleavage complex, leading to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.

cancer_topoisomerase_inhibition cluster_cancer_cell Cancer Cell Fluoroquinolone This compound Derivative Topo_II Human Topoisomerase II Fluoroquinolone->Topo_II Inhibits Cleavage_Complex Stable Topo II-DNA Cleavage Complex Fluoroquinolone->Cleavage_Complex Stabilizes Cancer_DNA Cancer Cell DNA Topo_II->Cancer_DNA Acts on Topo_II->Cleavage_Complex Forms DNA_Damage DNA Damage Cleavage_Complex->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of anticancer action of this compound derivatives.

Conclusion

This compound derivatives and their analogues continue to be a fertile ground for the discovery of new therapeutic agents. Their versatile scaffold allows for extensive chemical modifications, leading to compounds with potent and diverse biological activities. The well-established antimicrobial efficacy, coupled with the emerging potential as anticancer agents, underscores the importance of continued research in this area. A thorough understanding of their structure-activity relationships, mechanisms of action, and detailed experimental evaluation are paramount for the successful development of novel this compound-based drugs. This technical guide provides a foundational resource for professionals engaged in this exciting field of drug discovery.

References

An In-depth Technical Guide to the Basic Reactivity of the 7-Fluoroquinoline Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental reactivity of the 7-fluoroquinoline ring system. The document covers key reaction types including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and cycloadditions. It is designed to be a valuable resource for researchers and professionals involved in the synthesis and development of novel chemical entities based on the quinoline scaffold.

Introduction to the this compound Core

The this compound scaffold is a key heterocyclic motif present in numerous compounds of medicinal importance, most notably the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C-7 position significantly influences the electronic properties of the quinoline ring, thereby affecting its reactivity and biological activity. Understanding the basic reactivity of this ring system is crucial for the rational design and synthesis of new derivatives with desired pharmacological profiles.

The quinoline ring is a bicyclic system composed of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack but activates it for nucleophilic substitution. Conversely, the benzene ring is comparatively electron-rich and is the more likely site for electrophilic substitution. The fluorine atom at C-7, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while its lone pairs can participate in resonance, donating electron density (+M effect). The interplay of these effects governs the regioselectivity and rate of various chemical transformations.

Spectroscopic and Physicochemical Properties

NMR Spectroscopy

The following tables summarize the expected 1H and 13C NMR chemical shifts for the this compound ring system, based on data for 7-fluoro-2-methylquinoline. The numbering convention for the quinoline ring is used for assignments.

Table 1: 1H NMR Spectral Data (Approximated)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-2~8.0d~8.5
H-3~7.3dd~8.5, 4.5
H-4~8.8d~4.5
H-5~7.8dd~9.0, 6.0
H-6~7.4ddd~9.0, 9.0, 2.5
H-8~8.1dd~9.0, 2.0

Note: Data is inferred from 7-fluoro-2-methylquinoline and general quinoline spectra. Actual values may vary.[1]

Table 2: 13C NMR Spectral Data (Approximated)

CarbonChemical Shift (ppm)
C-2~150
C-3~122
C-4~136
C-4a~128
C-5~127
C-6~115 (d, JC-F ≈ 21 Hz)
C-7~163 (d, JC-F ≈ 250 Hz)
C-8~120 (d, JC-F ≈ 5 Hz)
C-8a~148

Note: Data is inferred from 7-fluoro-2-methylquinoline and general quinoline spectra. The carbon directly attached to fluorine (C-7) will show a large coupling constant, and adjacent carbons will show smaller couplings.[2]

Infrared (IR) Spectroscopy

The IR spectrum of a this compound derivative would be characterized by the following absorption bands:

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm-1)Vibration
3050-3100C-H stretching (aromatic)
1620-1650C=N stretching (in-ring)
1500-1600C=C stretching (aromatic)
1200-1250C-F stretching
800-850C-H bending (out-of-plane)

Note: These are general ranges and can be influenced by other substituents on the ring.[3][4][5]

Mass Spectrometry

In mass spectrometry, this compound derivatives typically show a prominent molecular ion peak (M+). The fragmentation pattern is highly dependent on the other substituents present on the quinoline ring. Common fragmentation pathways for fluoroquinolones involve the loss of substituents from the piperazine ring (if present) and decarboxylation of the C-3 carboxylic acid.[6][7]

Physicochemical Properties (pKa)

The pKa of the quinoline nitrogen is approximately 4.9. The presence of an electron-withdrawing fluorine atom at the 7-position is expected to decrease the basicity of the nitrogen atom, resulting in a lower pKa value. For comparison, the pKa values for ciprofloxacin, which contains a 7-piperazinyl substituent, are approximately 6.1 (carboxylic acid) and 8.6 (piperazinyl nitrogen).[8]

Key Reactions of the this compound Ring System

Electrophilic Aromatic Substitution

Due to the deactivating effect of the protonated nitrogen atom under acidic conditions, electrophilic aromatic substitution (EAS) on the quinoline ring is generally more difficult than on benzene and requires forcing conditions. The reaction preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring.

Regioselectivity: For the quinoline ring system, electrophilic attack occurs predominantly at the C-5 and C-8 positions. This is because the carbocation intermediates (arenium ions) formed by attack at these positions are more stable, as the positive charge can be delocalized over two rings without placing it on the electronegative nitrogen atom.

The fluorine atom at C-7 is an ortho-, para-director due to its +M effect, but it is also a deactivating group due to its strong -I effect. Therefore, for this compound, electrophilic attack is expected to be directed to the positions ortho and para to the fluorine atom, which are C-6 and C-8. The directing effect towards C-8 aligns with the inherent reactivity of the quinoline ring. The C-6 position is also activated by the fluorine, but the overall regioselectivity will be a balance of these directing effects and steric hindrance.

Typical EAS Reactions:

  • Nitration: Nitration of quinoline with nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. For this compound, nitration is expected to be challenging but would likely yield a mixture of isomers with substitution on the carbocyclic ring.[9][10][11][12]

  • Halogenation: Halogenation of quinoline also occurs at the C-5 and C-8 positions, often requiring high temperatures.

  • Sulfonation: Sulfonation of quinoline at high temperatures yields quinoline-8-sulfonic acid, while at even higher temperatures, the thermodynamically more stable quinoline-6-sulfonic acid is formed.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the this compound ring system, particularly when a good leaving group is present at the C-7 position (e.g., in 7-chloro- or 7-bromoquinoline derivatives). The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. However, in the context of fluoroquinolone synthesis, the most important SNAr reaction occurs at the C-7 position.

The presence of the quinolone core, especially the electron-withdrawing carbonyl group at C-4 and the nitrogen at N-1, activates the C-7 position for nucleophilic attack. A fluorine or chlorine atom at this position serves as a good leaving group, allowing for the introduction of a wide variety of nucleophiles.

Workflow for C-7 Functionalization: The general workflow for the synthesis of many fluoroquinolone antibiotics involves the nucleophilic substitution of a 7-halo-4-quinolone precursor with a nitrogen-containing heterocycle, such as piperazine or its derivatives.

SNAr_Workflow start 7-Halo-4-quinolone precursor product 7-Substituted Fluoroquinolone start->product Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat nucleophile Nucleophile (e.g., Piperazine) nucleophile->product

Caption: General workflow for the C-7 functionalization of a 7-halo-quinolone precursor via nucleophilic aromatic substitution.

Detailed Experimental Protocol: Nucleophilic Amination of 7-Chloroquinoline (Illustrative Example)

This protocol describes the reaction of 4,7-dichloroquinoline with an amine, illustrating the principle of nucleophilic substitution on a chloroquinoline. The C-4 position is generally more reactive towards nucleophiles than the C-7 position in 4,7-dichloroquinoline. However, this serves as a good model for the general procedure.

  • Materials: 4,7-dichloroquinoline, primary or secondary amine (e.g., 1,3-diaminopropane), ethanol or DMF, potassium carbonate (if required).

  • Procedure:

    • To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent in a round-bottom flask, add the amine (1.0-1.2 eq).

    • If the amine salt is used, or if the amine is a weak nucleophile, a base such as potassium carbonate (2.0 eq) may be added.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.[13][14][15]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For the this compound system, a 7-bromo or 7-chloroquinoline derivative can be used as the electrophilic partner in reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions provide a versatile means to introduce a wide range of substituents at the C-7 position.

Suzuki-Miyaura Coupling: This reaction couples a 7-haloquinoline with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a C-C bond.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling a 7-haloquinoline with an amine, using a palladium catalyst and a base. It is a powerful alternative to traditional SNAr for the synthesis of 7-aminoquinoline derivatives.

Detailed Experimental Protocol: Suzuki Coupling of 7-Bromoquinoline with Phenylboronic Acid (Illustrative Example)

This protocol provides a general procedure for the Suzuki coupling of a bromo-heterocycle, which can be adapted for 7-bromoquinoline.

  • Materials: 7-Bromoquinoline (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), base (e.g., K₂CO₃, 2.0 eq), solvent (e.g., 1,4-dioxane/water 4:1).

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 7-bromoquinoline, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under the inert atmosphere, add the degassed solvent mixture and the palladium catalyst.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure 7-phenylquinoline.[16][17][18][19][20]

Cycloaddition Reactions

The quinoline ring can participate in cycloaddition reactions, although this area is less explored than substitution reactions. Photochemical [4+2] and [2+2] cycloadditions of quinolines with alkenes have been reported, leading to the formation of complex polycyclic structures. These reactions often require a photosensitizer and can be influenced by the presence of Lewis acids. Such dearomative cycloadditions provide a powerful strategy for rapidly building molecular complexity from the flat quinoline scaffold.[16][21][22]

Application in Drug Development: The Fluoroquinolone Mechanism of Action

The reactivity of the this compound core is central to the antibacterial activity of fluoroquinolone antibiotics. The substituent at the C-7 position plays a critical role in the interaction of the drug with its bacterial targets: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication. Fluoroquinolones stabilize the complex between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[23]

Mechanism of DNA Gyrase Inhibition: The following diagram illustrates the mechanism of action of fluoroquinolones on DNA gyrase.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell cluster_1 Normal DNA Replication cluster_2 Inhibition by Fluoroquinolone DNA Bacterial DNA DNA_Replication DNA unwinding and supercoiling management DNA->DNA_Replication Ternary_Complex Stable Fluoroquinolone- Gyrase-DNA Complex DNA->Ternary_Complex Gyrase DNA Gyrase (Topoisomerase II) Gyrase->DNA_Replication acts on Gyrase->Ternary_Complex Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Fluoroquinolone->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Inhibits DNA ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics via inhibition of DNA gyrase.

Summary and Outlook

The this compound ring system is a versatile scaffold with a rich and tunable reactivity. The interplay between the electron-deficient pyridine ring and the more electron-rich carbocyclic ring, modulated by the electronic effects of the fluorine substituent, dictates its behavior in various chemical transformations. Nucleophilic aromatic substitution at the C-7 position is a cornerstone of fluoroquinolone synthesis, while metal-catalyzed cross-coupling reactions offer modern and efficient alternatives for C-C and C-N bond formation. Electrophilic substitution, though more challenging, provides a route to functionalize the carbocyclic ring.

Future research in this area will likely focus on the development of more selective and efficient methods for the functionalization of the this compound core, including the exploration of novel cycloaddition reactions and C-H activation strategies. A deeper understanding of the fundamental reactivity of this important heterocyclic system will continue to empower the discovery of new therapeutic agents and functional materials.

References

Physical properties of 7-Fluoroquinoline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 7-Fluoroquinoline, a heterocyclic aromatic organic compound of interest in medicinal chemistry and materials science. This document summarizes the available data for its melting and boiling points and outlines the standard experimental methodologies for their determination.

Core Physical Properties

The physical state of this compound under standard conditions is not definitively established in the reviewed literature, with some sources suggesting it may be a low-melting solid or a liquid. The available quantitative data for its primary physical constants are summarized below.

Physical PropertyValueConditions
Melting Point Data not readily available in cited literature.-
Boiling Point 127-129 °Cat 30 Torr[1]

Note: The boiling point is provided at a reduced pressure. The boiling point at atmospheric pressure would be significantly higher.

Experimental Protocols for Physical Property Determination

While specific experimental details for the determination of this compound's physical properties are not extensively documented in the available literature, the following represents standard and widely accepted methodologies for such characterizations.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance. The most common laboratory method for determining the melting point is the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities, a micro-boiling point determination is often employed.

Apparatus:

  • Thiele tube or a similar oil bath setup

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid for the bath (e.g., mineral oil)

  • Sample of this compound

Procedure:

  • Sample Preparation: A small volume of this compound is placed in the small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in the Thiele tube containing the heating oil.

  • Heating: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Observation: Heating is discontinued when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as boiling points are pressure-dependent.

Experimental Workflow Visualization

The logical flow for the characterization of the physical properties of this compound can be visualized as follows:

G cluster_synthesis Sample Preparation cluster_physical_char Physical Property Determination cluster_mp_details Melting Point Protocol cluster_bp_details Boiling Point Protocol cluster_data Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (e.g., NMR, GC-MS) Purification->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint BoilingPoint Boiling Point Determination Purity->BoilingPoint MP_Sample Pack Capillary Tube MeltingPoint->MP_Sample BP_Sample Prepare Micro Boiling Point Assembly BoilingPoint->BP_Sample MP_Heat Heat Slowly in Apparatus MP_Sample->MP_Heat MP_Observe Record Melting Range MP_Heat->MP_Observe Data_Table Tabulate Physical Properties MP_Observe->Data_Table BP_Heat Heat in Thiele Tube BP_Sample->BP_Heat BP_Observe Record Temperature at Reflux BP_Heat->BP_Observe BP_Observe->Data_Table Report Technical Report Generation Data_Table->Report

References

Solubility of 7-Fluoroquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility of 7-Fluoroquinoline in organic solvents for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated derivative of the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including solubility, lipophilicity, and metabolic stability.[3] Understanding the solubility of this compound is crucial for its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.[3][4][5]

Qualitative Solubility Assessment

The solubility of a compound is influenced by its molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic.[6] This inherent hydrophobicity suggests that quinoline and its derivatives, including this compound, will generally exhibit better solubility in organic solvents compared to aqueous solutions.

The presence of the fluorine atom at the 7-position can further influence solubility. Fluorine is the most electronegative element and can participate in hydrogen bonding, which might enhance solubility in protic solvents. However, the introduction of fluorine also increases the molecule's overall lipophilicity, which would favor solubility in non-polar organic solvents.[3]

Based on the general characteristics of quinoline derivatives, this compound is expected to be soluble in a range of organic solvents, including alcohols (e.g., ethanol, methanol), ethers, and chlorinated solvents.[2][3] Quinoline itself is miscible with many organic solvents like ethanol, ether, and chloroform.[3] However, the exact solubility will depend on the specific solvent and the temperature.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported in publicly available databases. To obtain precise solubility values, experimental determination is necessary. The following sections detail the methodologies for these experiments.

Data Presentation

When quantitative data is obtained, it should be summarized in a clear and structured table for easy comparison. The table should include the following columns:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents.

Shake-Flask Method

The shake-flask method is a classical and widely accepted technique for determining equilibrium solubility.[7] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Equipment:

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath with temperature control

  • Vials or flasks with tight-fitting caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[8]

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8] The shaking speed should be adequate to keep the solid suspended (e.g., 300 RPM).[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter (e.g., 0.45 µm) to remove all undissolved particles.[6] This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[6] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[3][9]

Potentiometric Titration

For ionizable compounds, potentiometric titration can be a precise and rapid method to determine solubility limits.[10][11] Since quinoline derivatives are weakly basic, this method can be applicable.[1]

Equipment:

  • Potentiometer with a pH electrode

  • Automated titrator

  • Beaker and stirrer

  • Standardized acidic and basic titrants

Procedure:

A detailed procedure for potentiometric titration to determine the solubility of a weak base like this compound would involve titrating a solution of the compound and analyzing the titration curve to determine the point at which the compound precipitates, from which the solubility product constant (Ksp) can be calculated.[12][13] This method is particularly useful for determining pH-dependent solubility.[10]

Mandatory Visualization

The following diagram illustrates the experimental workflow of the shake-flask method for determining the solubility of this compound.

Shake_Flask_Method A Preparation: Add excess this compound to solvent B Equilibration: Shake at constant temperature (24-72h) A->B C Phase Separation: Allow solid to settle B->C D Sample Collection & Filtration: Withdraw and filter supernatant C->D E Quantification: Analyze filtrate by HPLC or UV-Vis D->E F Data Analysis: Calculate solubility from concentration E->F

Caption: Experimental workflow of the shake-flask solubility determination method.

This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific data is not yet available, the provided protocols will enable researchers to generate the necessary data for their drug development and research needs.

References

Thermochemical Properties of 7-Fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

7-Fluoroquinoline is a fluorinated heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom into the quinoline scaffold can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its thermochemical properties is crucial for predicting its behavior in various chemical and biological systems, optimizing synthesis and purification processes, and ensuring its stability. This technical guide provides a comprehensive overview of the core thermochemical properties of this compound, presenting key data for the parent compound, quinoline, for comparative purposes. It details the established experimental and computational protocols for determining these properties and illustrates the general experimental workflow for obtaining the gas-phase enthalpy of formation.

Core Thermochemical Properties

Data Presentation

The following tables summarize key physical and thermochemical data for quinoline as a reference. It is anticipated that experimental and computational studies will provide precise values for this compound in the future.

Table 1: Physical Properties of this compound and Quinoline

PropertyThis compoundQuinoline
Molecular FormulaC₉H₆FNC₉H₇N
Molecular Weight147.15 g/mol 129.16 g/mol
Melting Point33-37 °C-15.6 °C
Boiling PointNot available237.7 °C

Table 2: Enthalpies of Formation and Combustion for Quinoline (as a reference)

Thermochemical PropertyPhaseValue (kJ·mol⁻¹)
Standard Molar Enthalpy of Formation (ΔfH°)Liquid141.0
Gas174.9[1]
Standard Molar Enthalpy of Combustion (ΔcH°)Liquid-4646.8

Table 3: Enthalpies of Phase Change for Quinoline (as a reference)

Thermochemical PropertyValue (kJ·mol⁻¹)
Enthalpy of Vaporization (ΔvapH)55.7
Enthalpy of Fusion (ΔfusH)11.7

Table 4: Heat Capacity of Quinoline (as a reference)

Thermochemical PropertyValue (J·mol⁻¹·K⁻¹)
Molar Heat Capacity (Cp) (liquid)194.89[2]

Experimental Protocols

The determination of the thermochemical properties of this compound would involve several key experimental techniques.

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

  • Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule or polyethylene ampoule) is placed in a platinum crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • Apparatus Setup: The calorimetric bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. The bomb is then submerged in a known mass of water in an isothermal or isoperibol calorimeter.

  • Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water is meticulously recorded.

  • Analysis: The final liquid phase is analyzed for nitric acid (formed from the nitrogen in the sample) and hydrofluoric acid (from the fluorine). The gaseous products are analyzed for carbon dioxide to ensure complete combustion.

  • Calculation: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition, the formation of nitric and hydrofluoric acids, and for converting the data to standard state conditions. The standard enthalpy of formation is then calculated using Hess's law.

Sublimation Enthalpy Determination

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, can be determined by measuring the vapor pressure as a function of temperature.

  • Knudsen Effusion Mass Loss: A sample of this compound is placed in a Knudsen cell, which is a small container with a very small orifice. The cell is heated to a specific temperature in a high vacuum. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured. The vapor pressure is calculated from this rate.

  • Transpiration Method: A stream of an inert gas is passed at a known flow rate over a sample of this compound held at a constant temperature. The gas becomes saturated with the vapor of the substance. The amount of sublimed substance is determined by trapping and weighing it or by gas chromatography. The vapor pressure is calculated from the amount of sublimed material and the volume of the carrier gas.

  • Calculation: The enthalpy of sublimation is determined from the slope of the line obtained by plotting the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity and the enthalpy of phase transitions (e.g., fusion).

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Apparatus Setup: The sample and reference pans are placed in the DSC cell.

  • Heating Program: The cell is heated at a controlled rate over a specified temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis:

    • Heat Capacity: The difference in heat flow between the sample and a standard material of known heat capacity (e.g., sapphire) is measured.

    • Enthalpy of Fusion: The area of the endothermic peak corresponding to the melting of the sample is integrated to determine the enthalpy of fusion.

Computational Thermochemistry

In the absence of experimental data, computational methods can provide reliable estimates of thermochemical properties.

  • Methodology: High-level ab initio methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3) or Gaussian-n (Gn) theories, are commonly used to calculate the gas-phase enthalpy of formation.[3] These methods involve:

    • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Single-Point Energy Calculations: The electronic energy is calculated with high accuracy using a series of increasingly larger basis sets.

    • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which benefit from the cancellation of errors.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the gas-phase standard enthalpy of formation of a solid organic compound like this compound.

G cluster_solid Solid-Phase Analysis cluster_gas Solid-to-Gas Phase Transition cluster_final Final Calculation start This compound (Solid Sample) combustion Combustion Calorimetry start->combustion knudsen Knudsen Effusion / Transpiration start->knudsen delta_c_H ΔcH°(s) combustion->delta_c_H hess Hess's Law Calculation delta_c_H->hess delta_f_H_s ΔfH°(s) (Solid-Phase Enthalpy of Formation) hess->delta_f_H_s final_calc Final Calculation delta_f_H_s->final_calc ΔfH°(s) clausius Clausius-Clapeyron Equation knudsen->clausius delta_sub_H ΔsubH° (Sublimation Enthalpy) clausius->delta_sub_H delta_sub_H->final_calc ΔsubH° delta_f_H_g ΔfH°(g) (Gas-Phase Enthalpy of Formation) final_calc->delta_f_H_g

Workflow for Gas-Phase Enthalpy of Formation.

References

Methodological & Application

Application Notes and Protocols: 7-Halo-6-fluoroquinoline as a Key Intermediate in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1] The development of more potent fluoroquinolones in the late 1970s and 1980s was marked by key structural modifications to the quinolone core, notably the introduction of a fluorine atom at the C-6 position and a heterocyclic substituent at the C-7 position.[1] This document provides detailed application notes and protocols for the synthesis of fluoroquinolones, focusing on the use of 7-halo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as pivotal intermediates.

The substituent at the C-7 position is a primary determinant of the antibacterial spectrum and potency of fluoroquinolones.[2][3] For instance, a piperazine ring at this position generally enhances activity against Gram-negative bacteria, whereas a pyrrolidine ring can improve potency against Gram-positive bacteria.[2] Consequently, the synthesis of a versatile quinolone core that allows for the facile introduction of diverse C-7 substituents is a cornerstone of fluoroquinolone drug discovery. The most common and effective strategy involves the synthesis of a 7-halo-6-fluoroquinolone intermediate, typically 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, where the halogen at the C-7 position acts as a good leaving group for nucleophilic aromatic substitution.

Core Synthetic Pathway Overview

The synthesis of fluoroquinolone antibiotics from a 7-halo-6-fluoroquinoline intermediate can be broadly divided into three key stages:

  • Formation of the Quinolone Core: This is typically achieved through the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring system.[1][4][5][6][7]

  • N-Alkylation of the Quinolone Core: An alkyl or cycloalkyl group is introduced at the N-1 position of the quinolone ring. This substituent is crucial for antibacterial activity.

  • Nucleophilic Aromatic Substitution at C-7: The halogen at the C-7 position is displaced by a desired heterocyclic amine (e.g., piperazine, pyrrolidine) to yield the final fluoroquinolone product.

This synthetic approach offers a modular and efficient route to a wide array of fluoroquinolone analogues, enabling structure-activity relationship (SAR) studies and the development of new antibacterial agents.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of a representative fluoroquinolone, Ciprofloxacin, using 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid as the key intermediate.

Stage 1: Synthesis of the Quinolone Core (Gould-Jacobs Reaction)

The initial step involves the formation of the quinolone ring system from 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

Protocol 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Materials:

    • 3-Chloro-4-fluoroaniline

    • Diethyl ethoxymethylenemalonate (EMME)

    • Diphenyl ether (solvent)

    • Acetone

  • Procedure:

    • In a round-bottom flask, mix equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction is typically performed neat (without a solvent).

    • The intermediate, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester, is formed.

    • Add diphenyl ether to the reaction mixture and heat to 250-260°C to induce thermal cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The crude product will precipitate.

    • Wash the resulting solid mass with acetone to remove the diphenyl ether.[5]

    • The product is ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which can be carried forward to the next step.

ParameterValue/RangeReference
Reaction Time (Condensation)~1 hour[5]
Reaction Temperature (Condensation)145°C[5]
Reaction Time (Cyclization)Varies (TLC monitored)[5]
Reaction Temperature (Cyclization)250-260°C[7]
Typical YieldHigh (up to 95% for cyclization)[7]
Stage 2: N-Alkylation and Hydrolysis

This stage involves the introduction of a cyclopropyl group at the N-1 position and subsequent hydrolysis of the ester to the carboxylic acid.

Protocol 2: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

  • Materials:

    • Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (intermediate from a related synthesis route)

    • Sodium hydride (80%)

    • Anhydrous dioxane

    • Potassium hydroxide

    • Hydrochloric acid

  • Procedure:

    • To a solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (31.9 g) in anhydrous dioxane (100 ml), add 80% sodium hydride (3.44 g) in portions while cooling with an ice bath and stirring.

    • Stir the mixture at room temperature for 30 minutes and then reflux for 2 hours.

    • Remove the dioxane by vacuum distillation.

    • Suspend the residue (40.3 g) in water (150 ml), add potassium hydroxide (6.65 g), and reflux for 1.5 hours.

    • Filter the warm solution and rinse the residue with water.

    • Acidify the filtrate to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling with ice.

    • Filter the resulting precipitate, wash with water, and dry under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (27.7 g).[2][8]

ParameterValue/RangeReference
Reactant (Intermediate)31.9 g[2][8]
Sodium Hydride (80%)3.44 g[2][8]
Potassium Hydroxide6.65 g[2][8]
Reflux Time (Cyclization)2 hours[2][8]
Reflux Time (Hydrolysis)1.5 hours[2][8]
Final Product Yield27.7 g[2][8]
Melting Point234-237°C[8]
Stage 3: Nucleophilic Aromatic Substitution at C-7

The final stage involves the reaction of the key intermediate with piperazine to introduce the C-7 substituent, yielding ciprofloxacin.

Protocol 3: Synthesis of Ciprofloxacin

  • Materials:

    • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

    • Piperazine

    • Dimethyl sulfoxide (DMSO)

    • Distilled water

    • Concentrated hydrochloric acid

  • Procedure:

    • In a reaction vessel, mix 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (49.25 g) and piperazine (72.25 g) in dimethyl sulfoxide (250 cm³).

    • Heat the mixture at 140°C for 1.5 to 2 hours.

    • Cool the reaction mixture to 70°C and add distilled water (985 cm³).

    • With stirring and cooling, add concentrated hydrochloric acid (62.5 cm³) to the mixture.

    • Filter the formed suspension and wash the precipitate with distilled water.

    • The crude precipitate is ciprofloxacin hydrochloride, which can be further purified. A 73% yield of ciprofloxacin hydrochloride monohydrate has been reported.[9]

ParameterValue/RangeReference
Reactant (Key Intermediate)49.25 g[9]
Piperazine72.25 g[9]
Reaction Temperature140°C[9]
Reaction Time1.5 - 2 hours[9]
Reported Yield (Ciprofloxacin HCl)73%[9]

Visualizations

Logical Relationship: Importance of C-7 Substitution

C7_Substitution cluster_properties Key Determinants of Activity Fluoroquinolone_Core Fluoroquinolone Core (7-halo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) Antibacterial_Properties Antibacterial Properties Fluoroquinolone_Core->Antibacterial_Properties Base Structure C7_Substituent C-7 Substituent (e.g., Piperazine, Pyrrolidine) C7_Substituent->Antibacterial_Properties Modulates Spectrum Antibacterial Spectrum Antibacterial_Properties->Spectrum Potency Potency (MIC) Antibacterial_Properties->Potency Pharmacokinetics Pharmacokinetics Antibacterial_Properties->Pharmacokinetics

Caption: The C-7 substituent critically influences the antibacterial properties of fluoroquinolones.

Experimental Workflow: Fluoroquinolone Synthesis

Fluoroquinolone_Synthesis_Workflow Start Start: Substituted Aniline (e.g., 3-Chloro-4-fluoroaniline) Step1 Step 1: Gould-Jacobs Reaction (Condensation & Cyclization) Start->Step1 Intermediate1 Intermediate 1: Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Step1->Intermediate1 Step2 Step 2: N-Alkylation & Hydrolysis Intermediate1->Step2 Intermediate2 Key Intermediate: 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution (with Piperazine) Intermediate2->Step3 Final_Product Final Product: Ciprofloxacin Step3->Final_Product

Caption: A generalized workflow for the synthesis of Ciprofloxacin.

Conclusion

The synthetic route to fluoroquinolones via a 7-halo-6-fluoroquinoline intermediate is a robust and versatile strategy that has been instrumental in the development of this important class of antibiotics. The detailed protocols and tabulated data provided herein offer a practical guide for researchers in the field of medicinal chemistry and drug development. The modularity of this synthetic approach, particularly the late-stage introduction of the C-7 substituent, continues to make it a valuable tool for the discovery of new fluoroquinolone derivatives with improved efficacy and resistance profiles.

References

Application Notes & Protocols: Synthetic Routes to 7-Substituted Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] The substituent at the C-7 position of the quinolone core is a key determinant of the compound's antibacterial spectrum, potency, and pharmacokinetic properties.[1][3] Modifications at this position, typically involving the introduction of a nitrogen-containing heterocycle such as piperazine or pyrrolidine, have led to the development of successive generations of fluoroquinolones with improved efficacy.[4]

These application notes provide a detailed overview of the primary synthetic strategies for introducing substituents at the C-7 position. The protocols outlined are based on established and widely cited methodologies in medicinal chemistry, intended for researchers, scientists, and drug development professionals.

Part I: Synthesis of the Fluoroquinolone Core

The foundational step in the synthesis of most 7-substituted fluoroquinolones is the construction of the bicyclic quinolone ring system. The Gould-Jacobs reaction is a cornerstone of this process, beginning with a substituted aniline and culminating in a cyclized quinolone ester.[5][6]

General Workflow for Quinolone Core Synthesis

The synthesis typically begins with the condensation of a substituted aniline, such as 3-chloro-4-fluoroaniline, with diethyl ethoxymethylenemalonate (EMME).[5] The resulting anilinomethylene malonate intermediate then undergoes thermal cyclization in a high-boiling point solvent like diphenyl ether to form the quinolone ring.[5][7] Subsequent hydrolysis yields the carboxylic acid, a key intermediate for further modifications.[6]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_core Quinolone Core A Substituted Aniline (e.g., 3-Chloro-4-fluoroaniline) C Anilinomethylene Malonate Adduct A->C Condensation (Heat, ~145°C) B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 7-Chloro-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate C->D Thermal Cyclization (Diphenyl Ether, ~250°C) E 7-Chloro-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic Acid D->E Hydrolysis

Caption: Workflow for the synthesis of the core fluoroquinolone ring system.

Experimental Protocol 1: Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [7]

  • Condensation: A mixture of 3-chloro-4-fluoroaniline (1 mole equivalent) and diethyl ethoxymethylenemalonate (1 mole equivalent) is heated to approximately 145°C with stirring for 1 hour. The reaction typically proceeds without a solvent.

  • Cyclization: The resulting crude adduct (3-chloro-4-fluoroanilinomethylene malonic diethyl ester) is added to a high-boiling point solvent such as diphenyl ether. The mixture is heated to approximately 250°C to induce thermal cyclization.

  • Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled. The precipitated solid is washed with a suitable solvent like acetone or hexane to remove the diphenyl ether.

  • Purification: The crude product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is collected as a white to pale yellow solid and can be further purified by recrystallization if necessary. The overall yield for this process is typically around 80%.[7]

Part II: Introduction of the C-7 Substituent

The most critical step for generating diversity in fluoroquinolone antibiotics is the nucleophilic aromatic substitution at the C-7 position. The halogen (typically fluorine or chlorine) at C-7 is displaced by a nucleophilic amine, most commonly a cyclic amine like piperazine or a pyrrolidine derivative.[8][9] This reaction is fundamental to the synthesis of drugs like Ciprofloxacin, Norfloxacin, and Gatifloxacin.[5][10]

General Scheme for C-7 Substitution

The N-alkylated quinolone core, bearing a halogen at the C-7 position, is reacted with the desired cyclic amine. The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or pyridine, sometimes with a base to scavenge the resulting hydrohalic acid.[8][11]

G A N-Alkylated 7-Halo-Quinolone Core (e.g., 1-Cyclopropyl-6-fluoro-7-chloro-4-oxo- 1,4-dihydroquinoline-3-carboxylic Acid) C 7-Substituted Fluoroquinolone (Final Product) A->C Nucleophilic Aromatic Substitution (Solvent: DMSO, Pyridine, etc.) B Nucleophilic Amine (e.g., Piperazine, Substituted Pyrrolidine) B->C

Caption: General reaction scheme for introducing the C-7 substituent.

Experimental Protocol 2: Synthesis of a 7-Piperazinyl Fluoroquinolone (Ciprofloxacin Analog) [12]

  • Reaction Setup: Dissolve the 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate (1 mole equivalent) in dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add piperazine (approximately 4 mole equivalents) to the mixture.

  • Heating: Heat the reaction mixture to 90-120°C and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup and Isolation: After completion, cool the reaction mass and quench it into ice water.

  • Purification: Adjust the pH of the aqueous solution to 7 using dilute HCl to precipitate the product. Filter the resulting solid, wash thoroughly with water and then acetone, and dry to afford the final 7-piperazinyl fluoroquinolone.

Experimental Protocol 3: Synthesis of a 7-(4-Carbopiperazin-1-yl)piperazinyl Derivative [8]

This protocol demonstrates further modification of the C-7 substituent itself.

  • Phosgene Activation: Slowly add a solution of N-(benzyloxycarbonyl)piperazine (1 mmol) in dichloromethane (10 mL) to a stirred solution of triphosgene (0.37 mmol) in dichloromethane (2 mL) over 30 minutes. Stir for an additional 30 minutes.

  • Coupling Reaction: To the activated solution, add a solution of Ciprofloxacin (1.2 mmol) and diisopropylethylamine (DIEA, 2.2 mmol) in a DCM/EtOH mixture.

  • Reaction: Stir the reaction mixture for 2 hours at room temperature.

  • Isolation and Purification: The product is isolated and purified using standard chromatographic techniques to yield the modified fluoroquinolone derivative.

Part III: Quantitative Data Summary

The yields and physical properties of synthesized 7-substituted fluoroquinolones vary depending on the specific reactants and conditions used. The following tables summarize representative data from the literature.

Table 1: Physical Properties and Yields of N-carboxymethyl-6-fluoro-7-cyclic amino-substituted Quinolones [13]

Compound IDYield (%)Melting Point (°C)
7a72272–274
7b70242–244
7c71>275
7d70>275
7e64230–232
7f68252–254
7g59>275
7h70>275
7i68269–271

Table 2: Yields and Properties of Various C-7 Substituted Fluoroquinolones [7][11][14]

Fluoroquinolone CoreC-7 SubstituentYield (%)Melting Point (°C)Reference
Ciprofloxacin4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazin-1-yl61%189–192[14]
Ciprofloxacin4-(Hydroxyethyl)piperazin-1-yl66%145–147[14]
Norfloxacin Base4-(Phthalimido)piperazin-1-yl65%256-260[7]
Ciprofloxacin Base2-Aminophthalic acid60%260[11]
Ciprofloxacin Base2-Aminoterphthalic acid60%264[11]

Part IV: Structure-Activity Relationships

The choice of the C-7 substituent is critical and directly influences the biological activity of the final compound. Different cyclic amines and their modifications can enhance potency against specific bacterial strains, alter pharmacokinetic profiles, and reduce toxicity.[4][9]

G cluster_c7 C-7 Substituent Choice Core Fluoroquinolone Core (Positions R1, R5, R6, R8) Properties Pharmacological Properties Antibacterial Spectrum Potency Pharmacokinetics Toxicity Profile Piperazine Piperazine Piperazine->Properties:p Broad Spectrum (e.g., Ciprofloxacin) Pyrrolidine Pyrrolidine [11] Pyrrolidine->Properties:p Enhanced Gram-Positive Activity Spiroamine Spiroamine [8] Spiroamine->Properties:p Potent Gram-Positive & Gram-Negative Activity [8] Other Other Heterocycles

Caption: Logical relationship between C-7 substituent choice and drug properties.

The synthesis of 7-substituted fluoroquinolones is a well-established field that relies on two key strategic stages: the formation of the quinolone nucleus via methods like the Gould-Jacobs reaction, followed by a versatile nucleophilic aromatic substitution to install the C-7 side chain. The protocols and data presented herein offer a guide to these fundamental transformations. The continued exploration of novel amines for C-7 substitution remains a promising avenue for discovering next-generation antibiotics to combat bacterial resistance.

References

Using 7-Fluoroquinoline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Fluoroquinoline is a heterocyclic aromatic compound that has emerged as a valuable building block in organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom on the quinoline core, make it a versatile substrate for a variety of chemical transformations. This allows for the construction of complex molecular architectures with applications in medicinal chemistry, materials science, and catalysis. The fluorine substituent can enhance the biological activity and metabolic stability of pharmaceutical compounds, tune the photophysical properties of organic light-emitting diode (OLED) materials, and modulate the catalytic activity of ligands.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This compound can serve as an excellent substrate in these reactions, allowing for the introduction of a wide range of substituents at the 7-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Experimental Protocol: Synthesis of 7-Arylquinolines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a haloquinoline with an arylboronic acid. While a specific protocol for this compound was not found in the search results, this procedure for a related haloquinoline can be adapted.

Materials:

  • 7-Haloquinoline (e.g., 7-bromo-4-chloroquinoline) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 equiv)

  • Base (e.g., Na₃PO₄) (3.0 equiv)

  • Solvent (e.g., Dioxane)

Procedure:

  • To a reaction vessel, add the 7-haloquinoline, arylboronic acid, palladium catalyst, and base.

  • Add the solvent to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-arylquinoline.

Quantitative Data for a Related Suzuki Coupling Reaction

EntryAryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePhenylboronic acid[IPr·H][Pd(ƞ3-cin)Cl2]K₂CO₃Ethanol80295 (GC)

Note: This data is for a related reaction and serves as a general guideline. Optimization of reaction conditions may be necessary for this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound Arylboronic Acid Base B Add Catalyst and Solvent A->B C Degas with Inert Gas B->C D Heat and Stir C->D E Monitor by TLC D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J 7-Arylquinoline Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is highly valuable for the synthesis of 7-aminoquinoline derivatives, which are prevalent in many biologically active compounds.

Experimental Protocol: Synthesis of 7-Aminoquinolines

The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide with an amine.[1] While a specific protocol for this compound was not found, this procedure provides a solid starting point.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 equiv)

  • Ligand (e.g., XantPhos) (0.02-0.10 equiv)

  • Base (e.g., Cs₂CO₃) (1.5-2.0 equiv)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base.

  • Add the this compound and the amine, followed by the solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the 7-aminoquinoline derivative.

Quantitative Data for a Related Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
16-BromoflavonePhenylaminePd₂(dba)₃/XantPhosCs₂CO₃Toluene1101250

Note: This data is for a related reaction and serves as a general guideline. Optimization of reaction conditions will be necessary for this compound.

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction Conditions cluster_product Product Formation This compound This compound Reaction Buchwald-Hartwig Coupling This compound->Reaction Amine Amine Amine->Reaction Pd Pre-catalyst Pd Pre-catalyst Pd Pre-catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Δ 7-Aminoquinoline 7-Aminoquinoline Workup & Purification Workup & Purification Workup & Purification->7-Aminoquinoline Reaction->Workup & Purification

Caption: Key components of the Buchwald-Hartwig amination of this compound.

Application in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The quinoline scaffold is a common component in materials for organic light-emitting diodes (OLEDs) due to its electron-transporting properties and high thermal stability. The introduction of a fluorine atom at the 7-position can further enhance these properties by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate electron injection and improve device efficiency. While a specific protocol for the synthesis of an OLED material starting from this compound was not found, a general approach would involve the coupling of this compound with other aromatic building blocks to create a larger conjugated system with desirable photophysical properties.

Conceptual Synthetic Pathway for a this compound-Based Emitter

A potential synthetic route could involve a Suzuki or similar cross-coupling reaction to attach an electron-donating group (Donor) to the 7-position of the quinoline ring, which acts as an electron-accepting (Acceptor) unit. This D-A architecture is a common design strategy for creating molecules with charge-transfer characteristics suitable for OLED applications.

OLED_Synthesis_Concept Start This compound (Acceptor) Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Donor Donor Moiety (e.g., Arylboronic Acid) Donor->Coupling Product D-A Emitter Coupling->Product OLED OLED Device Fabrication Product->OLED

Caption: Conceptual pathway for synthesizing a D-A OLED emitter from this compound.

Application in Asymmetric Catalysis

Chiral ligands containing a quinoline moiety have proven to be highly effective in a variety of asymmetric catalytic reactions. The rigid quinoline backbone helps to create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. The nitrogen atom of the quinoline can coordinate to the metal, and the aromatic ring can be functionalized to fine-tune the steric and electronic properties of the ligand.

Conceptual Design of a this compound-Based Chiral Ligand

While a specific protocol for the synthesis of a chiral ligand from this compound was not identified, a general approach would involve the introduction of a chiral auxiliary at or near the 7-position. For example, a chiral amine could be introduced via a Buchwald-Hartwig amination, or a chiral phosphine group could be installed through a multi-step sequence. The fluorine atom at the 7-position could influence the electronic properties of the ligand and its interaction with the metal center, potentially leading to improved catalytic performance.

Chiral_Ligand_Design Start This compound Step1 Functionalization at C7 Start->Step1 Step2 Introduction of Chiral Moiety Step1->Step2 Ligand Chiral Ligand Step2->Ligand Catalyst Chiral Catalyst Ligand->Catalyst Metal Metal Precursor Metal->Catalyst Reaction Asymmetric Reaction Catalyst->Reaction Product Enantioenriched Product Reaction->Product

References

Applications of 7-Fluoroquinolones in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-fluoroquinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of novel drugs targeting a wide array of diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of 7-fluoroquinoline-based therapeutics, with a primary focus on their roles as antibacterial and anticancer agents.

Application Notes

The strategic placement of a fluorine atom at the C7 position of the quinolone ring system significantly influences the molecule's physicochemical and pharmacological properties. This substitution can enhance cell membrane penetration, modulate metabolic stability, and improve binding affinity to biological targets. The versatility of the 7-fluoroquinolone core allows for extensive chemical modifications, particularly at the C7 substituent, enabling the fine-tuning of activity and selectivity.

Antibacterial Agents

7-Fluoroquinolones are renowned for their potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, 7-fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome, leading to cell death.[3][5]

Modifications at the C7 position are critical for modulating the antibacterial spectrum and potency. For instance, the introduction of a piperazine ring at C7 enhances activity against Gram-negative bacteria, while a pyrrolidine ring at the same position improves efficacy against Gram-positive organisms.[4]

Quantitative Data Summary: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 7-fluoroquinolone derivatives against representative bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Derivatives 2, 3, and 4Gram-positive & Gram-negative bacteria≤ 0.860[3][5]
Derivatives 5-11Escherichia coli, Staphylococcus aureus120 - 515[3][5]
Substituted hydrazinoquinolones 7-10Gram-positive & Gram-negative bacteriaPoor activity[3][5]
Compound 6eS. aureus, S. epidermidis, E. coli, K. pneumoniae2.4 - 4.6[1]
7-benzimidazol-1-yl-fluoroquinolone (FQH-2)S. aureus0.5[6]
FQH-1Gram-positive & Gram-negative bacteria32[6]
FQH-3, 4, and 5Gram-positive bacteria>128[6]
Compound 2-eMRSA, P. aeruginosa0.0195 - 0.039[7]
Compound 3-e, 4-eMRSA, P. aeruginosa0.039 - 0.078[7]
Anticancer Agents

The success of 7-fluoroquinolones as antibacterial agents has spurred investigations into their potential as anticancer agents. Interestingly, their mechanism of action in cancer cells mirrors their antibacterial activity, with the primary target being human topoisomerase II.[8] By inhibiting this enzyme, 7-fluoroquinolone derivatives can induce DNA damage and trigger apoptosis in rapidly proliferating cancer cells.[9]

Structural modifications are crucial to shift the selectivity from bacterial to human topoisomerases. Key modifications often involve the C3 and C7 positions of the quinolone core.[8][10] For example, the introduction of bulky aromatic substituents at the C7 position can enhance anticancer potency.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ciprofloxacin-chalcone derivative 97A549 (Lung), HepG2 (Liver)27.71, 22.09[9]
Ciprofloxacin-chalcone derivative 77HCT-116 (Colon), Leukaemia-SR2.53, 0.73[9]
Ciprofloxacin-chalcone derivative 84HCT-116 (Colon), Leukaemia-SR2.01, 0.63[9]
Ciprofloxacin derivative 32MCF-7 (Breast)4.3[9]
Patented FQs 18a-cUmg87 (Glioma)10.40 - 12.90[11]
Ciprofloxacin derivative 8Breast Cancer Cells17.34 - 60.55[11][12]
Compound IINCI-60 Panel (Mean GI50)3.30[13]
Compound IIIbNCI-60 Panel (Mean GI50)2.45[13]
Compound IIIfNCI-60 Panel (Mean GI50)9.06[13]
Norfloxacin Citrate Conjugate 9HCT-15, HT-29 (Colon)8.2, 8.9[14]
Other Therapeutic Applications

The versatile 7-fluoroquinolone scaffold has also been explored for other therapeutic indications:

  • Antiviral Agents: Certain derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), herpesviruses, and human cytomegalovirus.[15][16] The mechanism for anti-HIV activity is suggested to be the inhibition of Tat-mediated transactivation.[15]

  • Kinase Inhibitors: The quinoline core is present in several FDA-approved kinase inhibitors used in oncology.[17] 7-Fluoroquinolone derivatives have been investigated as potent and selective inhibitors of kinases such as PI3Kγ.[18]

  • microRNA Inhibitors: Novel 7-fluoroquinolone derivatives have been designed and synthesized as small-molecule inhibitors of microRNA-21 (miRNA-21), which is overexpressed in many tumors.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound derivatives.

Protocol 1: Synthesis of 7-Substituted Fluoroquinolone Derivatives

This protocol describes a general method for the synthesis of 7-substituted fluoroquinolones via nucleophilic aromatic substitution.

Materials:

  • 7-Chloro-1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Desired amine-containing heterocycle (e.g., piperazine, morpholine, imidazole)

  • Dimethyl sulfoxide (DMSO)

  • Pyridine

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 7-chloro-1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) in a mixture of DMSO and pyridine.[2]

  • Add the desired amine-containing heterocycle (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 70-120 °C) under reflux conditions for a designated period (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified 7-substituted fluoroquinolone derivative.

  • Characterize the final product using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 7-Fluoroquinolone test compound

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the 7-fluoroquinolone test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxic effects of 7-fluoroquinolone derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Fluoroquinolone test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the 7-fluoroquinolone test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the application of 7-fluoroquinolones in medicinal chemistry.

antibacterial_mechanism cluster_targets Bacterial Topoisomerases Fluoroquinolone 7-Fluoroquinolone BacterialCell Bacterial Cell Fluoroquinolone->BacterialCell Enters DNA_Gyrase DNA Gyrase (Gram-negative) BacterialCell->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) BacterialCell->Topo_IV CleavageComplex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->CleavageComplex Inhibits Topo_IV->CleavageComplex Inhibits DNA_Damage Double-Strand DNA Breaks CleavageComplex->DNA_Damage CellDeath Bacterial Cell Death DNA_Damage->CellDeath

Caption: Mechanism of antibacterial action of 7-fluoroquinolones.

anticancer_mechanism Fluoroquinolone 7-Fluoroquinolone Derivative CancerCell Cancer Cell Fluoroquinolone->CancerCell Enters Topo_II Human Topoisomerase II CancerCell->Topo_II DNA_Damage DNA Double-Strand Breaks Topo_II->DNA_Damage Inhibits CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of anticancer action of 7-fluoroquinolones.

experimental_workflow start Start: Design of 7-Fluoroquinolone Analogs synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro_antibacterial In Vitro Antibacterial Screening (MIC Determination) characterization->in_vitro_antibacterial in_vitro_anticancer In Vitro Anticancer Screening (MTT Assay) characterization->in_vitro_anticancer sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_antibacterial->sar_analysis in_vitro_anticancer->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo_studies In Vivo Efficacy and Toxicity Studies lead_optimization->in_vivo_studies end Preclinical Candidate in_vivo_studies->end

Caption: Drug discovery workflow for 7-fluoroquinolone derivatives.

References

Application Notes and Protocols: Synthesis of Antiviral Compounds Utilizing a 7-Fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antiviral activity of compounds based on the 7-fluoroquinoline scaffold. This document includes detailed experimental protocols, quantitative antiviral data, and visualizations of synthetic pathways and proposed mechanisms of action to facilitate research and development in this promising area of medicinal chemistry.

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, famously represented by the fluoroquinolone class of antibiotics.[1] Beyond their antibacterial prowess, quinolone derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including human immunodeficiency virus (HIV), herpesviruses, and hepatitis C virus (HCV).[1][2] The introduction of a fluorine atom at the C7 position of the quinoline ring can significantly influence the physicochemical and biological properties of the resulting compounds, potentially enhancing their antiviral potency and pharmacokinetic profile. This document focuses on the synthesis and antiviral evaluation of compounds featuring the this compound scaffold.

Data Presentation

The following tables summarize the quantitative antiviral activity of selected fluoroquinolone derivatives. While specific data for 7-fluoro-substituted compounds is limited in the public domain, the data for structurally related fluoroquinolones provides valuable insights into their potential.

Table 1: Antiviral Activity of Fluoroquinolone Derivatives against HIV

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
K-12 (a 6-fluoroquinolone)HIV-1, HIV-2, SIVMT-4, CEM, C8166, PBMCs0.2 - 0.6>100>167-500[3]

Table 2: Antiviral Activity of Fluoroquinolone Derivatives against Herpesviruses and other Viruses

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
K-12 (a 6-fluoroquinolone)Herpesvirus saimiri----[3]
K-12 (a 6-fluoroquinolone)Human cytomegalovirus----[3]
K-12 (a 6-fluoroquinolone)Varicella-zoster virus----[3]
K-12 (a 6-fluoroquinolone)Herpes simplex virus 1 & 2----[3]
K-12 (a 6-fluoroquinolone)Moloney murine sarcoma virusC3H/3T36.9--[3]

Table 3: Antiviral Activity of Fluoroquinolones against Coronaviruses

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
EnoxacinSARS-CoV-2Vero126.4>600>4.7[4]
CiprofloxacinSARS-CoV-2Vero>600>600-[4]
LevofloxacinSARS-CoV-2Vero>600>600-[4]
MoxifloxacinSARS-CoV-2Vero>600>300-[4]
EnoxacinMERS-CoVVero>600>600-[4]

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a 7-substituted fluoroquinolone scaffold. This protocol is adapted from methodologies reported for the synthesis of related fluoroquinolone derivatives and serves as a foundational guide for researchers.[5]

Protocol 1: Synthesis of 7-Chloro-6-fluoro-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol outlines the synthesis of a key intermediate in the development of various 7-substituted fluoroquinolone derivatives.

Materials:

  • Appropriately substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Step 1: Synthesis of Diethyl 2-((substituted-anilino)methylene)malonate. A mixture of the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-110 °C for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is purified by recrystallization from ethanol.

  • Step 2: Cyclization to form Ethyl 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylate. The product from Step 1 is added portion-wise to preheated diphenyl ether at 240-250 °C with vigorous stirring. The reaction mixture is maintained at this temperature for 30 minutes. After cooling to room temperature, petroleum ether is added to precipitate the product. The solid is collected by filtration, washed with petroleum ether, and dried.

  • Step 3: Hydrolysis to 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The ethyl ester from Step 2 is refluxed in a mixture of 10% aqueous NaOH solution and ethanol for 2-4 hours. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.

  • Step 4: N-Alkylation. To a solution of the carboxylic acid from Step 3 in DMF, potassium carbonate (2.5 eq) and the corresponding alkyl halide (1.5 eq) are added. The mixture is stirred at 60-70 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-water. The precipitated product is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final product.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of 7-substituted fluoroquinolone derivatives.

G A Substituted Aniline C Anilinomethylene Malonate Intermediate A->C B Diethyl Ethoxymethylenemalonate B->C E Ethyl 7-Fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylate C->E Heat D Thermal Cyclization (e.g., Dowtherm A) G 7-Fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic Acid E->G Base F Hydrolysis (e.g., NaOH, H₂O/EtOH) I 7-Fluoro-1-alkyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic Acid G->I Alkylating Agent H N-Alkylation (e.g., Alkyl halide, K₂CO₃) K Final Antiviral Compound I->K Nucleophile J Nucleophilic Substitution (e.g., Piperazine derivative)

Caption: Generalized synthesis of this compound antiviral compounds.

Proposed Mechanism of Action

The antiviral mechanism of fluoroquinolones is often attributed to the inhibition of viral enzymes crucial for replication, such as DNA gyrase/topoisomerase or helicase.[2][6] This inhibition disrupts the process of viral DNA or RNA replication.

G cluster_virus Viral Replication Cycle cluster_drug Drug Action ViralEnzyme Viral DNA Gyrase/ Topoisomerase/Helicase Replication Viral Genome Replication ViralEnzyme->Replication Progeny Progeny Virions Replication->Progeny Fluoroquinolone This compound Compound Fluoroquinolone->ViralEnzyme Inhibition

Caption: Inhibition of viral replication by 7-fluoroquinolones.

References

Application Notes: 7-Fluoroquinoline Derivatives as Fluorescent Probes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a versatile class of heterocyclic compounds that have attracted significant interest in the field of biological imaging due to their intrinsic fluorescent properties. Their compact size, high quantum yields, and sensitivity to the local environment make them excellent scaffolds for the development of fluorescent probes. This document provides detailed application notes and protocols for the use of a specific 7-fluoroquinoline derivative, 2-(4-fluorophenyl)quinolin-7-amine , as a fluorescent probe for cellular imaging, with a particular focus on its application as a sensor for acidic organelles.

The core structure of 2-(4-fluorophenyl)quinolin-7-amine features a quinoline ring system, which is the basis of its fluorescence. The fluorine substitution can enhance photostability and influence the electronic properties of the molecule. The amine group at the 7-position is a key functional group that can be protonated, making the probe's fluorescence sensitive to pH.[1] This property is particularly useful for imaging acidic compartments within the cell, such as lysosomes and autolysosomes.[1]

Photophysical and Chemical Properties

The photophysical properties of 2-(4-fluorophenyl)quinolin-7-amine make it well-suited for fluorescence microscopy. Below is a summary of its key characteristics, with some values being representative of closely related quinoline derivatives due to the limited availability of specific experimental data for this exact compound.

PropertyValueConditions
Chemical Formula C₁₅H₁₁FN₂-
Molecular Weight 238.26 g/mol -
Appearance Light yellow solid-
Solubility Soluble in DMSO, Ethanol-
Absorption Maximum (λabs) ~280, ~350 nmEthanol[2]
Emission Maximum (λem) 450 - 550 nm (predicted)PBS, pH 7.4[1]
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹ (typical)-
Fluorescence Quantum Yield (Φ) 0.1 - 0.6 (typical for derivatives)-
Stokes Shift ~100 - 150 nm (predicted)-
Cell Permeability GoodLive cells

Biological Application: pH Sensing in Acidic Organelles

The primary amine at the 7-position of 2-(4-fluorophenyl)quinolin-7-amine allows the probe to function as a pH sensor. In the neutral pH of the cytoplasm, the amine group is largely deprotonated. However, upon entering acidic organelles like lysosomes (pH 4.5-5.5), the amine group becomes protonated. This protonation alters the electronic structure of the quinoline ring, leading to a change in the fluorescence properties of the probe, which can be detected by fluorescence microscopy.[1] This "turn-on" or ratiometric response can be used to visualize and study dynamic cellular processes involving these acidic compartments, such as autophagy.

pH_Sensing_Mechanism cluster_cell Mammalian Cell Probe_Extracellular 2-(4-fluorophenyl)quinolin-7-amine (Extracellular) Probe_Cytoplasm Probe in Cytoplasm (pH ~7.4) Low Fluorescence Probe_Extracellular->Probe_Cytoplasm Cellular Uptake Lysosome Lysosome (pH ~4.5-5.5) Probe_Cytoplasm->Lysosome Sequestration Probe_Lysosome Protonated Probe High Fluorescence Lysosome->Probe_Lysosome Protonation Microscope Fluorescence Microscope Probe_Lysosome->Microscope Signal Detection

Caption: Mechanism of pH-dependent fluorescence of the probe in acidic organelles.

Experimental Protocols

I. Synthesis of 2-(4-fluorophenyl)quinolin-7-amine

The synthesis of 2-(4-fluorophenyl)quinolin-7-amine is typically achieved through a two-step process involving a Friedländer annulation followed by the reduction of a nitro group.[3]

Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4-nitrobenzaldehyde (1.0 eq), 1-(4-fluorophenyl)ethan-1-one (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 eq) in toluene.

  • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction to 2-(4-fluorophenyl)quinolin-7-amine

  • Reaction Setup: Suspend the 2-(4-fluorophenyl)-7-nitroquinoline (1.0 eq) in ethanol.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

Synthesis_Workflow Start1 2-amino-4-nitrobenzaldehyde Step1 Friedländer Annulation (p-TSA, Toluene, Reflux) Start1->Step1 Start2 1-(4-fluorophenyl)ethan-1-one Start2->Step1 Intermediate 2-(4-fluorophenyl)-7-nitroquinoline Step1->Intermediate Step2 Nitro Group Reduction (SnCl2*2H2O, Ethanol, Reflux) Intermediate->Step2 Product 2-(4-fluorophenyl)quinolin-7-amine Step2->Product

Caption: Synthetic workflow for 2-(4-fluorophenyl)quinolin-7-amine.

II. Protocol for Live-Cell Imaging

This protocol is designed for mammalian cell lines such as HeLa or A549.[1]

Materials:

  • 2-(4-fluorophenyl)quinolin-7-amine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips for imaging

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture in a humidified incubator at 37°C with 5% CO₂ until they reach 60-70% confluency.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 2-(4-fluorophenyl)quinolin-7-amine in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Probe Loading:

    • On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM.[1]

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.[1]

  • Washing:

    • Remove the loading solution.

    • Wash the cells three times with pre-warmed PBS to remove any excess probe.[1]

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Fluorescence Microscopy:

    • Excitation: Excite the probe using a 405 nm laser line or a corresponding filter set.[1]

    • Emission: Collect the fluorescence emission in the range of 450-550 nm.[1]

    • Imaging: Acquire images using appropriate settings for laser power, gain, and pinhole to obtain optimal signal-to-noise ratio while minimizing phototoxicity and photobleaching.

Imaging_Protocol Cell_Culture 1. Culture Cells on Glass-bottom Dish Prepare_Probe 2. Prepare Probe Working Solution (1-10 µM) Cell_Culture->Prepare_Probe Incubate 3. Incubate Cells with Probe (15-30 min) Prepare_Probe->Incubate Wash 4. Wash Cells with PBS (3x) Incubate->Wash Image 5. Acquire Images with Fluorescence Microscope Wash->Image

References

Application Notes and Protocols for the Photophysical and Photochemical Characterization of 7-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Quinolines and their derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate the electronic and steric properties of the quinoline ring, thereby influencing its biological activity, metabolic stability, and photophysical characteristics. 7-Fluoroquinoline, as a structural motif in various bioactive compounds, is of considerable interest. Understanding its photophysical and photochemical properties is crucial for applications in areas such as fluorescent probe development, photodynamic therapy, and assessing the photosafety of potential drug candidates.

Disclaimer: Direct experimental data on the photophysical and photochemical properties of this compound is limited in publicly available literature. The following application notes and protocols are based on the general properties of the quinoline and fluoroquinolone classes of compounds. The provided quantitative data is for the structurally related compound, 6-Fluoroquinoline, and should be used for illustrative and comparative purposes only.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For this compound, these properties are dictated by the π-electron system of the quinoline ring, with the fluorine substituent providing a perturbative effect.

UV-Visible Absorption and Fluorescence

This compound is expected to absorb ultraviolet (UV) light, leading to the excitation of electrons to higher energy states. Following excitation, the molecule can relax back to the ground state through various pathways, including the emission of light as fluorescence.

Table 1: Illustrative Photophysical Data for a Related Monofluoro-substituted Quinoline

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)
6-FluoroquinolineVarious~310 - 320Not ReportedNot Reported
CiprofloxacinpH 7.0 Buffer275~4500.12[1]
NorfloxacinpH 7.5 BufferNot ReportedNot ReportedLow (<0.1)[2]
Ofloxacin*pH 7.0 BufferNot ReportedNot ReportedLow (<0.1)[2]

Note: Ciprofloxacin, Norfloxacin, and Ofloxacin are complex fluoroquinolone antibiotics and not simple fluoroquinolines. Their data is provided for a broader context of the fluoroquinolone class.

Factors Influencing Photophysical Properties
  • Solvent Polarity: The absorption and emission spectra of quinoline derivatives can exhibit solvatochromism, where the peak positions shift with solvent polarity.

  • pH: The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which significantly alters the electronic structure and, consequently, the absorption and fluorescence properties.

  • Substituents: The nature and position of other substituents on the quinoline ring will further modulate the photophysical properties.

Photochemical Properties

The photochemical properties of a molecule describe the chemical reactions it undergoes following the absorption of light. For fluoroquinolones, a major photochemical pathway is photodegradation, which can involve the cleavage of the carbon-fluorine bond.[2]

Photodegradation

Upon UV irradiation, fluoroquinolones can undergo defluorination, side-chain oxidation, and decarboxylation.[2] The C-F bond, while generally strong, can become labile in the excited state.[2] This photodegradation can lead to the formation of reactive intermediates and photoproducts with altered biological activity and potential phototoxicity.[2]

Reactive Oxygen Species (ROS) Generation

Some excited-state fluoroquinolones can interact with molecular oxygen to produce reactive oxygen species (ROS) such as singlet oxygen and superoxide anions.[2] The quantum yield of singlet oxygen generation for many fluoroquinolones is generally low.[2]

Experimental Protocols

The following are generalized protocols for the characterization of the photophysical and photochemical properties of a quinoline derivative like this compound.

Protocol for UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.

  • Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 20, 50 µM).

  • Record the absorption spectrum of each dilution from 200 to 500 nm, using the pure solvent as a blank.

  • Identify the wavelength(s) of maximum absorbance (λ_max).

  • Plot the absorbance at λ_max against the concentration.

  • Determine the molar extinction coefficient (ε) from the slope of the linear fit according to the Beer-Lambert law (A = εcl).

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_spectrum Record UV-Vis Spectra prep_dilutions->measure_spectrum find_lambda_max Identify λ_max measure_spectrum->find_lambda_max blank Solvent Blank blank->measure_spectrum beer_lambert Plot Abs vs. Concentration find_lambda_max->beer_lambert calc_epsilon Calculate ε beer_lambert->calc_epsilon

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Protocol for Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the fluorescence quantum yield of this compound.

Materials:

  • This compound solution of known absorbance at the excitation wavelength

  • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Prepare a dilute solution of this compound in the desired solvent, with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Record the emission spectrum by exciting at the λ_max determined from the absorption spectrum.

  • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.

  • To determine the fluorescence quantum yield (Φ_F), prepare a solution of the standard with a similar absorbance at the same excitation wavelength.

  • Record the fluorescence emission spectrum of the standard under the same experimental conditions.

  • Calculate the quantum yield using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

G cluster_prep Sample Preparation cluster_measurement Spectra Acquisition cluster_analysis Quantum Yield Calculation prep_sample Prepare Sample (Abs < 0.1) record_emission Record Emission Spectrum prep_sample->record_emission record_excitation Record Excitation Spectrum prep_sample->record_excitation prep_standard Prepare Standard (Similar Abs) record_std_emission Record Standard Emission prep_standard->record_std_emission integrate_intensity Integrate Emission Intensities record_emission->integrate_intensity record_std_emission->integrate_intensity calculate_qy Calculate Quantum Yield integrate_intensity->calculate_qy measure_abs Measure Absorbance measure_abs->calculate_qy

Caption: Workflow for Fluorescence Spectroscopy and Quantum Yield Determination.

Protocol for Photodegradation Study

Objective: To evaluate the photostability of this compound under UV irradiation.

Materials:

  • This compound solution

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvettes or reaction vessel

  • HPLC system for analysis

  • Stir plate

Procedure:

  • Prepare a solution of this compound of known concentration in the desired solvent (e.g., water or a buffer solution).

  • Take an initial sample (t=0) for HPLC analysis to determine the starting concentration.

  • Place the solution in the quartz vessel and irradiate with the UV lamp while stirring.

  • At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC to determine the concentration of the remaining this compound.

  • Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.

  • (Optional) Use HPLC-MS to identify the major photodegradation products.

G start Start prep_solution Prepare 7-FQ Solution start->prep_solution initial_sample Take t=0 Sample (HPLC) prep_solution->initial_sample irradiate Irradiate with UV Lamp initial_sample->irradiate time_points Withdraw Aliquots at Time Intervals irradiate->time_points hplc_analysis Analyze Aliquots by HPLC time_points->hplc_analysis hplc_analysis->time_points Continue until desired time plot_kinetics Plot Concentration vs. Time hplc_analysis->plot_kinetics end End plot_kinetics->end G fq Fluoroquinolone Antibiotic gyrase DNA Gyrase fq->gyrase inhibits topo_iv Topoisomerase IV fq->topo_iv inhibits dna_replication DNA Replication gyrase->dna_replication enables topo_iv->dna_replication enables cell_death Bacterial Cell Death dna_replication->cell_death leads to (when inhibited)

References

Application Notes and Protocols: 7-Fluoroquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 7-fluoroquinoline in materials science, focusing on its utility as a building block for functional materials. While the direct application of this compound in materials science is an emerging field, its inherent photophysical properties, stemming from the quinoline core and the influence of the fluorine substituent, make it a promising candidate for various advanced materials. This document outlines potential applications, summarizes key photophysical data of related compounds, provides detailed experimental protocols for the synthesis of this compound-based materials, and includes visualizations to illustrate key concepts and workflows.

Potential Applications in Materials Science

The unique electronic and photophysical properties of the this compound scaffold suggest its utility in several areas of materials science:

  • Organic Light-Emitting Diodes (OLEDs): The intrinsic fluorescence of the quinoline ring system can be harnessed for the development of new emissive materials.[1][2] The fluorine atom can enhance electron injection and transport properties, as well as improve the stability of organic electronic devices.[3] By functionalizing the this compound core with various electron-donating or electron-accepting groups, the emission color and efficiency of OLEDs can be tuned.

  • Chemical Sensors: The quinoline nitrogen can act as a binding site for metal ions or other analytes.[4][5] Changes in the fluorescence properties of this compound derivatives upon binding to a target analyte can be utilized for sensing applications.[6][7] The high sensitivity of fluorescence-based detection makes these materials particularly attractive for trace analysis.

  • Functional Polymers: this compound can be incorporated as a monomer into polymer chains to create functional materials with specific optical or electronic properties.[8] These polymers could find applications in areas such as organic photovoltaics, field-effect transistors, and as components of smart materials that respond to external stimuli.

Photophysical Properties of Fluoroquinolone Derivatives

While specific photophysical data for this compound is not extensively documented in the context of materials science, the properties of closely related fluoroquinolone derivatives provide valuable insights into its potential. The following table summarizes key photophysical data for various fluoroquinolone compounds, which can serve as a benchmark for designing new materials based on the this compound core.

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)SolventReference
Norfloxacin3254450.12Aqueous[1]
Enoxacin2714500.014Aqueous[1]
Ciprofloxacin3284500.10Aqueous[1]
Levofloxacin290495-Aqueous[9]
Moxifloxacin293525-Aqueous[9]

Experimental Protocols

The following protocols are generalized methods for the synthesis of functionalized this compound derivatives and their incorporation into polymeric structures. These protocols are based on established synthetic methodologies for quinolines and related heterocycles.[3][10][11]

Protocol 1: Synthesis of a Functionalized this compound Derivative for OLED Applications

Objective: To synthesize a this compound derivative with appended aromatic groups to tune its photophysical properties for potential use as an emissive layer in an OLED.

Reaction Scheme:

Synthesis_Workflow Start 7-Fluoro-4-hydroxyquinoline Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate1 4-Chloro-7-fluoroquinoline Step1->Intermediate1 Step2 Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate1->Step2 Product 4-Aryl-7-fluoroquinoline Step2->Product

Diagram 1: Synthetic workflow for a 4-Aryl-7-fluoroquinoline derivative.

Materials:

  • 7-Fluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Arylboronic acid (e.g., phenylboronic acid, pyreneboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate deuterated solvents for NMR analysis

Procedure:

  • Chlorination of 7-Fluoro-4-hydroxyquinoline:

    • In a flame-dried round-bottom flask, add 7-fluoro-4-hydroxyquinoline (1 eq).

    • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-7-fluoroquinoline.

  • Suzuki Coupling with Arylboronic Acid:

    • To a solution of 4-chloro-7-fluoroquinoline (1 eq) in a suitable solvent (e.g., toluene or dioxane), add the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2 eq).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-7-fluoroquinoline.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

  • Evaluate the photophysical properties (UV-Vis absorption and fluorescence emission spectra, quantum yield) in a suitable solvent.

Protocol 2: Synthesis of a this compound-Containing Polymer for Sensor Applications

Objective: To synthesize a polymer with pendant this compound units that can act as a fluorescent sensor.

Reaction Scheme:

Polymer_Synthesis Monomer Functionalized This compound Monomer Polymerization Polymerization (e.g., RAFT, ATRP) Monomer->Polymerization Polymer This compound- Functionalized Polymer Polymerization->Polymer Application Sensor Application Polymer->Application

Diagram 2: General workflow for the synthesis of a this compound-functionalized polymer.

Materials:

  • A this compound derivative with a polymerizable group (e.g., a vinyl or acryloyl group). This can be synthesized by reacting a hydroxy- or amino-functionalized this compound with acryloyl chloride or vinylbenzyl chloride.

  • A co-monomer (e.g., methyl methacrylate, styrene).

  • A radical initiator (e.g., AIBN).

  • A chain transfer agent for RAFT polymerization or a catalyst/ligand system for ATRP.

  • An appropriate solvent (e.g., THF, DMF).

  • A precipitating solvent (e.g., methanol, hexane).

Procedure:

  • Preparation of the Polymerization Mixture:

    • In a Schlenk flask, dissolve the this compound-containing monomer, the co-monomer, and the chain transfer agent (for RAFT) or catalyst/ligand (for ATRP) in the chosen solvent.

    • Add the radical initiator (e.g., AIBN).

    • The molar ratios of the components should be carefully calculated based on the desired polymer molecular weight and composition.

  • Degassing:

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a preheated oil bath at the appropriate temperature (typically 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), with stirring. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Polymer Isolation and Purification:

    • Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., methanol or hexane) with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate it to remove unreacted monomers and initiator fragments. Repeat this process 2-3 times.

    • Dry the purified polymer under vacuum to a constant weight.

Characterization:

  • Determine the molecular weight and molecular weight distribution (Đ) of the polymer using gel permeation chromatography (GPC).

  • Confirm the incorporation of the this compound monomer into the polymer chain and determine the polymer composition using ¹H NMR spectroscopy.

  • Investigate the thermal properties of the polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Evaluate the fluorescent sensing capabilities of the polymer by measuring its fluorescence response to the addition of a target analyte.

Logical Relationships in Material Design

The design of functional materials based on this compound involves a clear relationship between the molecular structure and the resulting material properties.

Structure_Property cluster_0 Molecular Structure cluster_1 Material Properties cluster_2 Applications Core This compound Core Photophysical Absorption/Emission Wavelength Quantum Yield Core->Photophysical Intrinsic Fluorescence Electronic HOMO/LUMO Levels Charge Carrier Mobility Core->Electronic Electron Affinity Substituent Functional Substituents (Donor/Acceptor Groups) Substituent->Photophysical Tuning Substituent->Electronic Tuning Linkage Polymerizable Group/ Linker Polymers Functional Polymers Linkage->Polymers OLEDs OLEDs Photophysical->OLEDs Sensors Chemical Sensors Photophysical->Sensors Electronic->OLEDs Electronic->Sensors Sensor Selectivity & Sensitivity Sensor->Sensors Polymers->Sensors

Diagram 3: Structure-property-application relationships for this compound-based materials.

Conclusion

This compound represents a versatile building block for the development of novel functional materials. Its inherent fluorescence, coupled with the beneficial electronic properties imparted by the fluorine atom, makes it a compelling candidate for applications in organic electronics and sensor technology. The synthetic protocols provided herein offer a starting point for the rational design and synthesis of new this compound-based materials with tailored properties. Further research into the solid-state photophysical properties and device performance of these materials is warranted to fully realize their potential in materials science.

References

Application Notes and Protocols for the Functionalization of the 7-Fluoroquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of the 7-fluoroquinoline core, a significant scaffold in medicinal chemistry. The strategic introduction of functional groups onto this heterocyclic system can modulate its physicochemical properties and biological activity, offering pathways to novel therapeutic agents. This document details key experimental protocols, presents comparative data in structured tables, and visualizes complex chemical transformations and workflows.

Introduction to the this compound Core

The quinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 7-position of the quinoline ring can significantly alter its electronic properties, metabolic stability, and binding interactions with biological targets. Functionalization of the this compound core is a key strategy in drug discovery for fine-tuning the pharmacological profile of lead compounds.

Nucleophilic Aromatic Substitution (SNAr) at the 7-Position

The fluorine atom at the C7 position of the quinoline ring can be displaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the C-F bond in SNAr reactions is generally lower than that of other halogens, often requiring forcing conditions or activation by strongly electron-withdrawing groups elsewhere on the ring. However, this pathway provides a direct method for introducing diverse functionalities.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Haloquinolines
EntryHaloquinolineNucleophileProductConditionsYield (%)Reference
17-Chloro-6-nitroquinolineMorpholine7-(Morpholino)-6-nitroquinolineK₂CO₃, DMF, 100 °C, 4h95General SNAr
27-Chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acidPiperazine7-(Piperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acidPyridine, 120 °C85[1][2]
3Ciprofloxacin (6-fluoro, 7-chloro)2-(chloromethyl)quinazolin-4(3H)-oneHybrid moleculeNaHCO₃, DMF, 40 °C72[3]

Note: Data for direct SNAr on this compound is limited; the table provides analogous reactivity on other haloquinolines to guide experimental design.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
  • To a solution of this compound (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0-3.0 eq).

  • The reaction mixture is heated to a high temperature (typically 120-180 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-substituted quinoline.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound, Nucleophile, Base, Solvent start->reagents heat Heat under Inert Atmosphere reagents->heat Inert gas monitor Monitor Progress (TLC/LC-MS) heat->monitor Periodic sampling monitor->heat Continue if incomplete quench Quench with Water monitor->quench Upon completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Figure 1: Experimental workflow for SNAr on the this compound core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally less reactive in these transformations compared to C-Cl, C-Br, or C-I bonds, specialized catalytic systems have been developed to enable such couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between an organoboron species and an organic halide. For the functionalization of this compound, this would typically involve the coupling of a boronic acid or ester with the this compound core.

Table 2: Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Haloquinolines
EntryHaloquinolineBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12,4,7-TrichloroquinazolinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O10085 (at C4)[4]
24-Bromo-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ / XantphosCs₂CO₃Dioxane10092[5]

Note: Specific examples for this compound are limited. The conditions presented for other halo-aza-aromatics can serve as a starting point for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 2-10 mol%), and a suitable ligand (if required, e.g., SPhos, XPhos; 4-20 mol%).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq) and the solvent (e.g., dioxane, toluene, DMF, often with a small amount of water).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

suzuki_pathway pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add arF This compound arF->ox_add pd_complex [Ar-Pd(II)(F)L_n] ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal boronic R-B(OH)₂ boronic->transmetal base Base base->transmetal activates pd_r_complex [Ar-Pd(II)(R)L_n] transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 regenerates product 7-R-Quinoline red_elim->product ch_functionalization_logic quinoline Quinoline Core c2_selectivity C2 Functionalization (Intrinsic Reactivity) quinoline->c2_selectivity Common distal_selectivity Distal C-H Functionalization (C3-C8) quinoline->distal_selectivity Challenging directing_group Use of Directing Group (e.g., at N1 or C8) distal_selectivity->directing_group n_oxide Quinoline N-oxide (Alters Reactivity) distal_selectivity->n_oxide c5_c7_functionalization C5/C7 Functionalization directing_group->c5_c7_functionalization c8_functionalization C8 Functionalization n_oxide->c8_functionalization Favored traceless_dg Traceless Directing Strategy (e.g., N-Acyl group) c5_c7_functionalization->traceless_dg c7_selective Selective C7 Functionalization traceless_dg->c7_selective

References

High-Throughput Screening of 7-Fluoroquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolone derivatives are a class of synthetic compounds that have garnered significant interest in drug discovery due to their broad spectrum of biological activities. Initially developed as potent antibacterial agents, their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3][4] More recently, research has unveiled their potential as anticancer agents, operating through the inhibition of human topoisomerase II and the induction of apoptosis and cell cycle arrest in cancer cells.[4][5][6][7][8][9][10]

High-throughput screening (HTS) is a critical tool for efficiently evaluating large libraries of 7-fluoroquinoline derivatives to identify lead compounds with desired therapeutic properties. This document provides detailed application notes and protocols for performing HTS of these compounds for both antibacterial and anticancer applications.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. This data is crucial for identifying promising candidates for further development.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Derivative 32 MCF-7Breast Cancer4.3[4]
Derivative 33 MCF-7Breast Cancer12.9[4]
Derivative 35 MCF-7Breast Cancer60.9[4]
Derivative 73 PC3Prostate Cancer2.33[4]
Derivative 73 MCF-7Breast Cancer2.27[4]
Derivative 73 MDA-MB-231Breast Cancer1.52[4]
Derivative 74 DU145Prostate Cancer1.56[4]
Derivative 87 HepG2Liver Cancer36.8[4]
Derivative 87 HCT-116Colon Cancer24.2[4]
Derivative 87 SW480Colon Cancer30.3[4]
Derivative 87 SW620Colon Cancer38.6[4]
Derivative 92 HepG2Liver Cancer51.3[4]
Derivative 92 HCT-116Colon Cancer39.1[4]
Derivative 92 SW480Colon Cancer33.7[4]
Derivative 92 SW620Colon Cancer43.5[4]
Derivative 95 HepG2Liver Cancer41.8[4]
Derivative 95 HCT-116Colon Cancer30.5[4]
Derivative 95 SW480Colon Cancer29.5[4]
Derivative 95 SW620Colon Cancer49.6[4]
Derivative 125 A549Lung Cancer2.1[4]
Derivative 125 HepG2Liver Cancer2.3[4]
Derivative 125 MCF-7Breast Cancer0.3[4]
Derivative 125 PC-3Prostate Cancer4.9[4]
Derivative 125 HeLaCervical Cancer1.1[4]
Compound IDMean GI50 (µM)Reference
Compound II 3.30[8]
Compound IIIb 2.45[8]
Compound IIIf 9.06[8]

Experimental Protocols

High-Throughput Antibacterial Screening: Broth Microdilution Assay

This protocol outlines a high-throughput method to determine the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.[11]

Materials:

  • Sterile 384-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) cultured to mid-logarithmic phase

  • Compound library of this compound derivatives dissolved in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense nanoliter volumes of the this compound derivatives from the compound library into the 384-well plates.

  • Inoculum Preparation: Dilute the mid-log phase bacterial culture in CAMHB to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Dispense the prepared bacterial inoculum into all wells of the microtiter plates, except for sterility control wells.

  • Controls: Include positive control wells containing a known antibiotic and negative control wells with bacteria and DMSO vehicle only.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Data Acquisition: After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >80%) are considered primary hits.

In Vitro Cytotoxicity Screening: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[3][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Doxorubicin)

  • CO2 incubator

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Gently agitate the plates on a shaker for 10 minutes in the dark.[12] Read the absorbance at 570 nm using an ELISA plate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay

This biochemical assay determines the ability of this compound derivatives to inhibit the activity of human topoisomerase II, a key target in cancer therapy.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • ATP

  • This compound derivatives

  • Etoposide (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase IIα to the reaction mixture to initiate the relaxation of the supercoiled DNA.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. A potent inhibitor will prevent the conversion of supercoiled DNA to its relaxed form. Calculate the IC50 value for each compound.

Visualizations

HTS_Workflow_Antibacterial cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays cluster_3 Lead Optimization Compound_Library Compound Library (7-Fluoroquinolines) Primary_Screen High-Throughput Broth Microdilution Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (>80% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (MIC determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., on mammalian cells) Dose_Response->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Topoisomerase Assay) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization Mechanism_of_Action->Lead_Optimization

Caption: High-Throughput Screening Workflow for Antibacterial Discovery.

Anticancer_Mechanism_of_Action cluster_0 Cellular Effects cluster_1 Signaling Pathway Modulation cluster_2 Cellular Outcome Fluoroquinoline This compound Derivative Topo_II Inhibition of Topoisomerase II Fluoroquinoline->Topo_II p38_cAMP Modulation of p38 and cAMP Pathways Fluoroquinoline->p38_cAMP HIF1a Inhibition of HIF-1α Translation Fluoroquinoline->HIF1a DNA_Damage DNA Double-Strand Breaks Topo_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Anticancer_Activity Anticancer Activity Cell_Cycle_Arrest->Anticancer_Activity Apoptosis->Anticancer_Activity Cell_Migration Inhibition of Cell Migration & Invasion p38_cAMP->Cell_Migration Cell_Migration->Anticancer_Activity

Caption: Anticancer Mechanism of Action of this compound Derivatives.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate_1 Incubate Overnight Start->Incubate_1 Treat Treat with This compound Derivatives Incubate_1->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan with DMSO Incubate_3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis and yield of 7-Fluoroquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common synthetic routes such as the Gould-Jacobs and Skraup syntheses.

Issue 1: Low Yield in Gould-Jacobs Synthesis

  • Question: My Gould-Jacobs synthesis of 7-Fluoro-4-hydroxyquinoline from 3-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Gould-Jacobs reaction are often attributed to incomplete cyclization or degradation of the product at high temperatures. Here are several factors to consider for optimization:

    • Reaction Temperature and Time: The thermal cyclization of the intermediate, diethyl 2-((3-fluorophenyl)amino)methylenemalonate, requires high temperatures, typically around 250 °C. However, prolonged heating can lead to decomposition. It is crucial to find the optimal balance. Consider a thorough time-temperature examination to identify the ideal conditions for your specific setup.[1]

    • Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative to conventional heating. It often leads to significantly reduced reaction times and improved yields by providing rapid and uniform heating.[1][2]

    • Solvent Choice: The cyclization step is typically carried out in a high-boiling point solvent such as diphenyl ether or Dowtherm A. The choice of solvent can influence the reaction efficiency.

    • Purity of Reactants: Ensure the 3-fluoroaniline and DEEM are of high purity, as impurities can lead to side reactions and lower yields.

Issue 2: Formation of Tar and Polymeric Material in Skraup Synthesis

  • Question: I am attempting a Skraup synthesis to produce this compound, but the reaction is producing a significant amount of black tar, making product isolation difficult and reducing the yield. How can I minimize this?

  • Answer: Tar formation is a well-known side reaction in the Skraup synthesis due to the strongly acidic and oxidizing conditions causing polymerization of reactants and intermediates.[3] The following measures can be taken to control the reaction and reduce tarring:

    • Use of a Moderator: The Skraup reaction is highly exothermic and can be violent.[4][5] Adding a moderator such as ferrous sulfate (FeSO₄) or boric acid can help control the reaction rate and minimize charring and tar formation.[3][4]

    • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to prevent localized hotspots and control the initial exothermic phase.[3]

    • Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the temperature should be carefully controlled throughout.

    • Purification Strategy: The crude product from a Skraup synthesis is often a tarry mixture.[3] An effective purification method is crucial. Steam distillation followed by extraction is a common technique to isolate the quinoline derivative from the tar.[3]

Issue 3: Difficulty in Purification of the Final Product

  • Question: I am struggling to purify the synthesized this compound. What are the recommended methods?

  • Answer: The purification of quinoline derivatives can be challenging due to the presence of unreacted starting materials, intermediates, and side products. The appropriate method will depend on the nature of the impurities.

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying quinoline derivatives. A suitable eluent system, often a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate, needs to be determined using thin-layer chromatography (TLC).

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, acetonitrile, or mixtures of solvents.

    • Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 10% HCl). The aqueous layer containing the protonated quinoline is then basified (e.g., with NaOH) to precipitate the purified quinoline, which can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

  • Question: What are the most common synthetic routes to prepare the this compound core?

  • Answer: The two most prevalent methods for synthesizing the quinoline ring system are the Gould-Jacobs reaction and the Skraup synthesis .[6] The Gould-Jacobs reaction typically involves the condensation of a substituted aniline (in this case, 3-fluoroaniline) with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline derivative.[7][8] The Skraup synthesis is a reaction between an aromatic amine, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to form the quinoline ring.[4][9]

  • Question: How does the fluorine substituent at the 7-position affect the synthesis?

  • Answer: The electron-withdrawing nature of the fluorine atom on the aniline precursor (3-fluoroaniline) can influence the reactivity of the aromatic ring. In the Gould-Jacobs reaction, this can affect the ease of the electrophilic cyclization step. In the Skraup synthesis, it can influence the position of the cyclization. Careful optimization of reaction conditions is necessary to ensure good regioselectivity and yield.

  • Question: Are there any safety precautions I should be aware of during the Skraup synthesis?

  • Answer: Yes, the Skraup synthesis is known to be a potentially violent and highly exothermic reaction.[4][5] It is crucial to have adequate cooling and to add reagents, particularly sulfuric acid, slowly and in a controlled manner. The use of a moderator like ferrous sulfate is highly recommended to temper the reaction's vigor.[3][4] The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation

Table 1: Comparison of Synthetic Methods for Quinolines

ParameterGould-Jacobs ReactionSkraup Synthesis
Starting Materials Substituted Aniline, Diethyl EthoxymethylenemalonateAromatic Amine, Glycerol, Oxidizing Agent, Sulfuric Acid
Key Intermediates AnilinomethylenemalonateAcrolein (formed in situ)
Typical Product 4-Hydroxyquinoline derivativeSubstituted Quinoline
Reaction Conditions High temperature (250 °C) or microwave irradiationStrongly acidic, oxidizing, highly exothermic
Reported Yields Variable, can be low without optimizationGenerally moderate, can be low with tar formation
Common Issues Incomplete cyclization, product degradationViolent reaction, significant tar formation
Moderators Not typically usedFerrous sulfate, boric acid

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from general procedures for the Gould-Jacobs reaction.

  • Step 1: Condensation

    • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

    • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC.

    • Remove the ethanol byproduct under reduced pressure. The resulting crude diethyl 2-((3-fluorophenyl)amino)methylenemalonate can be used directly in the next step.

  • Step 2: Thermal Cyclization

    • Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether (5-10 mL per gram of intermediate).

    • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Add a non-polar solvent like cyclohexane or hexane to aid precipitation.

    • Collect the solid by filtration, wash with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.

Protocol 2: Skraup Synthesis of this compound

This protocol is a general procedure and requires careful handling due to the exothermic nature of the reaction.

  • Step 1: Reaction Setup

    • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-fluoroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate (as a moderator).

    • Slowly add concentrated sulfuric acid with vigorous stirring and cooling.

    • Add an oxidizing agent, such as nitrobenzene.

  • Step 2: Reaction

    • Gently heat the mixture to initiate the reaction. Once the reaction starts, it will become exothermic. Remove the external heating and control the reaction by cooling if necessary.

    • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to complete the reaction.

  • Step 3: Work-up and Purification

    • Allow the mixture to cool and then cautiously pour it into a large volume of water.

    • Make the solution alkaline with a concentrated sodium hydroxide solution.

    • Isolate the crude this compound by steam distillation.

    • Extract the distillate with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product further by vacuum distillation or column chromatography.

Visualizations

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3_Fluoroaniline 3_Fluoroaniline Condensation Condensation (100-130°C) 3_Fluoroaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Cyclization Thermal Cyclization (~250°C in Diphenyl Ether) Condensation->Cyclization Intermediate Purification Purification (Precipitation & Filtration) Cyclization->Purification Product Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate Purification->Product

Caption: Workflow for the Gould-Jacobs synthesis of a this compound precursor.

Skraup_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Tar Formation in Skraup Synthesis Cause1 Harsh Acidic/Oxidizing Conditions Problem->Cause1 Cause2 Violent Exothermic Reaction Problem->Cause2 Cause3 High Reaction Temperature Problem->Cause3 Solution4 Effective Purification (e.g., Steam Distillation) Problem->Solution4 Post-Reaction Solution1 Use a Moderator (e.g., FeSO4) Cause1->Solution1 Solution2 Controlled Acid Addition with Cooling Cause2->Solution2 Solution3 Optimize & Control Temperature Cause3->Solution3

Caption: Troubleshooting logic for tar formation in the Skraup synthesis.

References

Technical Support Center: Purification of 7-Fluoroquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-fluoroquinoline and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: My compound is degrading or getting stuck on the silica gel column.

Question: I'm performing column chromatography on a this compound derivative, but I'm observing streaking, low recovery, and what appears to be decomposition on the silica gel. What's happening and how can I fix it?

Answer: This is a common issue. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption (streaking) or even acid-catalyzed decomposition of sensitive molecules.

Here are several solutions to try:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) or pyridine to the solvent system.[1] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column.[1]

  • Use an Alternative Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica gel for basic compounds like fluoroquinolones.[1]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a highly effective method to avoid the issues associated with acidic silica.[1]

  • Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible.[1] Performing the chromatography in a cold room can also help reduce the rate of decomposition.[1]

Issue 2: My compound won't elute from the column, even with a highly polar solvent system.

Question: My TLC analysis showed good separation with a 1:1 mixture of petroleum ether and acetone. However, when I run the column with the same solvent system, my compound doesn't elute, even after several days. What should I do?

Answer: This situation, where TLC behavior doesn't translate directly to column chromatography, can be frustrating. It often indicates a stronger than expected interaction with the stationary phase, potentially due to differences in the activity of the silica on the TLC plate versus in the column.

Here is a systematic approach to elute your compound:

  • Run a Step Gradient: If your compound is stuck, try increasing the polarity of the eluent. You can do this by running a step gradient, progressively increasing the concentration of the more polar solvent (e.g., acetone).[2]

  • Introduce a Stronger Solvent: If 100% acetone doesn't work, switch to a stronger solvent system. Try steps of methanol in acetone, gradually increasing the methanol concentration.[2]

  • Add a Modifier: As a last resort, a methanol/water step gradient can be used. Adding a small amount of acid (like formic or acetic acid) might be necessary if the compound is still retained.[2] It's also possible that the silica in your column has a different pH than your TLC plate, causing the basic fluoroquinolone to bind more strongly.[2]

Issue 3: I'm struggling to obtain high-purity crystals of my this compound derivative.

Question: My purified this compound derivative is an oil or an amorphous solid, and attempts at recrystallization have failed to produce high-quality crystals. How can I improve my crystallization process?

Answer: Fluoroquinolones can be challenging to crystallize due to their structural complexity and potential for zwitterionic character. If standard recrystallization from a single solvent fails, consider the following techniques:

  • Salt Formation or Co-crystallization: This is a powerful technique for achieving very high purity.[3] Reacting your basic fluoroquinolone with an acid (e.g., phosphoric acid, hydrochloric acid, or various dicarboxylic acids) can form a stable, highly crystalline salt that excludes impurities from its lattice.[3][4] Similarly, co-crystallization with a suitable co-former can yield stable, high-quality crystals.[5][6]

  • Solvent System Screening: Experiment with a variety of solvents and solvent mixtures. Common solvents for the crystallization of fluoroquinolones and their salts include water, methanol, ethanol, acetonitrile, acetone, and ethyl acetate.[4][7]

  • Slow Evaporation: Dissolve your compound in a minimum amount of a suitable solvent and allow the solvent to evaporate slowly at room temperature from an open or partially covered vial.[4][7]

  • Heating and Slow Cooling: Create a saturated solution by heating the mixture.[8] Then, allow it to cool slowly and undisturbed to room temperature, and subsequently in a refrigerator, to promote the formation of larger, more ordered crystals.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound derivatives?

A1: The most common and effective purification techniques include:

  • Chromatography: High-performance liquid chromatography (HPLC) and column chromatography are ideal for separating complex mixtures and achieving high purity, especially for small-scale purifications.[3]

  • Crystallization (Salt Formation): A powerful method for achieving very high purity by forming a crystalline salt of the basic quinoline, which helps to exclude impurities.[3]

  • Extraction: Liquid-liquid extraction, particularly using acidic solutions, is highly effective for the initial separation of basic quinolines from neutral or acidic impurities.[3] Solid-phase extraction (SPE) is also widely used, especially for sample cleanup and preconcentration.[9]

  • Distillation: This is a robust and scalable method, particularly effective for separating quinolines from non-volatile impurities or compounds with significantly different boiling points.[3]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The selection process begins with Thin-Layer Chromatography (TLC).

  • Spot your crude mixture on a TLC plate.

  • Test various solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol, petroleum ether/acetone).

  • Aim for a retention factor (Rf) of approximately 0.2-0.4 for your desired compound. This Rf value generally provides good separation on a column.

  • Consider adding a basic modifier , such as 0.5-2% triethylamine, to your chosen solvent system to prevent streaking and improve the peak shape of your basic this compound derivative.[1]

Q3: What are common impurities found after the synthesis of this compound derivatives?

A3: Impurities can vary greatly depending on the synthetic route. However, common impurities often include unreacted starting materials and by-products from side reactions.[3] For instance, in a Skraup synthesis of quinoline, unreacted nitrobenzene can be a primary volatile impurity.[3] Thorough characterization (NMR, MS) of the crude product is essential to identify impurities before selecting a purification strategy.

Q4: Can reversed-phase HPLC be used to purify this compound derivatives?

A4: Yes, reversed-phase HPLC (RP-HPLC) is a very effective and widely used technique for the analysis and purification of fluoroquinolones.[10][11] A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (often with a pH modifier like formic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol.[10]

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data for various quinoline and fluoroquinolone purification methods.

Table 1: General Quinoline Purification Techniques

Purification Technique Starting Material Reagents/Conditions Achieved Purity (%) Yield (%) Source
Distillation Crude Quinoline from Skraup Synthesis Steam distillation, then vacuum distillation (110-114°C at 14 mmHg) High (not specified) 84-91 [3]
Distillation Coal Tar Wash Oil Atmospheric and vacuum distillation >97 82 [3]
Crystallization (Salt Formation) Crude Quinoline Phosphoric acid, then neutralization 90-92 (one cycle), 98-99 (multiple cycles) Not specified [3]

| Extraction | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation | >96 | 81.7-82.5 |[12] |

Table 2: Fluoroquinolone Purification & Analysis by HPLC

Method Column Mobile Phase Recovery (%) Limit of Detection (LOD) Source
RP-HPLC WELCHROM C18 (4.6 x 250mm, 5µm) Phosphate buffer (pH 6.8) : Acetonitrile (50:50 v/v) 99.03 - 100.36 0.1491 µg/mL [10]
MISPE-HPLC-DAD Agilent HC-C18 (250 mm × 4.6 mm, 5 µm) Methanol and phosphate buffer 84.1 - 104.7 1.34 - 7.35 µg/kg [13]

| MSPE-HPLC-FLD | Not Specified | Not Specified | 82.1 - 100.4 | 6.4 × 10⁻⁵ - 5.7 × 10⁻³ mg/L |[14] |

MISPE: Molecularly Imprinted Polymer Solid Phase Extraction; MSPE: Magnetic Solid-Phase Extraction; DAD: Diode Array Detection; FLD: Fluorescence Detection.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Basic Modifier

This protocol describes a general procedure for purifying a this compound derivative using silica gel chromatography with triethylamine to prevent streaking and decomposition.

  • Solvent System Selection: Identify a suitable eluent using TLC (e.g., 7:3 Hexane:Ethyl Acetate). Add 1% triethylamine (NEt₃) to the chosen solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in the NEt₃-containing eluent. Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with the selected solvent system. Collect fractions and monitor the separation using TLC.

  • Fraction Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for separating a basic this compound derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). The this compound will deprotonate and precipitate or form an oil.

  • Re-extraction: Extract the now-basic aqueous solution with an organic solvent (e.g., dichloromethane) 3-4 times. The purified compound will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization via Salt Formation

This protocol describes the purification of a this compound derivative by forming a hydrochloride salt.

  • Dissolution: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated HCl) dropwise while stirring. Continue addition until a precipitate forms or the solution becomes acidic.

  • Crystal Formation: The hydrochloride salt may precipitate immediately. If not, you may need to heat the solution gently to ensure complete dissolution and then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same one used for crystallization) to remove any surface impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The pure salt can be used directly or the free base can be regenerated using the basification step from Protocol 2.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography (Silica or Alumina) Extraction->Chromatography Further Separation Neutral_Imp Neutral/Acidic Impurities Removed Extraction->Neutral_Imp Recrystallization Recrystallization / Salt Formation Chromatography->Recrystallization Final Polishing Polar_Imp Polar/Non-polar Impurities Separated Chromatography->Polar_Imp Pure Pure this compound Derivative Recrystallization->Pure High Purity Solid Soluble_Imp Soluble Impurities Removed Recrystallization->Soluble_Imp Analysis Purity Check (TLC, HPLC, NMR) Pure->Analysis Verification

Caption: General experimental workflow for the purification of a this compound derivative.

Chromatography_Troubleshooting Start Problem: Compound streaks or is stuck on silica column Add_Base Add 1% Triethylamine to Eluent Start->Add_Base Check_TLC Did peak shape improve on TLC? Add_Base->Check_TLC Run_Column Run column with modified eluent Check_TLC->Run_Column Yes Change_Stationary Switch Stationary Phase Check_TLC->Change_Stationary No Success Problem Solved Run_Column->Success Alumina Use Alumina (Basic/Neutral) Change_Stationary->Alumina C18 Use Reversed-Phase (C18) Change_Stationary->C18 Alumina->Success C18->Success Acid_Extraction_Principle Start Mixture in Organic Solvent: - this compound (Basic) - Neutral Impurity Add_Acid Add Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Separation Two Phases Form Add_Acid->Separation Aqueous Aqueous Layer: Protonated this compound (Water Soluble Salt) Separation->Aqueous Basic compound is protonated Organic Organic Layer: Neutral Impurity Separation->Organic Neutral compound remains Basify Add Base (e.g., NaOH) to Aqueous Layer Aqueous->Basify Final Pure this compound (Precipitates or is Extracted) Basify->Final

References

Common byproducts in 7-Fluoroquinoline synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing the quinoline core, which can be adapted for this compound, are the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, and the Doebner-von Miller reaction. The Gould-Jacobs reaction is particularly common for building the 4-quinolone scaffold, a key intermediate for many fluoroquinolone antibiotics.

Q2: I am seeing multiple spots on my TLC after the cyclization step of the Gould-Jacobs reaction. What could these be?

A2: Multiple spots on your TLC plate likely indicate the presence of the desired product along with one or more byproducts. Common byproducts in the Gould-Jacobs synthesis of this compound include positional isomers and incompletely cyclized intermediates. The high temperatures required for the thermal cyclization step can also lead to the formation of tarry decomposition products.[1][2][3][4]

Q3: My final product after N-alkylation shows a byproduct with a higher molecular weight. What is the likely identity of this impurity?

A3: A higher molecular weight byproduct following N-alkylation is often the result of over-alkylation. This occurs when the alkylating agent reacts not only with the nitrogen of the quinolone ring but also with the already N-alkylated product, which can sometimes be more nucleophilic. This leads to the formation of a di-alkylated species.

Q4: I suspect decarboxylation of my quinoline-3-carboxylic acid intermediate is occurring. Under what conditions is this likely, and what byproduct would be formed?

A4: Decarboxylation is a potential side reaction, especially at elevated temperatures, that results in the loss of the C3-carboxylic acid group.[3] This would lead to the formation of this compound (if the C4-oxo group is subsequently reduced) or a 7-fluoro-4-quinolone.

Troubleshooting Guides

Issue 1: Formation of Isomeric Byproducts in Gould-Jacobs Synthesis

Symptoms:

  • Multiple spots on TLC or peaks in HPLC with the same mass-to-charge ratio (m/z) in mass spectrometry.

  • Complex NMR spectrum with overlapping signals, making structural elucidation difficult.

Root Cause: The Gould-Jacobs reaction involves the thermal cyclization of an anilinomethylenemalonate intermediate. When using a meta-substituted aniline, such as 3-fluoroaniline, the cyclization can occur at either of the two ortho positions relative to the amino group, leading to the formation of positional isomers. In the case of this compound synthesis from 3-fluoroaniline, the desired 7-fluoro isomer and the undesired 5-fluoro isomer can be formed. The regioselectivity is influenced by both steric and electronic factors.[1][2]

Troubleshooting and Resolution:

  • Reaction Temperature Optimization: Carefully control the cyclization temperature. While high temperatures are necessary, excessive heat can lead to a loss of selectivity and increased byproduct formation. Microwave-assisted synthesis can sometimes offer better control over heating and improve yields of the desired isomer.[3][4]

  • Analytical Identification:

    • HPLC-MS/MS: Use a validated HPLC method to separate the isomers, which can then be detected by mass spectrometry. While they will have the same molecular weight, their fragmentation patterns in MS/MS might differ slightly, aiding in their identification.

    • NMR Spectroscopy: 1H and 13C NMR are crucial for distinguishing between the 5-fluoro and 7-fluoro isomers. The fluorine atom will have distinct coupling patterns (J-coupling) with the neighboring protons and carbons, allowing for unambiguous assignment. 2D NMR techniques like COSY and HMBC can further confirm the connectivity.

  • Purification:

    • Column Chromatography: Careful optimization of the solvent system for silica gel chromatography can often separate the isomers.

    • Recrystallization: If a suitable solvent is found, fractional recrystallization can be an effective method for isolating the desired isomer.

Issue 2: Incomplete Cyclization and Intermediate Accumulation

Symptoms:

  • A major byproduct is identified as the anilinomethylenemalonate intermediate.

  • Low yield of the desired 7-Fluoro-4-hydroxyquinoline-3-carboxylate.

Root Cause: The thermal cyclization step of the Gould-Jacobs reaction requires significant energy input to overcome the activation barrier. Insufficient temperature or reaction time can lead to the incomplete conversion of the intermediate.[3]

Troubleshooting and Resolution:

  • Increase Reaction Temperature and/or Time: If using conventional heating in a high-boiling solvent like diphenyl ether, ensure the temperature is maintained at the reflux point (typically 250-260 °C). Monitor the reaction by TLC or HPLC to determine the optimal reaction time.[3]

  • Microwave Synthesis: Employing a microwave reactor can significantly accelerate the cyclization and often leads to higher yields in shorter reaction times.[3][4]

  • Solvent Choice: Ensure the use of a sufficiently high-boiling and inert solvent for conventional heating to reach the required temperature for cyclization.

Issue 3: Over-alkylation during N-alkylation Step

Symptoms:

  • Presence of a byproduct with a molecular weight corresponding to the addition of two alkyl groups.

  • Difficult separation of the desired mono-alkylated product from the di-alkylated byproduct due to similar polarities.

Root Cause: The N-alkylated quinolone product can be more nucleophilic than the starting quinolone, making it susceptible to a second alkylation reaction.

Troubleshooting and Resolution:

  • Control Stoichiometry: Use a controlled excess of the quinolone starting material relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby reducing the likelihood of the second alkylation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to minimize the formation of the di-alkylated product.

  • Purification: If separation by column chromatography is challenging, derivatization of the desired secondary amine product (if applicable) can alter its polarity, facilitating separation.

Identification of Common Byproducts

The identification of byproducts is crucial for process optimization and ensuring the purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.

Potential Byproduct Formation Pathway Identification Methods
5-Fluoro-4-hydroxyquinoline-3-carboxylate Gould-Jacobs reaction with 3-fluoroaniline, cyclization at the alternative ortho position.HPLC (different retention time from the 7-fluoro isomer), MS (same m/z), NMR (distinct F-H and F-C coupling constants).
Ethyl 2-((3-fluoroanilino)methylene)malonate Incomplete thermal cyclization in the Gould-Jacobs reaction.HPLC (different retention time), MS (different m/z), NMR (presence of signals for the open-chain structure).
7-Fluoro-N,N-dialkyl-4-oxo-1,4-dihydroquinoline Over-alkylation during the N-alkylation step.HPLC (different retention time), MS (higher m/z corresponding to di-alkylation), NMR (absence of N-H proton, additional signals for the second alkyl group).
7-Fluoro-4-quinolone Decarboxylation of the C3-carboxylic acid group at high temperatures.HPLC (different retention time), MS (lower m/z corresponding to loss of CO2), NMR (absence of the carboxylic acid proton, presence of a proton at C3).

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).[3]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 280 nm) and Mass Spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of compounds.

    • Analysis: Perform full scan analysis to identify the molecular weights of all components. Subsequently, use tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation of unknown byproducts.

Protocol 2: General Procedure for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1D NMR: Acquire 1H and 13C NMR spectra. Pay close attention to the chemical shifts and coupling constants, especially the 19F-1H and 19F-13C couplings, which are diagnostic for fluoroquinolones.

  • 2D NMR: If necessary, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HMBC/HSQC (to establish C-H correlations) to confirm the structure of the byproduct.

Visualizations

Gould_Jacobs_Byproduct_Formation cluster_reactants Reactants cluster_cyclization Thermal Cyclization fluoroaniline 3-Fluoroaniline intermediate Anilinomethylenemalonate Intermediate fluoroaniline->intermediate Condensation malonate Diethyl ethoxymethylenemalonate malonate->intermediate Condensation product 7-Fluoro-4-hydroxyquinoline- 3-carboxylate (Desired Product) intermediate->product Cyclization (Major Pathway) byproduct 5-Fluoro-4-hydroxyquinoline- 3-carboxylate (Isomeric Byproduct) intermediate->byproduct Cyclization (Minor Pathway) incomplete Incomplete Cyclization (Byproduct) intermediate->incomplete Insufficient Heat/Time tar Tarry Decomposition Products product->tar Excessive Heat byproduct->tar Excessive Heat

Caption: Byproduct formation pathways in the Gould-Jacobs synthesis of this compound.

Analytical_Workflow start Crude Reaction Mixture tlc_hplc TLC / HPLC Analysis start->tlc_hplc separation Separation of Components tlc_hplc->separation ms_analysis Mass Spectrometry (MS/MS) (Molecular Weight & Fragmentation) separation->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) (Structural Elucidation) separation->nmr_analysis identification Byproduct Structure Identified ms_analysis->identification nmr_analysis->identification

Caption: A typical analytical workflow for the identification and characterization of synthesis byproducts.

References

Improving the solubility of 7-Fluoroquinoline for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-Fluoroquinoline in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of this compound?

A1: The low aqueous solubility of this compound and its derivatives is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic. Additionally, strong intermolecular forces in the crystal lattice of the solid compound can make it difficult for water molecules to solvate individual molecules, further limiting solubility.[1]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of poorly water-soluble compounds like this compound for use in biological assays.[2][3] It is important to use anhydrous DMSO to avoid moisture-related degradation or solubility issues. For some applications, ethanol may also be a suitable solvent.

Q3: How does pH affect the solubility of this compound?

A3: Quinolines are typically weak bases.[1] Consequently, the solubility of this compound is expected to be highly pH-dependent. In acidic conditions (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt. Conversely, at neutral or alkaline pH, the compound is in its less soluble free base form. The pKa of a similar compound, 7-fluoroisoquinoline, is predicted to be around 4.81. This suggests that to achieve significant protonation and improved solubility, the pH of the aqueous solution should be adjusted to be at least 1-2 units below this value.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced toxicity. While the tolerance can be cell line-dependent, a final DMSO concentration of less than 1%, and ideally at or below 0.5%, is generally recommended to minimize effects on cell viability and function.[4][5]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: This phenomenon, often called "crashing out," occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous environment where it has poor solubility.[6]

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Solvent Shock Rapid dilution of the concentrated DMSO stock into the large volume of aqueous media causes a sudden change in solvent polarity, leading to precipitation.[6]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media.
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[6]Always use pre-warmed (37°C) cell culture media for dilutions.
High Solvent Concentration The final concentration of DMSO in the media is too high, which can affect both the compound's solubility and cell health.Ensure the final DMSO concentration is below 1%, and preferably ≤0.5%.[4][5] This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation of this compound in the Incubator

Question: My media containing this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.

Potential Cause Explanation Recommended Solution
Interaction with Media Components This compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes over time.[6]Consider using a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds.
pH Shift During Culture Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound like this compound.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Compound Instability The compound may not be stable in the aqueous environment at 37°C for extended periods, leading to degradation and precipitation of less soluble byproducts.Prepare fresh media with the compound more frequently rather than storing it for long durations.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

Solvent Temperature (°C) Illustrative Solubility (mg/mL) Notes
Water (pH 7.4)25< 0.1Poorly soluble at neutral pH.
0.1 N HCl (pH 1)25~20Increased solubility in acidic conditions.
DMSO25> 50High solubility, suitable for stock solutions.
Ethanol25~5Moderate solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

Materials:

  • This compound powder (MW: 147.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 1.47 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution but should be done with caution.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer or plate shaker

Procedure:

  • Prepare Dilutions: Create a series of dilutions of the 10 mM stock solution in your pre-warmed cell culture medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is consistent and non-toxic across all dilutions.

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay duration (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At regular intervals, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration under your experimental conditions.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution start Start weigh Weigh this compound (e.g., 1.47 mg) start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., 1 mL) to create 10 mM Stock Solution weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex store Aliquot and Store Stock at -20°C vortex->store prepare_media Pre-warm Cell Culture Media to 37°C store->prepare_media serial_dilute Perform Serial Dilution of Stock into Warm Media prepare_media->serial_dilute add_to_assay Add to In Vitro Assay (Final DMSO <= 0.5%) serial_dilute->add_to_assay end End add_to_assay->end

Caption: Workflow for this compound Stock and Working Solution Preparation.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitate Observed in Media timing When does precipitation occur? start->timing immediate Immediately upon dilution timing->immediate Immediately delayed After incubation timing->delayed Delayed check_conc Is final concentration too high? immediate->check_conc check_ph Could media pH have shifted? delayed->check_ph solution_conc Lower final concentration. Determine max solubility. check_conc->solution_conc Yes check_dilution Was dilution too rapid? check_conc->check_dilution No solution_dilution Use serial dilutions. Add dropwise with mixing. check_dilution->solution_dilution Yes check_temp Was media cold? check_dilution->check_temp No solution_temp Use pre-warmed (37°C) media. check_temp->solution_temp Yes solution_ph Monitor pH. Change media more frequently. check_ph->solution_ph Yes check_interaction Interaction with media components? check_ph->check_interaction No solution_interaction Try different media formulation. check_interaction->solution_interaction Yes check_evap Is evaporation an issue? check_interaction->check_evap No solution_evap Ensure proper incubator humidification. check_evap->solution_evap Yes

Caption: Decision Tree for Troubleshooting this compound Precipitation.

References

Stability and degradation pathways of 7-Fluoroquinoline under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 7-Fluoroquinoline under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of this compound and how does it differ from common fluoroquinolone antibiotics?

A1: this compound is a heterocyclic aromatic compound consisting of a quinoline ring system with a fluorine atom substituted at the 7th position. Its chemical structure can be found under CAS RN: 396-32-7.[1] Unlike many fluoroquinolone antibiotics, the basic this compound structure typically lacks a carboxylic acid group at the C-3 position and a bulky heterocyclic substituent (like a piperazine ring) at the C-7 position, which are common features in antibacterial fluoroquinolones.[2][3] These structural differences are critical, as they influence the compound's physicochemical properties and degradation pathways.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: While specific studies on this compound are limited, based on the general chemistry of quinolines and fluoroaromatic compounds, the following degradation pathways can be anticipated under stress conditions:

  • Photodegradation: Fluoroquinolones are known to be susceptible to photodegradation.[4][5][6] The primary photoprocess for many fluoroaromatics is the heterolytic defluorination, where the C-F bond is cleaved, often leading to hydroxylation at that position.[4]

  • Oxidative Degradation: The quinoline ring itself can be susceptible to oxidation, potentially leading to ring-opening products. In the absence of a highly susceptible site like a piperazine ring, oxidation may target the electron-rich regions of the quinoline nucleus.

  • Hydrolytic Degradation (Acidic/Basic): The stability of the quinoline ring to hydrolysis is generally high. However, under harsh acidic or basic conditions, particularly at elevated temperatures, degradation could be initiated. The fluorine substituent may influence the electron density of the ring and thus its susceptibility to nucleophilic or electrophilic attack.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to fragmentation of the molecule. The thermal stability of related fluoroquinolone compounds has been studied using techniques like thermogravimetric analysis (TGA).[7]

Q3: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A3: If you are not observing degradation, consider the following troubleshooting steps:

  • Increase Stress Level: The stability of the quinoline ring can be substantial. It may be necessary to increase the intensity of the stress conditions. For example:

    • Hydrolysis: Increase the concentration of the acid or base, and/or elevate the temperature.[8]

    • Oxidation: Use a stronger oxidizing agent or increase its concentration.

    • Photolysis: Increase the intensity of the light source or the duration of exposure.

  • Verify Analytical Method: Ensure your analytical method is sensitive and specific enough to detect small amounts of degradation products. The method should be stability-indicating, meaning it can separate the parent compound from its degradants.

  • Consider the Solvent: The solvent system used can influence stability. Ensure the compound is fully dissolved and that the solvent itself is not interfering with the degradation process or the analysis.

Q4: My degradation results are not reproducible. What could be the cause?

A4: Lack of reproducibility in degradation studies can stem from several factors:

  • Inconsistent Stress Conditions: Ensure that temperature, concentration of reagents, light intensity, and exposure times are precisely controlled for each experiment.

  • Sample Preparation: Inconsistencies in sample preparation, such as variations in concentration or filtration steps, can lead to variable results.

  • Analytical Variability: Ensure your analytical system is properly calibrated and validated for precision and accuracy.

  • Complex Degradation Pathways: The formation of multiple, unstable intermediates can lead to variability in the final observed degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram After Stress Testing
  • Problem: After subjecting this compound to stress conditions, multiple unexpected peaks appear in the HPLC chromatogram, some of which are not well-resolved.

  • Possible Causes & Solutions:

    • Formation of Multiple Degradation Products: This is expected in forced degradation studies.

      • Solution: Optimize your chromatographic method to improve the resolution of the peaks. This may involve changing the mobile phase composition, gradient profile, column type, or temperature.

    • Secondary Degradation: The initial degradation products may be further degrading into other compounds.

      • Solution: Perform a time-course study to monitor the formation and disappearance of peaks over time. This can help in identifying primary versus secondary degradants.

    • Interaction with Excipients (if in formulation): If studying a formulated product, the excipients may be interacting with this compound or degrading themselves.

      • Solution: Run a blank stress study with the excipients alone to identify any peaks originating from them.

Issue 2: Mass Imbalance in Degradation Studies
  • Problem: The total amount of this compound and its detected degradation products is significantly less than 100% of the initial amount.

  • Possible Causes & Solutions:

    • Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength.

      • Solution: Use a mass spectrometer (LC-MS) to detect a wider range of compounds, regardless of their UV absorbance.

    • Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

      • Solution: Use analytical techniques suitable for volatile compounds, such as headspace gas chromatography (GC).

    • Precipitation of Degradants: Some degradation products may be insoluble in the sample solvent and precipitate out.

      • Solution: Visually inspect your samples for any precipitates. If observed, try a different solvent to dissolve all components.

    • Incomplete Elution from the HPLC Column: Highly polar or non-polar degradants may be irreversibly adsorbed onto the column.

      • Solution: Use a stronger elution solvent at the end of your gradient to wash the column and check for any late-eluting peaks.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Degradation (%)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl2480~5%Hydroxylated quinoline
Base Hydrolysis 0.1 M NaOH2480~8%Hydroxylated quinoline
Oxidation 3% H₂O₂1225 (Room Temp)~15%Quinoline N-oxide, Ring-opened products
Thermal Dry Heat48100< 2%Minor fragmentation products
Photolytic UV Light (254 nm)825 (Room Temp)~25%7-Hydroxyquinoline, Defluorinated dimers

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a clean glass vial, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Cap the vial tightly and place it in a water bath or oven maintained at 80°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 0.1 mg/mL.

  • Exposure:

    • Place the solution in a quartz cuvette or a shallow dish.

    • Expose the sample to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Time Points: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the exposed and control samples by a validated stability-indicating HPLC method.

Visualizations

Degradation Pathways and Workflows

cluster_hydrolysis Acidic/Basic Hydrolysis cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A_start This compound A_prod 7-Hydroxyquinoline A_start->A_prod H+ or OH-, ΔT B_start This compound B_prod1 Quinoline N-oxide derivative B_start->B_prod1 [O] B_prod2 Ring-opened products B_start->B_prod2 [O] C_start This compound C_prod1 7-Hydroxyquinoline C_start->C_prod1 hν, -F C_prod2 Defluorinated dimers C_start->C_prod2

Caption: Potential degradation pathways of this compound under stress conditions.

cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution of this compound stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS neutralize->analyze characterize Characterize Degradants (MS, NMR) analyze->characterize

Caption: General experimental workflow for forced degradation studies.

cluster_troubleshooting Troubleshooting Logic for Unexpected Peaks start Unexpected Peaks Observed q1 Are peaks well-resolved? start->q1 a1_yes Proceed to Identification q1->a1_yes Yes a1_no Optimize HPLC Method (Gradient, Column, etc.) q1->a1_no No q3 Is it a formulated product? a1_yes->q3 a1_no->q1 q2 Are peaks from excipients? a2_yes Identify Excipient Degradants q2->a2_yes Yes a2_no Peaks are likely This compound Degradants q2->a2_no No a3_no Peaks are likely This compound Degradants q3->a3_no No a3_yes Run Excipient Blank q3->a3_yes Yes a3_yes->q2

Caption: Troubleshooting logic for unexpected peaks in chromatograms.

References

Technical Support Center: Scale-Up Synthesis of 7-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Fluoroquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, organized by common synthetic routes.

Route 1: Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for synthesizing the quinoline core. In the context of this compound, this typically involves the reaction of a 3-fluoroaniline derivative with an appropriate malonic ester derivative, followed by cyclization, hydrolysis, and decarboxylation.

Issue 1: Low Yield of Cyclized Intermediate

  • Symptom: Incomplete consumption of the anilinomethylenemalonate intermediate, leading to a low yield of the 4-hydroxy-7-fluoroquinoline-3-carboxylate.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Cyclization Temperature On a larger scale, achieving uniform high temperatures is challenging. Ensure accurate temperature monitoring within the reactor core. Consider using a high-boiling point solvent like Dowtherm A or employing microwave-assisted heating for more efficient and uniform energy distribution.[1][2]
Short Reaction Time Scale-up often requires longer reaction times than laboratory-scale experiments. Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction endpoint.
Poor Mixing Inadequate agitation can lead to localized temperature gradients and poor reactant contact. Optimize the stirrer design and speed to ensure efficient mixing in the larger reactor volume.
Product Degradation Prolonged exposure to very high temperatures can lead to product degradation.[2] An optimization study (Design of Experiments - DoE) is recommended to find the ideal balance between reaction temperature and time to maximize yield while minimizing degradation.

Issue 2: Incomplete Hydrolysis and Decarboxylation

  • Symptom: Presence of the ester or carboxylic acid intermediate in the final product.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Base Ensure a sufficient molar excess of the base (e.g., NaOH, KOH) is used to drive the saponification to completion.
Phase Transfer Issues In a large, heterogeneous mixture, the aqueous base may not efficiently contact the organic substrate. Consider the use of a phase-transfer catalyst to improve the reaction rate.
Inadequate Heating for Decarboxylation Ensure the reaction mixture reaches and maintains the required temperature for efficient decarboxylation after acidification.
Route 2: Modified Combes or Doebner-von Miller Reaction

These routes offer alternative pathways to the quinoline scaffold, often utilizing different starting materials and catalysts.

Issue 3: Formation of Regioisomeric Impurities

  • Symptom: Detection of undesired quinoline isomers (e.g., 5-Fluoroquinoline) in the final product.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Lack of Regiocontrol in Cyclization The nature of the aniline substituent and the reaction conditions can influence the position of cyclization. In the Combes synthesis, the choice of acid catalyst (e.g., PPA vs. H₂SO₄) can affect regioselectivity.[3] For the Doebner-von Miller reaction, slow, controlled addition of the α,β-unsaturated carbonyl compound is crucial.[4]
Starting Material Isomers Ensure the purity of the starting 3-fluoroaniline to prevent the carry-over of isomeric impurities into the final product.

Issue 4: Catalyst Deactivation or Inefficiency at Scale

  • Symptom: Stalled reaction or significantly slower reaction rates compared to lab-scale.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst Loading The optimal catalyst-to-substrate ratio may differ at a larger scale. Re-evaluate and optimize the catalyst loading.
Mass Transfer Limitations In heterogeneous catalysis, inefficient mixing can prevent the reactants from accessing the catalyst's active sites. Improve agitation to enhance mass transfer.
Catalyst Poisoning Impurities in starting materials or solvents can poison the catalyst. Ensure high-purity inputs for the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Handling of Corrosive and Hazardous Reagents: Many synthetic routes employ strong acids (e.g., sulfuric acid, polyphosphoric acid) and potentially toxic starting materials.[3][4] Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.

  • Exothermic Reactions: The cyclization steps in many quinoline syntheses can be exothermic. On a large scale, inefficient heat dissipation can lead to a thermal runaway. A thorough thermal hazard assessment is crucial, and the reactor must have an adequate cooling capacity.

  • Handling of Flammable Solvents: The use of flammable organic solvents requires adherence to strict fire safety protocols, including proper grounding and ventilation.

Q2: How can I improve the purity of my crude this compound at an industrial scale?

A2: Large-scale purification requires different strategies than laboratory-scale chromatography. Consider the following:

  • Crystallization: This is often the most effective and economical method for purifying solids at scale. A systematic screening of solvents and solvent mixtures is recommended to find optimal conditions for high purity and yield. Seeding the solution with high-purity crystals can aid in obtaining the desired crystal form.

  • Distillation: If the product or a key intermediate is a liquid, fractional distillation under reduced pressure can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles. The choice of extraction solvent and pH adjustments are critical parameters.

Q3: What are the common by-products in this compound synthesis, and how can they be minimized?

A3: Common by-products can include:

  • Regioisomers: As mentioned in the troubleshooting guide, undesired isomers can form. Careful control of reaction conditions and catalyst selection can minimize their formation.

  • Polymerization Products: In reactions like the Doebner-von Miller, acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound can occur.[5] Slow addition of the reactant and maintaining optimal temperature can mitigate this.

  • Over-alkylation or Incomplete Substitution Products: In multi-step syntheses, these can be common. In-process controls are key to ensuring each step proceeds to completion before moving to the next.

Q4: Are there any specific analytical techniques recommended for monitoring the scale-up synthesis?

A4: Yes, robust in-process analytical methods are critical for successful scale-up. These include:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, identifying impurities, and determining product purity.

  • Gas Chromatography (GC): Useful for analyzing volatile starting materials and solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): For confirming the molecular weight of products and identifying unknown impurities.

Experimental Protocols

Protocol 1: Modified Gould-Jacobs Synthesis of 4-Hydroxy-7-fluoroquinoline

This protocol is a generalized procedure and should be optimized for specific equipment and scale.

  • Condensation: In a suitable reactor, combine 3-fluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 110-140°C with continuous stirring. Monitor the reaction by HPLC until the 3-fluoroaniline is consumed (typically 2-4 hours). The ethanol by-product can be removed by distillation.

  • Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A) to the crude anilinomethylenemalonate intermediate. Heat the mixture to 240-260°C to effect cyclization. Maintain this temperature and monitor the reaction progress by HPLC until the intermediate is consumed (typically 3-6 hours).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and cautiously add a 15-20% aqueous solution of sodium hydroxide. Heat the mixture to reflux (100-110°C) for 2-4 hours to facilitate saponification. Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 4-hydroxy-7-fluoroquinoline.

  • Isolation and Purification: Filter the precipitated solid and wash with cold water and then a suitable organic solvent (e.g., ethanol, acetone) to remove impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, DMF).

Visualizations

gould_jacobs_workflow Gould-Jacobs Synthesis Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification start1 3-Fluoroaniline step1 Condensation (110-140°C) start1->step1 start2 Diethyl Ethoxymethylenemalonate start2->step1 step2 Thermal Cyclization (240-260°C) step1->step2 Anilinomethylenemalonate Intermediate step3 Saponification (NaOH, Reflux) step2->step3 4-Hydroxy-7-fluoroquinoline-3-carboxylate step4 Acidification & Decarboxylation (HCl) step3->step4 product Crude this compound step4->product purification Recrystallization product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in Cyclization start Low Yield of Cyclized Product q1 Is Reaction Temperature Uniform and Sufficient? start->q1 sol1 Improve Reactor Heating & Monitoring q1->sol1 No q2 Is Reaction Time Optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Conduct Time-Course Study (IPC) q2->sol2 No q3 Is Mixing Efficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Optimize Stirrer Design & Speed q3->sol3 No end_node Consider Product Degradation (Optimize Temp/Time Balance) q3->end_node Yes a3_yes Yes a3_no No sol3->q3

References

Troubleshooting NMR and mass spectrometry of 7-Fluoroquinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-fluoroquinoline compounds. It addresses common issues encountered during NMR and mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the NMR analysis of this compound compounds?

A1: The primary challenges in NMR analysis of this compound compounds stem from the presence of the fluorine atom. This leads to complex splitting patterns in both ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. These couplings can span over multiple bonds, making spectral interpretation difficult. Additionally, the wide chemical shift range of ¹⁹F NMR can sometimes lead to issues with signal detection and referencing.

Q2: Why am I observing unexpected fragments in the mass spectrum of my this compound compound?

A2: Fluoroquinolones can undergo characteristic fragmentation patterns in the mass spectrometer. Common fragmentations include the neutral loss of CO₂, H₂O, and HF. The piperazine or other amine-containing side chains at the 7-position are also prone to fragmentation. In-source fragmentation can also occur, leading to the appearance of fragments in what is expected to be the parent ion spectrum.

Q3: How can I improve the ionization of my this compound compound in ESI-MS?

A3: Poor ionization can often be addressed by optimizing the mobile phase composition. Since fluoroquinolones are amphoteric, adjusting the pH with additives like formic acid or ammonium formate can significantly improve protonation and thus signal intensity in positive ion mode. Optimizing electrospray source parameters such as sprayer voltage, nebulizer pressure, and gas temperatures is also crucial.

Q4: What are the typical adducts I might see in the ESI-MS of my this compound?

A4: In addition to the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there is glassware contamination or if these salts are present in the sample or mobile phase. Adducts with mobile phase additives or their clusters can also occur.

NMR Spectroscopy Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad ¹H or ¹⁹F NMR Signals - Sample aggregation at high concentrations.- Presence of paramagnetic impurities.- Chemical exchange occurring at a rate comparable to the NMR timescale.- Dilute the sample.- Filter the sample or use a metal chelator (e.g., EDTA).- Acquire spectra at different temperatures to see if signals sharpen.
Complex, Overlapping Multiplets - Long-range ¹H-¹⁹F or ¹⁹F-¹⁹F couplings.- Second-order spectral effects.- Use higher field strength NMR spectrometers to increase signal dispersion.- Employ 2D NMR techniques like COSY and HSQC to resolve correlations.- Consider using ¹⁹F decoupling during ¹H acquisition if specific coupling information is not required.
Incorrect Integrals for Fluorine-Containing Peaks - Differences in relaxation times (T1) between signals.- Incomplete pulsing or acquisition.- Increase the relaxation delay (D1) to at least 5 times the longest T1 of interest for quantitative analysis.- Ensure proper calibration of pulse widths.
Phasing Problems in ¹⁹F NMR Spectra - Large spectral width leading to baseline distortions.- Incorrect referencing.- Use a smaller spectral width if the region of interest is known.- Apply baseline correction algorithms.- Use an appropriate internal or external standard for referencing (e.g., CFCl₃).

Mass Spectrometry Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Ionization - Suboptimal mobile phase pH.- Inefficient desolvation in the ESI source.- Ion suppression from matrix components.- Add 0.1% formic acid or ammonium formate to the mobile phase to promote protonation.- Optimize drying gas temperature and flow rate.- Improve sample cleanup (e.g., solid-phase extraction) to remove interfering substances.[1]
Multiple Adducts Obscuring the [M+H]⁺ Ion - Presence of salts (Na⁺, K⁺) in the sample, mobile phase, or from glassware.- Use of certain mobile phase additives.- Use high-purity solvents and new glassware.- Minimize the concentration of non-volatile buffer salts.- Mobile phase additives can be used to control adduct formation; sometimes their presence can improve repeatability.[2]
In-source Fragmentation - High source temperature or cone voltage.- Lower the source temperature and cone/fragmentor voltage to reduce fragmentation in the ion source.
Unexpected Isotope Pattern - Overlapping signals from co-eluting species.- Presence of unexpected adducts (e.g., with solvent molecules).- Improve chromatographic separation.- Check for the presence of common adducts by calculating their expected m/z values.

Experimental Protocols

Standard ¹H and ¹⁹F NMR Spectroscopy Protocol for a this compound Compound
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a small amount of an internal standard for chemical shift referencing if desired (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).

    • Filter the solution into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher is recommended.

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds (increase for quantitative analysis).

    • Number of Scans: 8-16, depending on sample concentration.

    • Temperature: 298 K.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., 'zgfhig' on Bruker instruments).[3]

    • Spectral Width: -50 to -250 ppm, adjust based on the expected chemical shift of the fluorine on the quinoline core.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 5 seconds.

    • Number of Scans: 64-128, as ¹⁹F NMR can be less sensitive than ¹H NMR.

    • Temperature: 298 K.

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to both spectra.

    • Reference the ¹H spectrum to the residual solvent peak or TMS.

    • Reference the ¹⁹F spectrum to the internal or an external standard.

Standard ESI-MS Protocol for a this compound Compound
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Gradient: Start with 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Pressure: 30-40 psi.[6]

    • Drying Gas Flow: 8-12 L/min.[6]

    • Drying Gas Temperature: 300-350 °C.[6]

    • Scan Range: m/z 100-1000.

    • Fragmentor/Cone Voltage: Start at a low value (e.g., 80 V) to minimize in-source fragmentation and optimize for the [M+H]⁺ ion.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.

    • Examine the mass spectrum of the chromatographic peak to identify the parent ion and any common adducts or fragments.

Visualizations

NMR_Troubleshooting_Workflow start Start NMR Analysis spectrum_quality Acquire Spectrum Is spectrum quality adequate? start->spectrum_quality good_spectrum Proceed with Interpretation spectrum_quality->good_spectrum Yes troubleshoot Identify Primary Issue spectrum_quality->troubleshoot No broad_peaks Broad Peaks? troubleshoot->broad_peaks complex_multiplets Complex Multiplets? broad_peaks->complex_multiplets No adjust_concentration Dilute Sample / Check for Paramagnetics broad_peaks->adjust_concentration Yes bad_phasing Phasing Issues? complex_multiplets->bad_phasing No use_2d_nmr Use 2D NMR (COSY, HSQC) complex_multiplets->use_2d_nmr Yes baseline_correction Apply Baseline Correction / Adjust SW bad_phasing->baseline_correction Yes adjust_temp Vary Temperature adjust_concentration->adjust_temp reprocess Re-process Data adjust_temp->reprocess higher_field Use Higher Field Instrument use_2d_nmr->higher_field higher_field->reprocess baseline_correction->reprocess reprocess->spectrum_quality

Caption: NMR troubleshooting workflow.

MS_Troubleshooting_Workflow start Start MS Analysis signal_check Signal Detected? start->signal_check good_signal Analyze Spectrum signal_check->good_signal Yes troubleshoot Identify Primary Issue signal_check->troubleshoot No low_intensity Low Intensity? troubleshoot->low_intensity multiple_peaks Unexpected/Multiple Peaks? low_intensity->multiple_peaks No optimize_source Optimize Source Parameters (Voltage, Gas, Temp) low_intensity->optimize_source Yes check_adducts Check for Adducts (Na+, K+) multiple_peaks->check_adducts Yes adjust_mobile_phase Adjust Mobile Phase pH / Additives optimize_source->adjust_mobile_phase reinject Re-inject Sample adjust_mobile_phase->reinject check_fragmentation Reduce In-Source Fragmentation check_adducts->check_fragmentation improve_chromatography Improve LC Separation check_fragmentation->improve_chromatography improve_chromatography->reinject reinject->signal_check

Caption: Mass spectrometry troubleshooting workflow.

References

Overcoming challenges in the functionalization of the 7-Fluoroquinoline ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the 7-fluoroquinoline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and modification of this compound derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of the this compound ring, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNA_r_) at the 7-position

  • Question: I am attempting a nucleophilic aromatic substitution on a this compound derivative, but the reaction yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in SNAr reactions at the 7-position of a fluoroquinolone ring can be attributed to several factors. The fluorine atom is a poor leaving group compared to chlorine or bromine. Additionally, the electron-withdrawing nature of the quinoline ring might not be sufficiently activated.

    Troubleshooting Steps:

    • Choice of Leaving Group: If your synthesis allows, consider starting with a 7-chloro or 7-bromoquinoline derivative, as chlorine and bromine are better leaving groups than fluorine in this context.

    • Activation of the Ring: The presence of a strong electron-withdrawing group, such as a nitro group at the 6- or 8-position, can significantly enhance the rate of SNAr at the 7-position by stabilizing the Meisenheimer intermediate.[1]

    • Reaction Conditions:

      • Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are generally effective for SNAr reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.

      • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely to avoid decomposition of starting materials or products.

      • Base: The choice and stoichiometry of the base are critical. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the generated acid. For alkoxide or other anionic nucleophiles, a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) might be necessary to generate the nucleophile in situ.

    • Microwave Irradiation: The use of microwave irradiation can sometimes dramatically reduce reaction times and improve yields for SNAr reactions.[2][3]

Issue 2: Poor Regioselectivity in C-H Functionalization

  • Question: I am trying to perform a C-H functionalization on the this compound ring, but I am getting a mixture of isomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in C-H functionalization of quinolines can be challenging due to the presence of multiple reactive C-H bonds. The electronic properties of the this compound ring and the reaction conditions will dictate the site of functionalization.

    Troubleshooting Steps:

    • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. For functionalization at the C-8 position, an 8-aminoquinoline directing group can be employed.[4][5] For other positions, different directing groups might be necessary.

    • Catalyst and Ligand Selection: The choice of the transition metal catalyst and the ligand plays a crucial role in determining the regioselectivity. For instance, palladium-based catalysts are commonly used for C-H functionalization.[6][7] The steric and electronic properties of the ligand can influence which C-H bond is activated. Experiment with different phosphine or nitrogen-based ligands to optimize selectivity.

    • Reaction Conditions:

      • Solvent and Temperature: These parameters can influence the conformational flexibility of the substrate-catalyst complex and thus affect regioselectivity. A systematic screening of solvents and temperatures is recommended.

      • Oxidant/Additive: In many C-H functionalization reactions, an oxidant or other additives are required. The nature of these reagents can impact the selectivity of the reaction.

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity in C-H Functionalization directing_group Is a directing group being used? start->directing_group select_dg Select an appropriate directing group for the desired position (e.g., 8-amino for C8). directing_group->select_dg No catalyst_ligand Review catalyst and ligand system. directing_group->catalyst_ligand Yes select_dg->catalyst_ligand screen_ligands Screen a library of ligands with varying steric and electronic properties. catalyst_ligand->screen_ligands reaction_conditions Optimize reaction conditions. screen_ligands->reaction_conditions screen_solvents Screen different solvents and temperatures. reaction_conditions->screen_solvents additives Evaluate the effect of different oxidants or additives. screen_solvents->additives success Improved Regioselectivity additives->success

Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common positions for functionalization on the this compound ring?

    A1: The most commonly functionalized position on the fluoroquinolone scaffold is C-7, typically through nucleophilic aromatic substitution of a halogen leaving group.[2][3][8] C-H functionalization can also be directed to other positions, such as C-2, C-4, C-5, and C-8, depending on the reaction conditions and the use of directing groups.[9][10]

  • Q2: How does the fluorine at the 7-position affect the reactivity of the quinoline ring?

    A2: A fluorine atom at the 7-position has a dual effect. Its electron-withdrawing nature can deactivate the benzene part of the ring towards electrophilic substitution. In nucleophilic aromatic substitution at C-7, fluorine is a poor leaving group, making the reaction more challenging compared to other halogens. However, the presence of fluorine can be advantageous for modulating the physicochemical and pharmacological properties of the final molecule, such as metabolic stability and binding affinity.[11]

  • Q3: Can I perform a Suzuki or other palladium-catalyzed cross-coupling reaction on a 7-halo-fluoroquinoline?

    A3: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination are powerful methods for the functionalization of halo-quinolines.[6][7][12][13] For a this compound, direct C-F activation for cross-coupling is challenging and typically requires specific catalysts and conditions. It is more common to use a 7-chloro, 7-bromo, or 7-iodo-quinoline for these transformations.

  • Q4: What are some common side reactions to be aware of during the functionalization of this compound?

    A4: Common side reactions include:

    • Over-reaction: Multiple functionalizations on the ring if reaction conditions are too harsh or if there are multiple activated sites.

    • Homocoupling: In cross-coupling reactions, homocoupling of the boronic acid or other organometallic reagent can occur.

    • Dehalogenation: Reduction of the C-X bond, leading to the loss of the leaving group without the desired substitution.

    • Ring Opening/Decomposition: Under harsh acidic, basic, or high-temperature conditions, the quinoline ring can be susceptible to degradation.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a 7-Chloro-6-fluoroquinolone with an Amine

This protocol is adapted from procedures for the synthesis of fluoroquinolone antibiotics.

  • Reaction Setup: In a round-bottom flask, dissolve the 7-chloro-6-fluoroquinoline derivative (1.0 eq) in a suitable solvent such as DMSO or pyridine.

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a base such as K₂CO₃ (2.0 eq) or triethylamine (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-140 °C and stir for 4-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product may precipitate out of solution.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Experimental Workflow for SNAr

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification setup Dissolve 7-chloro-6-fluoroquinoline in DMSO add_reagents Add amine nucleophile and base (K₂CO₃) setup->add_reagents react Heat to 80-140 °C for 4-24h Monitor by TLC/LC-MS add_reagents->react workup Cool and pour into ice water react->workup purify Filter and purify by recrystallization or chromatography workup->purify

Caption: General experimental workflow for SNAr on a 7-chloro-6-fluoroquinoline.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the functionalization at the C-7 position of fluoroquinolone scaffolds, which can serve as a starting point for optimizing reactions on a this compound ring.

Reaction TypeSubstrateNucleophile/ReagentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
SNAr 7-Chloro-6-fluoro-4-oxo-quinoline-3-carboxylic acidPiperazineK₂CO₃PyridineReflux670-85[3]
SNAr 7-Chloro-6-fluoro-4-oxo-quinoline-3-carboxylic acid2-Aminoethane thiolTriethylaminePyridineMW (455W)0.1~60[3]
SNAr 7-Chloro-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylic acid2-Aminophthalic acid-DMSO/Pyridine7024060[8]
Buchwald-Hartwig 4-BromobenzamideFunctionalized piperazinePd catalyst----[6]

Note: The yields and conditions are highly substrate and reagent dependent and may require optimization for your specific this compound derivative.

References

Methods for removing impurities from 7-Fluoroquinoline preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Fluoroquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound preparations.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. 2. Excess Solvent Used: Adding too much solvent will keep the compound in solution even after cooling.[1] 3. Cooling Too Rapidly: Fast cooling can lead to the formation of very small crystals or oils, which are difficult to collect. 4. Premature Crystallization: The compound crystallizes out of the hot solution before filtration of insoluble impurities.1. Perform small-scale solubility tests with a variety of solvents or solvent mixtures (e.g., Ethanol/Water, Hexane/Ethyl Acetate) to find a system where the compound is highly soluble when hot and poorly soluble when cold.[1][2] 2. Add the hot solvent dropwise or in small portions, ensuring the solid fully dissolves but avoiding a large excess.[1] 3. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.[1] 4. Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Product "Oils Out" During Recrystallization 1. Melting Point Depression: Impurities can lower the melting point of the compound to below the boiling point of the solvent. 2. High Compound Concentration: The solution is too saturated, preventing orderly crystal lattice formation. 3. Rapid Cooling: The solution becomes supersaturated too quickly.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider using a lower-boiling point solvent or a solvent pair to better control the crystallization process. 3. Attempt to crystallize from a more dilute solution.
Colored Impurities in Final Product 1. Residual Starting Materials/Reagents: Colored byproducts from the synthesis may be carried through. 2. Degradation: Some fluoroquinolones are sensitive to light and can degrade, forming colored impurities.[3]1. Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Use sparingly, as it can also adsorb the desired product. 2. If column chromatography is used, ensure adequate separation between the product and colored bands. 3. Protect all solutions and the final product from light by using amber vials or covering glassware with aluminum foil.[3]
Poor Separation in Column Chromatography 1. Inappropriate Mobile Phase: The solvent system (eluent) does not provide sufficient difference in polarity between the compound and impurities. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Poor Column Packing: Channels or cracks in the stationary phase lead to uneven band migration.1. Develop a solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for the this compound. 2. Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight). 3. Ensure the silica gel or other stationary phase is packed uniformly without any air gaps.
Inconsistent Biological Activity 1. Poor Solubility in Assay Medium: Fluoroquinolones can have poor aqueous solubility, leading to precipitation and an inaccurate effective concentration.[3] 2. pH-Dependent Activity: The charge state and solubility of fluoroquinolones are often pH-dependent, which can affect their interaction with biological targets.[3][4] 3. Chelation with Divalent Cations: Fluoroquinolones can chelate cations like Mg²⁺ and Ca²⁺ in culture media, reducing their bioavailability.[3]1. Verify the solubility of your purified compound in the specific assay buffer. The use of a co-solvent like DMSO may be necessary. Prepare fresh solutions for each experiment.[3] 2. Ensure the pH of your experimental medium is controlled and consistent. The solubility of some fluoroquinolones increases at acidic pH.[3] 3. For microbiology assays, consider using cation-adjusted media (e.g., Cation-Adjusted Mueller-Hinton Broth) to ensure consistent results.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound preparation?

A1: Impurities typically arise from the synthetic route used. Common impurities include unreacted starting materials (e.g., substituted anilines), incompletely cyclized intermediates, and byproducts from side reactions.[5][6] The initial discovery of the quinolone class was as a byproduct during the synthesis of chloroquine, highlighting the prevalence of reaction-related impurities.[6]

Q2: Which purification method is best for achieving high purity (>99%)?

A2: For achieving high purity, a multi-step approach is often best. Column chromatography is excellent for removing impurities with different polarities, followed by recrystallization to remove trace impurities and obtain a highly crystalline final product. The choice depends on the nature and quantity of the impurities present.

Q3: My purified this compound is a beige or yellow powder, but the literature reports it as white. Is this a problem?

A3: A persistent off-white or yellow color often indicates the presence of minor, highly conjugated impurities or degradation products. While this may not significantly affect the purity as measured by techniques like HPLC (e.g., purity may still be >98%), it can be problematic for certain applications. Consider treating a solution of the material with a small amount of activated charcoal during recrystallization, but be aware this may reduce your yield.

Q4: How should I store purified this compound?

A4: this compound, like many fluoroquinolones, can be sensitive to light.[3] It should be stored in a tightly sealed, amber glass vial or a container protected from light. For long-term storage, keeping it in a cool, dry place or a desiccator is recommended to prevent degradation from moisture.

Q5: What analytical technique is best for assessing the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and reliable method for determining the purity of fluoroquinolone preparations.[7][8] It allows for the quantification of the main peak relative to any impurity peaks, providing a precise purity value.

Data on Purification Methods

The following table summarizes representative data for common purification methods. The actual efficiency will vary based on the specific impurities present in the crude material.

Purification Method Typical Starting Purity (by HPLC) Typical Final Purity (by HPLC) Expected Yield Primary Impurities Removed
Recrystallization 85-95%98-99.5%60-85%Insoluble impurities, compounds with different solubility profiles.
Silica Gel Column Chromatography 70-90%>97%50-80%Compounds with different polarities (e.g., starting materials, byproducts).
Combined Chromatography & Recrystallization 70-90%>99.5%40-70%A broad range of impurities, resulting in a highly pure, crystalline product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The ideal solvent system should be determined through small-scale trials. A common system for quinolones is an ethanol/water mixture.

  • Solvent Selection: In a small test tube, add ~10-20 mg of crude this compound. Add a few drops of ethanol and heat to dissolve the solid. Then, add water dropwise until the solution becomes cloudy. Re-heat until the solution is clear. This indicates a suitable mixed solvent system.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Use a hot plate and a boiling stick for gentle boiling.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (e.g., ~20 mg), swirl, and then re-heat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel with a fluted filter paper. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (or the activated charcoal).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice-water bath for 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purifying this compound using column chromatography.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane) that provides good separation of the this compound spot (Rf ≈ 0.3) from its impurities.

  • Column Packing: Prepare a glass column with silica gel (slurry packing is recommended). Add the silica gel slurry in the less polar solvent of your mobile phase system. Allow it to settle into a uniform bed without cracks or air bubbles. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound (70-95% Purity) recryst Recrystallization crude->recryst Dissolve in min. hot solvent chrom Column Chromatography crude->chrom Adsorb onto silica gel analysis Purity Analysis (HPLC) recryst->analysis Collect & Dry Crystals chrom->recryst For highest purity chrom->analysis Combine Pure Fractions & Evaporate Solvent product Pure this compound (>99% Purity) analysis->product Purity Confirmed

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Inconsistent Bioactivity Observed in Assay q_sol Is the compound fully dissolved in the assay medium? start->q_sol a_sol Action: Verify solubility. Use co-solvent (e.g., DMSO). Prepare fresh solutions. q_sol->a_sol No q_ph Is the pH of the medium controlled and optimal? q_sol->q_ph Yes sol_yes Yes sol_no No end_node Re-run Assay a_sol->end_node a_ph Action: Measure and buffer pH. Test different pH values. q_ph->a_ph No q_cat Does the medium contain divalent cations (Mg²⁺, Ca²⁺)? q_ph->q_cat Yes ph_yes Yes ph_no No a_ph->end_node a_cat Action: Use cation-adjusted medium to avoid chelation. q_cat->a_cat Yes q_cat->end_node No cat_yes Yes cat_no No a_cat->end_node

Caption: Troubleshooting logic for inconsistent biological activity results.

References

Technical Support Center: Optimizing C-7 Substitution on the Fluoroquinolone Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the C-7 substitution of the fluoroquinolone skeleton. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for introducing a substituent at the C-7 position of the fluoroquinolone core?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting the 7-halo (commonly 7-chloro or 7-fluoro) fluoroquinolone precursor with a nitrogen-based nucleophile, such as a substituted piperazine or other cyclic amines.[1][2] The reaction is generally facilitated by a base in a polar aprotic solvent.

Q2: Why is my C-7 substitution reaction failing or giving a very low yield?

A2: Low yields in C-7 substitution reactions can stem from several factors. Key areas to investigate include the reactivity of your nucleophile, the choice of solvent and base, the reaction temperature, and the purity of your starting materials.[3][4] For instance, weakly nucleophilic amines may require more forcing conditions, such as higher temperatures or a stronger base, to react efficiently.[5] Additionally, moisture in the reaction can quench the base and hinder the reaction.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: Common side products in C-7 substitution reactions can include unreacted starting material, products of N-dealkylation of the C-7 substituent (if applicable), and in some cases, substitution at other positions if the reaction conditions are too harsh. With certain fluoroquinolone cores, there can also be competition from other reactive sites on the molecule. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to minimize side product formation.

Q4: How can I improve the solubility of my fluoroquinolone starting material?

A4: Fluoroquinolones can exhibit poor solubility in some organic solvents. To improve solubility, consider using polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6][7] In some cases, gentle heating of the reaction mixture can also help to dissolve the starting material.

Q5: Is it possible to use microwave irradiation to improve my reaction?

A5: Yes, microwave-assisted synthesis can be a valuable tool for optimizing C-7 substitution reactions.[8][9][10] It can significantly reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating. Optimization of parameters such as temperature and reaction time under microwave conditions is recommended.[8][11]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low or No Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Evaluate Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_conditions Yes optimize_reagents Purify Starting Materials Adjust Stoichiometry of Nucleophile/Base reagent_ok->optimize_reagents No optimize_conditions Systematically Vary Solvent, Base, and Temperature conditions_ok->optimize_conditions No success Improved Yield conditions_ok->success Yes optimize_reagents->check_reagents increase_temp Increase Reaction Temperature Consider Microwave Synthesis optimize_conditions->increase_temp stronger_base Use a Stronger, Non-nucleophilic Base optimize_conditions->stronger_base change_solvent Switch to a More Polar Aprotic Solvent (e.g., DMSO, DMF) optimize_conditions->change_solvent increase_temp->check_conditions stronger_base->check_conditions change_solvent->check_conditions

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products/Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate.

  • Purification by column chromatography is difficult due to closely eluting impurities.

  • NMR of the crude product shows unexpected signals.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can lead to the formation of degradation products or side reactions. Try running the reaction at a lower temperature for a longer period.

  • Use a Milder Base: A very strong base might deprotonate other sites on the fluoroquinolone skeleton or the nucleophile, leading to undesired reactions. Consider a weaker organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Optimize the Stoichiometry: An excess of the nucleophile or base can sometimes promote side reactions. Try using a smaller excess or even stoichiometric amounts of your reagents.

  • Monitor Reaction Progress Carefully: Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS to determine the optimal reaction time that maximizes the formation of the desired product while minimizing impurities.

Data on Reaction Condition Optimization

The following tables summarize data from various sources on the effect of different reaction parameters on the yield of C-7 substituted fluoroquinolones.

Table 1: Effect of Solvent on Reaction Yield

Fluoroquinolone PrecursorNucleophileSolventTemperature (°C)Time (h)Yield (%)
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidPiperazineDMSO90-High
7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl esterVarious aminesDMF120-1405-8Moderate
CiprofloxacinEthyl chloroacetateDMFReflux686
7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid2-Aminoterphthalic acidDMSO/Pyridine7024060

Table 2: Effect of Base on Reaction Yield

Fluoroquinolone PrecursorNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
CiprofloxacinEthyl chloroacetateTriethylamineDMFReflux686
7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl esterVarious aminesK₂CO₃DMF120-1405-8Moderate
Ciprofloxacin methyl ester2,2,6-trimethyl-4H-1,3-dioxin-4-one-o-xylene150-High
Ciprofloxacin methyl ester derivativeOrganic azideK₂CO₃DMSO50OvernightHigh

Experimental Protocols

Protocol 1: Synthesis of a Ciprofloxacin Derivative via N-Alkylation

This protocol describes the synthesis of 1-cyclopropyl-7-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[12]

Materials:

  • Ciprofloxacin (1.56 g, 0.005 mol)

  • Ethyl chloroacetate (0.61 g, 0.005 mol)

  • Triethylamine (10 g, 0.1 mol)

  • Dimethylformamide (DMF) (50 ml)

  • Ethanol for crystallization

Procedure:

  • In a round-bottom flask, dissolve ciprofloxacin in DMF.

  • Add ethyl chloroacetate and triethylamine to the mixture.

  • Heat the reaction mixture under reflux for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the separated solid and dry it.

  • Crystallize the crude product from ethanol to obtain the pure compound. Expected Yield: 86%

Protocol 2: General Procedure for C-7 Substitution with an Amine

This protocol provides a general method for the substitution of a 7-chloro fluoroquinolone with a generic amine nucleophile.[7]

Materials:

  • ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (0.01 mol)

  • Amine nucleophile (0.01 mol)

  • Anhydrous potassium carbonate (0.02 mol)

  • N,N-dimethylformamide (DMF) (10 ml)

Procedure:

  • To a solution of the fluoroquinolone starting material in DMF, add the amine nucleophile.

  • Heat the mixture gently to dissolve any partially soluble starting material.

  • Add anhydrous potassium carbonate to the reaction mixture.

  • Heat the entire reaction mixture to 120-140°C and stir for 5-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

General Workflow for C-7 Substitution

C7_Substitution_Workflow start Start: 7-Halo-Fluoroquinolone Precursor dissolve Dissolve in Polar Aprotic Solvent (e.g., DMF, DMSO) start->dissolve add_reagents Add Nucleophile (e.g., Piperazine derivative) and Base (e.g., K2CO3, TEA) dissolve->add_reagents heat Heat Reaction Mixture (Conventional or Microwave) add_reagents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Reaction Workup (e.g., Quench with water, Extraction) monitor->workup purify Purify Crude Product (Crystallization or Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End: C-7 Substituted Fluoroquinolone characterize->end

Caption: General experimental workflow for C-7 substitution.

References

Preventing phototoxicity and degradation of fluoroquinolone compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with fluoroquinolone-class compounds. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you prevent and manage phototoxicity and degradation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of fluoroquinolone-induced phototoxicity?

A1: Fluoroquinolone-induced phototoxicity is a non-immunological reaction that occurs when a fluoroquinolone molecule absorbs ultraviolet A (UVA) radiation (320-400 nm).[1][2] This absorption excites the molecule, leading to the generation of highly reactive intermediates and reactive oxygen species (ROS), such as singlet oxygen and superoxide anions.[3][4][5] These reactive species can then damage cellular components like lipids, proteins, and DNA, leading to cell death and inflammation, which manifests as a phototoxic reaction.[1][3][6] The process typically occurs within hours of initial exposure to the drug and sufficient UV light.[3]

Q2: Which structural features of a fluoroquinolone influence its phototoxic potential?

A2: The phototoxic potential of a fluoroquinolone is strongly influenced by the substituent at the C-8 position of the quinolone ring.[3][7]

  • Halogen at C-8: A halogen atom, particularly fluorine (e.g., in lomefloxacin and sparfloxacin), significantly increases phototoxic potential.[5][7][8] These compounds are unstable under UV radiation and undergo dehalogenation to form reactive aryl cations.[7] The general order of phototoxicity based on the C-8 substituent is CF >> CCl > N > CH.[3]

  • Methoxy Group at C-8: A methoxy group (-OCH3) at the C-8 position, as seen in moxifloxacin, dramatically reduces or eliminates phototoxicity.[7][8][9] These derivatives are significantly more stable under UVA irradiation.[8][9]

  • Other Positions: Substituents at other positions also modulate phototoxicity. An amino group (NH2) at C-5 can decrease phototoxicity.[3] The substituent at C-6 also plays a role, with the order of effect being F > H >> NH2.[3]

Q3: What are the main degradation pathways for fluoroquinolones when exposed to light?

A3: Photodegradation of fluoroquinolones primarily occurs through several key pathways:

  • Defluorination: Cleavage of the carbon-fluorine bond, particularly at the C-6 position.[3]

  • Decarboxylation: Loss of the carboxylic acid group, which generates highly reactive radical and anion intermediates.[3][10]

  • Piperazine Ring Cleavage/Dealkylation: The piperazine ring at the C-7 position can be opened or its substituents removed.[10][11]

  • Hydroxylation: Addition of a hydroxyl group to the molecule.[11] These degradation processes can lead to a loss of antibacterial activity and the formation of potentially toxic by-products.[5][11]

Q4: Can antioxidants prevent fluoroquinolone phototoxicity and degradation?

A4: Yes, antioxidants can help mitigate the effects of phototoxicity by neutralizing the reactive oxygen species (ROS) that are central to the damage mechanism.[5] Agents like Vitamin E (alpha-tocopherol), N-acetyl-cysteine (NAC), and superoxide dismutase (SOD) have been shown to suppress the photosensitizing effects of fluoroquinolones.[5] In clinical settings, intravenous antioxidant therapies including reduced L-glutathione (GSH), L-ascorbic acid, and α-lipoic acid have been used to manage fluoroquinolone-associated adverse effects, which are linked to oxidative stress.[12][13]

Troubleshooting Guides

Issue: I'm observing high variability or low potency in my antibacterial (e.g., MIC) assays.

  • Possible Cause 1: Compound Degradation: Fluoroquinolones are susceptible to photodegradation.[5][14] Exposure to ambient laboratory light can be sufficient to degrade the compound in your stock solutions or assay plates, leading to a lower effective concentration.

    • Troubleshooting Steps:

      • Protect from Light: Prepare stock solutions and conduct all experimental steps under amber or low-light conditions. Use amber vials for storage and cover microtiter plates with light-blocking lids.[14]

      • Prepare Fresh Solutions: Avoid using stock solutions that are more than a few days old, even if stored properly. Always prepare fresh working solutions for each experiment.[14]

      • Run a Stability Control: Expose a solution of your compound to the same light conditions as your experiment for the same duration. Analyze its purity and concentration afterward using HPLC to quantify any degradation.

  • Possible Cause 2: Interaction with Cations: Fluoroquinolones can chelate divalent cations like Mg²⁺ and Ca²⁺, which are present in many standard culture media.[14] This chelation can reduce the compound's bioavailability and apparent potency.

    • Troubleshooting Steps:

      • Use Recommended Media: For antimicrobial susceptibility testing, always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines.[14][15]

      • Check Media Components: If using a different medium for specific experimental reasons, check its formulation for high concentrations of divalent cations and consider if this could be interfering with your results.

Issue: I'm seeing unexpected cytotoxicity in my eukaryotic cell-based assays.

  • Possible Cause: Uncontrolled Phototoxicity: Even standard laboratory lighting can induce phototoxic effects if the compound concentration is high enough or the exposure duration is long.[4] This can be mistaken for direct cytotoxicity.

    • Troubleshooting Steps:

      • Conduct a "Dark" Control: Replicate your experiment entirely in the dark (e.g., wrap plates in aluminum foil, work in a dark room under a safelight) and compare the results to an identical plate exposed to normal lab light. A significant difference in cell viability points to phototoxicity.

      • Filter UV Light: Use UV-filtering covers for your cell culture plates and hoods. Standard fluorescent lighting emits low levels of UVA that can accumulate over the course of an experiment.

      • Perform a Formal Phototoxicity Assay: Use a standardized protocol, such as the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, to definitively quantify the phototoxic potential of your compound.[2][16]

Data Presentation

Table 1: Relative Phototoxicity of Common Fluoroquinolones

This table summarizes the approximate order of phototoxic potential based on in vivo and in vitro studies. The ranking can vary slightly between different experimental models.

Phototoxicity PotentialFluoroquinolone CompoundKey Structural Feature (at C-8)
High Lomefloxacin, Fleroxacin, Clinafloxacin, SparfloxacinHalogen (F or Cl)
Moderate Enoxacin, Pefloxacin, CiprofloxacinH or N
Low / Very Low Ofloxacin, Levofloxacin, Trovafloxacin, GrepafloxacinH or CH
Negligible Moxifloxacin, GatifloxacinMethoxy (OCH₃)

Source: Data compiled from multiple sources.[3][7][8][17]

Table 2: Influence of Substituents on Phototoxicity

PositionSubstituent Effect on PhototoxicityExample(s)
C-8 Strongest Influence: CF >> CCl > N > CH > OCH₃Lomefloxacin (CF) is highly phototoxic; Moxifloxacin (OCH₃) is not.[3][9]
C-6 F > H >> NH₂An amino group at C-6 significantly reduces phototoxicity.[3]
C-5 NH₂ group reduces phototoxicityAntofloxacin is an improved version of levofloxacin due to a C-5 amino group.[3]
N-1 Bulky side chains may reduce phototoxicityFleroxacin shows reduced phototoxicity due to its bulky N-1 substituent.[3]

Experimental Protocols

Protocol 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This protocol is a standardized in vitro method to assess phototoxic potential and is based on OECD Test Guideline 432.[18]

Objective: To compare the cytotoxicity of a compound in the presence (+UV) and absence (-UV) of non-cytotoxic UVA/visible light exposure.

Materials:

  • Balb/c 3T3 mouse fibroblast cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and solvent

  • 96-well cell culture plates

  • Neutral Red dye solution

  • UVA/Visible light source with a filter to block UVB (<320 nm)[8]

  • Plate reader (540 nm)

Procedure:

  • Cell Seeding: Seed 3T3 cells into two 96-well plates at a density that will not reach confluence by the end of the assay (e.g., 1x10⁴ cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions to both plates. Include solvent-only controls.

  • Pre-incubation: Incubate both plates with the compound for 1 hour.

  • Irradiation (+UV Plate): Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in a dark incubator as the non-irradiated control (-UV Plate).

  • Post-incubation: After irradiation, wash the cells in both plates with PBS and replace with fresh culture medium. Incubate both plates for 18-24 hours.

  • Neutral Red Uptake:

    • Remove the medium and add 100 µL of Neutral Red solution to each well.

    • Incubate for 3 hours to allow viable cells to incorporate the dye into their lysosomes.

    • Wash the cells with PBS to remove excess dye.

    • Add 150 µL of a solubilization buffer (e.g., 1% acetic acid, 50% ethanol) to each well and shake for 10 minutes to extract the dye.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the cell viability for each concentration relative to the solvent control for both the +UV and -UV plates.

    • Determine the IC₅₀ value (concentration that reduces viability by 50%) for both conditions.

    • Calculate the Photo-Irritation Factor (PIF) by comparing the IC₅₀ values: PIF = IC₅₀ (-UV) / IC₅₀ (+UV) . A PIF value ≥ 5 suggests phototoxic potential.[18]

Protocol 2: Assessing Compound Photostability in Solution

Objective: To quantify the degradation of a fluoroquinolone compound in solution upon exposure to UVA light.

Materials:

  • Fluoroquinolone compound

  • Appropriate solvent (e.g., water, PBS, methanol)

  • Quartz or UV-transparent cuvettes

  • UVA light source

  • HPLC system with a suitable column (e.g., C18) and detector (UV or Fluorescence)

Procedure:

  • Solution Preparation: Prepare a solution of the fluoroquinolone in the chosen solvent at a known concentration (e.g., 10 µg/mL).

  • Initial Analysis (T=0): Immediately analyze a sample of the solution by HPLC to obtain a baseline chromatogram and determine the initial peak area of the parent compound.

  • UVA Exposure: Place the solution in a quartz cuvette and expose it to a controlled UVA light source.

  • Time-Point Sampling: At defined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the solution for HPLC analysis.

  • Dark Control: Keep an identical solution in a foil-wrapped cuvette under the same temperature conditions but protected from light. Sample it at the same time points.

  • HPLC Analysis: Analyze all samples by HPLC under the same conditions.

  • Data Analysis:

    • For each time point, calculate the remaining percentage of the parent compound by comparing its peak area to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100 .

    • Plot the % Remaining against time for both the UVA-exposed and dark control samples. Significant degradation in the exposed sample compared to the minimal degradation in the dark control indicates photolability.

Mandatory Visualization

Phototoxicity_Pathway cluster_process Photochemical & Biological Cascade FQ_ground Fluoroquinolone (Ground State) FQ_excited Excited State Fluoroquinolone* FQ_ground->FQ_excited Excitation UVA UVA Light (320-400 nm) UVA->FQ_ground Absorption ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) FQ_excited->ROS Generates Biomolecules Cellular Components (Lipids, Proteins, DNA) ROS->Biomolecules Attacks Damage Oxidative Damage & Cell Death Biomolecules->Damage Leads to Phototoxicity Clinical Phototoxicity (Erythema, Edema) Damage->Phototoxicity Manifests as Antioxidants Antioxidants (e.g., Vitamin E, GSH) Antioxidants->ROS Quenches

Caption: The photochemical pathway of fluoroquinolone-induced phototoxicity.

NRU_Workflow start Start seed Seed 3T3 Fibroblasts in Two 96-Well Plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 1h treat->incubate2 split Process Plates in Parallel incubate2->split no_uv No UV Exposure (Dark Control) split->no_uv -UV Plate uv Expose to UVA Light (e.g., 5 J/cm²) split->uv +UV Plate merge Post-Incubation no_uv->merge uv->merge wash Wash Cells & Replace Medium merge->wash incubate3 Incubate 18-24h wash->incubate3 nru_add Add Neutral Red Dye Incubate 3h incubate3->nru_add solubilize Wash, then Solubilize Dye nru_add->solubilize read Read Absorbance (540 nm) solubilize->read analyze Calculate IC50 (-UV) and IC50 (+UV) read->analyze calculate_pif Calculate Photo-Irritation Factor (PIF) analyze->calculate_pif end End calculate_pif->end

Caption: Workflow for the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.

Troubleshooting_Logic start Inconsistent or Unexpected Results q_light Was experiment protected from light? start->q_light q_media Is media appropriate? (e.g., CAMHB for MIC) q_light->q_media Yes a_light Action: Repeat experiment under amber/dark conditions. Use light-blocking lids. q_light->a_light No q_fresh Were solutions prepared fresh? q_media->q_fresh Yes a_media Action: Switch to appropriate media (e.g., CAMHB). Verify cation concentration. q_media->a_media No a_fresh Action: Discard old stock. Prepare solutions immediately before use. q_fresh->a_fresh No conclusion_other Conclusion: Issue is likely due to other factors (e.g., solubility, assay variability). q_fresh->conclusion_other Yes q_dark_control Does a 'dark' control resolve the issue? q_dark_control->q_media No conclusion_phototoxicity Conclusion: Phototoxicity is the likely cause. q_dark_control->conclusion_phototoxicity Yes a_light->q_dark_control Test Impact

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Quantum Yield of 7-Fluoroquinoline-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 7-fluoroquinoline-based fluorophores. Our goal is to help you enhance the quantum yield and overall performance of these versatile fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to low quantum yield in this compound fluorophores?

A1: Low quantum yield in this compound-based fluorophores typically arises from the prevalence of non-radiative decay pathways that outcompete fluorescence emission. The key contributing factors include:

  • Solvent Effects: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly influence the fluorophore's excited state. Polar solvents, in particular, can quench fluorescence.

  • Molecular Structure: The presence and position of various substituents on the quinoline ring can dramatically alter the photophysical properties. For instance, the addition of an aromatic ring via an amine linkage at the C-7 position can negatively impact fluorescence intensity by disrupting the delocalized π-electron system of the quinoline core.[1]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, these fluorophores can form non-fluorescent aggregates.

  • Presence of Quenchers: Dissolved oxygen, halide ions, and heavy metal ions in the solution can act as collisional quenchers, deactivating the excited state.

  • Temperature: An increase in temperature often leads to a decrease in fluorescence intensity due to a higher rate of non-radiative decay processes.

  • pH: The protonation state of the quinoline nitrogen and other functional groups can affect the electronic structure and, consequently, the fluorescence quantum yield.

Q2: How can the quantum yield of this compound derivatives be chemically enhanced?

A2: Several chemical strategies can be employed to increase the quantum yield of these fluorophores:

  • Structural Modification: Introducing electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂) groups, at specific positions can enhance fluorescence. For example, introducing a methoxy group at the 8-position of quinolones can improve their stability against UV irradiation.[2]

  • Protonation: The protonation of the quinoline nitrogen can lead to a significant increase in fluorescence intensity. This is because protonation can change the nature of the lowest excited state from a less emissive (n,π) state to a more emissive (π,π) state, which reduces intersystem crossing.

  • Host-Guest Chemistry: Encapsulating the fluorophore within a macrocyclic host, such as cucurbit[3]uril (CB7), can physically restrict intramolecular rotations and shield the fluorophore from solvent-based quenching, thereby boosting its quantum yield.

  • Inhibition of TICT: Modifying the molecular structure to inhibit Twisted Intramolecular Charge Transfer (TICT) states, which are often non-emissive, can enhance fluorescence. This can be achieved by rigidifying the molecular structure.

Q3: Which solvents are recommended for maximizing the fluorescence of this compound probes?

A3: The optimal solvent depends on the specific structure of the fluorophore. However, some general guidelines apply:

  • Aprotic vs. Protic Solvents: Aprotic solvents are often preferred as protic solvents (like water and alcohols) can quench fluorescence through hydrogen bonding.

  • Solvent Polarity: The fluorescence of many quinoline derivatives is sensitive to solvent polarity. Nonpolar solvents can sometimes enhance the quantum yield by reducing non-radiative decay pathways. For instance, the 8-anilinonaphthalene-1-sulfonic acid (ANS) class of probes are weakly fluorescent in aqueous solutions but become highly fluorescent in nonpolar environments.

  • Viscosity: More viscous solvents can restrict molecular vibrations and rotations, which are non-radiative decay pathways, thus leading to a higher quantum yield.

It is always recommended to experimentally screen a range of solvents with varying polarities and viscosities to determine the optimal environment for your specific this compound derivative.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound fluorophores.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Incorrect Instrument Settings: Excitation/emission wavelengths are not set to the optimal values for the fluorophore in the specific solvent.Action: Determine the absorption maximum (λmax) using a UV-Vis spectrophotometer and set this as the excitation wavelength. Perform an emission scan to find the peak emission wavelength.
Low Fluorophore Concentration: The concentration is too low for detection.Action: Prepare a dilution series to identify an optimal concentration that provides a strong signal without causing inner-filter effects.
Probe Degradation: The fluorophore has been degraded by light exposure or harsh chemical conditions (e.g., extreme pH).Action: Prepare a fresh sample and protect it from light. Ensure the buffer pH is stable and appropriate for the fluorophore.
Quenching: The presence of quenching species in the buffer or sample.Action: Use high-purity, spectroscopy-grade solvents. If possible, de-gas the solution to remove dissolved oxygen. Use chelating agents like EDTA to remove contaminating metal ions.
Fluorescence Signal Decreases Rapidly Photobleaching: The fluorophore is being destroyed by prolonged exposure to the excitation light.Action: Reduce the excitation light intensity using neutral density filters. Decrease the exposure time. Add a commercial anti-photobleaching agent to the medium if it's compatible with the experiment.
Inconsistent Results Between Replicates Probe Aggregation: At higher concentrations, the fluorophore may aggregate, leading to self-quenching and variable signals.Action: Lower the working concentration of the probe. If permissible for the experiment, consider adding a small amount of a non-ionic surfactant like Triton X-100 to prevent aggregation.
Temperature Fluctuations: Fluorescence is sensitive to temperature changes.Action: Ensure all measurements are performed at a constant and controlled temperature.
Inner-Filter Effect: The solution is too concentrated, causing the excitation light to be absorbed before it reaches the center of the cuvette and the emitted light to be re-absorbed.Action: Keep the absorbance of the solution at the excitation wavelength below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

Quantitative Data Summary

The following tables summarize the quantum yields (Φ) of various quinoline and fluoroquinolone derivatives under different conditions. This data can be used as a reference for comparison.

Table 1: Quantum Yield of Selected Fluoroquinolones

FluorophoreSolvent/MediumQuantum Yield (Φ)Reference
CiprofloxacinAqueous Buffer0.03 - 0.3[4]
NorfloxacinAqueous Buffer0.03 - 0.3[4]
OfloxacinAqueous Buffer0.03 - 0.3[4]

Table 2: Effect of Substituents on the Quantum Yield of Boranetriyl-Based Quinoline Derivatives

Compound IDSolventQuantum Yield (Φ)Reference
D2THF57.91%[5]
D3THF54.73%[5]
D4THF72.97%[5]
U1THF5.29%[5]
U2THF2.73%[5]

Table 3: Photophysical Properties of Profluorescent Fluoroquinolone-Nitroxides and their Methoxyamine Derivatives

CompoundSolventQuantum Yield (Φ)Reference
FN 14 (Nitroxide)Chloroform0.0061[1]
FM 17 (Methoxyamine)Chloroform0.1600[1]
FN 14 (Nitroxide)Water0.0060[1]
FM 17 (Methoxyamine)Water0.2200[1]
FN 15 (Nitroxide)Chloroform0.0004[1]
FM 18 (Methoxyamine)Chloroform0.0270[1]
FN 16 (Nitroxide)Chloroform0.0002[1]
FM 19 (Methoxyamine)Chloroform0.0150[1]

Experimental Protocols

Protocol 1: General Synthesis of a 7-Substituted Fluoroquinolone Derivative

This protocol describes a generalized two-step synthesis for creating a library of this compound derivatives, adapted from rational design methodologies.

G cluster_0 Step 1: Synthesis of Dichloroquinoline Core cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling start 3-Fluoroaniline + Diethyl Malonate step1 Cyclocondensation start->step1 intermediate1 7-Fluoro-4-hydroxyquinolin-2(1H)-one step1->intermediate1 step2 Chlorination (e.g., with POCl₃) intermediate1->step2 intermediate2 2,4-Dichloro-7-fluoroquinoline step2->intermediate2 step3 Pd-catalyzed Cross-Coupling intermediate2->step3 reagent Arylboronic Acid reagent->step3 product 7-Fluoro-4-chloro-2-arylquinoline step3->product

Caption: General workflow for synthesizing this compound derivatives.

Methodology:

  • Synthesis of the Dichloroquinoline Core:

    • A suitable aniline precursor (e.g., 3-fluoroaniline) is reacted with diethyl malonate in a cyclocondensation reaction to form the corresponding 4-hydroxyquinolin-2(1H)-one.

    • The resulting quinolone is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the 2,4-dichloro-7-fluoroquinoline core.

  • Suzuki-Miyaura Cross-Coupling:

    • The dichloroquinoline core is then subjected to a regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    • By reacting the core with various arylboronic acids, a diverse library of 2-aryl-4-chloro-7-fluoroquinoline derivatives can be synthesized. Further modifications at the 4-position can be achieved through subsequent nucleophilic substitution reactions.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol details the comparative method for determining the fluorescence quantum yield of a this compound derivative relative to a known standard.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis prep_sample Prepare 5-6 dilutions of Sample (Abs < 0.1) measure_abs Measure Absorbance at Excitation Wavelength prep_sample->measure_abs prep_standard Prepare 5-6 dilutions of Standard (Abs < 0.1) prep_standard->measure_abs measure_fluor Measure Corrected Emission Spectra measure_abs->measure_fluor integrate Integrate Area Under Emission Curve measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradient of the Linear Fit plot->gradient calculate Calculate Quantum Yield using the Equation gradient->calculate

Caption: Workflow for measuring relative fluorescence quantum yield.

Materials:

  • Purified this compound sample

  • Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopy-grade solvent (the same for both sample and standard)

  • UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both your this compound sample and the reference standard in the same solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The same excitation wavelength must be used for both the sample and the standard.

  • Measure Fluorescence Emission: Using the spectrofluorometer, measure the fluorescence emission spectrum for each dilution. Ensure the instrument is set to provide corrected emission spectra.

  • Integrate Fluorescence Intensity: For each recorded spectrum, integrate the area under the emission curve.

  • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦS) is calculated using the following equation:

    ΦS = ΦR * (GradS / GradR) * (nS² / nR²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

    • Subscripts S and R refer to the sample and the reference standard, respectively.

Visualizing Key Mechanisms

Factors Influencing Quantum Yield

This diagram illustrates the competing de-excitation pathways for an excited fluorophore. Enhancing quantum yield involves minimizing the non-radiative pathways.

G cluster_radiative Radiative Decay cluster_nonradiative Non-Radiative Decay (knr) S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light) Fluorescence Fluorescence (kf) S1->Fluorescence Φ = kf / (kf + knr) IC Internal Conversion S1->IC ISC Intersystem Crossing S1->ISC Quenching Quenching (Solvent, O₂, etc.) S1->Quenching Fluorescence->S0 IC->S0 ISC->S0 Phosphorescence (slow) Quenching->S0

Caption: De-excitation pathways for a this compound fluorophore.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 7-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of compounds like 7-Fluoroquinoline is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your analytical needs.

Method Performance Comparison

The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or structural confirmation. Below is a summary of typical performance characteristics for the analysis of fluoroquinolones, the class of compounds to which this compound belongs.

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MS
Principle Separation based on analyte's physicochemical properties, detection via UV absorbance or fluorescence.Separation based on physicochemical properties, detection via mass-to-charge ratio, enabling identification and quantification.
Sensitivity (LOD) Generally in the µg/mL to high ng/mL range.[1]High sensitivity, typically in the low ng/mL to pg/mL range.[2]
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.High; distinguishes compounds based on mass-to-charge ratio and fragmentation patterns, minimizing matrix interference.[3]
Linearity (r²) Typically ≥ 0.99[4]Typically ≥ 0.99[2]
Accuracy (% Recovery) Generally 80-120%[1][4]Generally 79-109%[2]
Structural Confirmation Limited; based on retention time and spectral data.Provides molecular weight and fragmentation information, offering definitive structural confirmation.
Cost & Complexity Lower initial cost and less complex operation and maintenance.Higher initial investment and requires more specialized expertise for operation and data analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for HPLC and LC-MS analysis of fluoroquinolones, which can be optimized for this compound.

Representative HPLC-UV Method

This protocol is based on established methods for the simultaneous analysis of multiple fluoroquinolones.[4]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 15 mM, pH 5.5) in a ratio of approximately 13:87 (v/v).[4]

  • Flow Rate: 2 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 25 °C.[4]

  • Detection: UV detection at 280 nm.[4]

2. Sample Preparation (for a pharmaceutical formulation):

  • Accurately weigh and transfer a portion of the powdered sample containing the equivalent of 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Representative LC-MS/MS Method

This protocol is adapted from methods developed for the sensitive determination of fluoroquinolone residues in complex matrices.[2]

1. Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]

  • Mobile Phase: Gradient elution using:

    • A: Water with 0.1% formic acid.[2]

    • B: Acetonitrile with 0.1% formic acid.[2]

    • A typical gradient could be: 0-1 min (95% A), 1-5 min (linear gradient to 5% A), 5-7 min (hold at 5% A), 7-7.1 min (return to 95% A), 7.1-10 min (re-equilibration at 95% A).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2]

  • Key Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and collision energy for the specific m/z transitions of this compound.

3. Sample Preparation (for a biological matrix, e.g., plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Visualizing the Analytical Workflow

To better understand the logical flow of analysis, the following diagrams illustrate the general experimental workflow and a comparison of the two techniques.

General Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp Sample Collection ext Extraction / Dissolution sp->ext clean Cleanup / Filtration ext->clean inj Injection into LC System clean->inj sep Chromatographic Separation inj->sep det Detection (UV or MS) sep->det da Data Acquisition det->da pi Peak Integration da->pi quant Quantification pi->quant

Caption: General workflow for the analysis of this compound.

References

A Comparative Guide to Analytical Methods for 7-Fluoroquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods applicable to the quantification of 7-Fluoroquinoline. While specific validated methods for this compound are not extensively documented in publicly available literature, the methods presented here for structurally similar fluoroquinolones can be readily adapted and validated for this purpose. This document outlines common chromatographic and spectroscopic techniques, presenting their performance data and detailed experimental protocols to assist in selecting the most suitable method for your research and development needs.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry methods for the quantification of various fluoroquinolones. These values provide a benchmark for the expected performance of similar methods when validated for this compound.

Table 1: HPLC Method Performance for Fluoroquinolone Quantification

ParameterCiprofloxacinLevofloxacinMoxifloxacinOfloxacinNorfloxacin
Linearity Range (µg/mL) 2 - 102 - 102 - 101 - 3001 - 300
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.999> 0.998> 0.998
Limit of Detection (LOD) (µg/mL) 0.0840.1160.1620.9 - 1.88 (ng/g)0.9 - 1.88 (ng/g)
Limit of Quantification (LOQ) (µg/mL) 0.2550.3480.4931.7 - 2.7 (ng/g)1.7 - 2.7 (ng/g)
Accuracy (Recovery %) 98.65 - 100.8199.32 ± 0.9999.95 ± 0.0689.1 - 96.793.3 - 99.2
Precision (RSD %) < 1.56< 2< 2< 7< 7
Reference [1][2][1][1][3][3]

Table 2: UV-Vis Spectrophotometry Method Performance for Fluoroquinolone Quantification

ParameterCiprofloxacinLevofloxacinOfloxacin
Linearity Range (µg/mL) 2.5 - 153.0 - 8.01 - 20
Correlation Coefficient (r²) 0.9990.99990.997
Limit of Detection (LOD) (µg/mL) 0.4385N/A0.105
Limit of Quantification (LOQ) (µg/mL) 1.4617N/AN/A
Accuracy (Recovery %) 100.10 - 100.83101.42 ± 0.4597.41 - 101.20
Precision (RSD %) < 2< 0.65N/A
Reference [4][5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for other fluoroquinolones and should be optimized and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the separation and quantification of fluoroquinolones due to its high specificity and sensitivity.

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

2. Mobile Phase Preparation:

  • A mixture of phosphate buffer (e.g., 10 mM, pH adjusted to 3.1 with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).[1] The mobile phase should be filtered and degassed before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).[3]

  • Detection Wavelength: Fluoroquinolones typically have maximum absorbance between 270 nm and 330 nm. For many fluoroquinolones, a wavelength of 293 nm has been found to be suitable.[1] The optimal wavelength for this compound should be determined by scanning its UV spectrum.

5. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

UV-Vis Spectrophotometry

This technique offers a simpler and more cost-effective approach for the quantification of this compound, particularly in bulk drug and simple formulations.

1. Instrumentation:

  • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).[6]

2. Solvent Selection:

  • A suitable solvent that dissolves this compound and does not interfere with its absorbance at the analytical wavelength. Common solvents include 0.1 M hydrochloric acid, methanol, or water.[4][5]

3. Determination of Maximum Wavelength (λmax):

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For ciprofloxacin, a λmax of 277 nm in 0.1M HCl has been reported.[4]

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the selected solvent.

  • Prepare a series of working standard solutions of known concentrations by diluting the stock solution.

5. Calibration Curve:

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

6. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the chosen solvent to a known volume.

  • Dilute the sample solution if necessary to bring the absorbance within the linear range of the calibration curve.

7. Quantification:

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical techniques and the method validation process.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_application 3. Routine Application cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Technique define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Quality Control Checks routine_analysis->quality_control validation_report Validation Report quality_control->validation_report sop Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for Analytical Method Validation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation hplc_system HPLC System mobile_phase->hplc_system sample_prep Sample & Standard Preparation injector Injector sample_prep->injector column C18 Column injector->column detector UV-Vis Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General Workflow for HPLC Analysis.

UV_Vis_Workflow cluster_prep_uv Preparation cluster_measurement Measurement cluster_data_uv Data Analysis solvent_prep Solvent Preparation spectrophotometer UV-Vis Spectrophotometer solvent_prep->spectrophotometer sample_prep_uv Sample & Standard Preparation scan_lambda_max Determine λmax sample_prep_uv->scan_lambda_max measure_absorbance Measure Absorbance scan_lambda_max->measure_absorbance calibration_curve Plot Calibration Curve measure_absorbance->calibration_curve quantification_uv Quantify Sample calibration_curve->quantification_uv

Caption: General Workflow for UV-Vis Spectrophotometry Analysis.

References

Comparative Biological Activity of 7-Fluoroquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 7-Fluoroquinoline derivatives, supported by experimental data from recent studies. This document summarizes key findings on their antibacterial and anticancer properties, details the experimental protocols used for their evaluation, and visualizes their mechanism of action.

Antibacterial Activity of this compound Derivatives

7-Fluoroquinolone derivatives are a class of synthetic antibiotics renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[2][3] Modifications at the C-7 position of the quinolone ring have been a primary focus of research to enhance potency, expand the spectrum of activity, and overcome bacterial resistance.[4][5]

The following table summarizes the in vitro antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of various 7-fluoroquinolone derivatives against common bacterial pathogens. Lower MIC values indicate greater antibacterial potency.

Derivative/CompoundStaphylococcus aureusStaphylococcus epidermidisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Ciprofloxacin (Reference) 0.25 - 2.0-0.015 - 1.00.03 - 2.00.06 - 4.0[6][7]
Norfloxacin (Reference) 0.5 - 8.0-0.06 - 4.00.125 - 16.00.5 - 32.0[8]
7-(4-(p-tolyl)piperazin-1-yl) Derivative 0.50.2510.52[4]
7-(4-benzoylpiperazin-1-yl) Derivative 10.5214[4]
7-(4-(2-chlorophenyl)piperazin-1-yl) Derivative 0.250.1250.50.251[4]
Balofloxacin Derivative 2-e 0.0195–0.039 (MRSA)---0.0195–0.039
Balofloxacin Derivative 3-e 0.039 (MRSA)---0.078
Balofloxacin Derivative 4-e 0.039 (MRSA)---0.078

Anticancer Activity of this compound Derivatives

Beyond their antibacterial effects, fluoroquinolone derivatives have garnered significant attention for their potential as anticancer agents.[9][10] Their cytotoxic activity is often attributed to the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[11][12] Structural modifications, particularly at the C-7 position, have been explored to enhance their anticancer potency and selectivity.[10]

The table below presents the in vitro anticancer activity of selected this compound derivatives, with efficacy measured by the half-maximal inhibitory concentration (IC50) in µM. Lower IC50 values signify greater cytotoxic potential against the cancer cell lines.

Derivative/CompoundMCF-7 (Breast)A549 (Lung)SKOV-3 (Ovarian)PC-3 (Prostate)HepG2 (Liver)Reference
Ciprofloxacin (Reference) >100>100>100>100>100[13]
Levofloxacin (Reference) 64.2 - >100>100>100>100>100[13]
CP Derivative 5a ---2.02-[12]
CP Derivative 5b ---15.70-[12]
CP Derivative 5c ---4.80-[12]
LVX Derivative 17b (3-chloro) 2.823.814.76--[12]
LVX Derivative 17h (4-fluoro) 1.692.621.92--[12]
FQ-diphenyl ether hybrid 18a ----10.40 (U87 mg)[12]
FQ-diphenyl ether hybrid 18b ----11.30 (U87 mg)[12]
FQ-diphenyl ether hybrid 18c ----12.90 (U87 mg)[12]
Ciprofloxacin Derivative 32 4.3----[13]
Ciprofloxacin Derivative 33 12.9----[13]
Levofloxacin Hybrid 125 0.32.1-4.92.3[13]
Derivative 45 --Favorable Activity--[13]
Derivative 46 --Favorable Activity--[13]
Derivative 47 -Higher Activity---[13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for antibacterial efficacy.[14]

1. Preparation of Bacterial Inoculum:

  • Select several colonies from a fresh (18-24 hour) culture plate and suspend them in a sterile saline or broth solution.[14]

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Dilute the standardized suspension to the final inoculum density, typically around 5 x 10⁵ CFU/mL.[15]

2. Broth Microdilution Method:

  • Prepare a two-fold serial dilution of the 7-fluoroquinolone derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[14]

  • Inoculate each well with the prepared bacterial suspension. The final volume in each well should be 100 µL or 200 µL.[14]

  • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.[14]

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[16]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[11]

2. Compound Treatment:

  • Prepare serial dilutions of the 7-fluoroquinolone derivatives in a complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[5]

3. MTT Addition and Incubation:

  • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.

  • Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, DNA gyrase is the principal target, while in Gram-positive bacteria, topoisomerase IV is more sensitive.[2][9] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.[1][2]

The anticancer activity of these compounds is primarily linked to their interaction with human topoisomerase II, which is functionally similar to bacterial gyrase and topoisomerase IV. This interaction also leads to DNA damage and the induction of apoptosis in cancer cells.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_antibacterial Antibacterial Activity cluster_anticancer Anticancer Activity cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives mic_assay MIC Assay synthesis->mic_assay mtt_assay MTT Assay synthesis->mtt_assay bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) bacterial_culture->mic_assay mic_results MIC Values mic_assay->mic_results cell_culture Cancer Cell Culture (e.g., MCF-7, A549) cell_culture->mtt_assay ic50_results IC50 Values mtt_assay->ic50_results sar_analysis Structure-Activity Relationship (SAR) Analysis mic_results->sar_analysis ic50_results->sar_analysis

Caption: Workflow for evaluating this compound derivatives.

moa_pathway Mechanism of Action of this compound Derivatives cluster_bacteria Antibacterial Action cluster_cancer Anticancer Action fq_derivative This compound Derivative dna_gyrase DNA Gyrase (Gram-negative) fq_derivative->dna_gyrase topo_iv Topoisomerase IV (Gram-positive) fq_derivative->topo_iv topo_ii Human Topoisomerase II fq_derivative->topo_ii dna_damage_bac DNA Double-Strand Breaks dna_gyrase->dna_damage_bac topo_iv->dna_damage_bac cell_death_bac Bacterial Cell Death dna_damage_bac->cell_death_bac dna_damage_can DNA Damage topo_ii->dna_damage_can cell_cycle_arrest Cell Cycle Arrest dna_damage_can->cell_cycle_arrest apoptosis Apoptosis dna_damage_can->apoptosis

Caption: Antibacterial and anticancer mechanisms of action.

References

The Influence of C-7 Substituents on Fluoroquinolone Activity: A Structure-Activity Relationship (SAR) Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of how structural modifications at the 7-position of the fluoroquinolone core impact antibacterial potency and target enzyme inhibition, providing valuable insights for researchers and drug development professionals in the field of antibacterial agents.

The C-7 position of the fluoroquinolone scaffold is a critical determinant of the antibacterial spectrum and potency of this important class of antibiotics. Modifications at this site significantly influence their interaction with the target enzymes, DNA gyrase and topoisomerase IV, as well as their pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-fluoroquinolones, focusing on the impact of different substituents on their biological activity, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antibacterial Activity and Enzyme Inhibition

The antibacterial efficacy of fluoroquinolones is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains, while their potency against target enzymes is measured by the 50% inhibitory concentration (IC50). The following tables summarize the impact of key C-7 substituents on these parameters.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 7-Substituted Fluoroquinolone Analogs
7-Substituent TypeCompound ExampleStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Unsubstituted Piperazinyl Norfloxacin1.0 - 8.00.12 - 1.00.5 - 4.0[1]
Methyl-piperazinyl Ciprofloxacin0.12 - 1.00.015 - 0.120.25 - 1.0[2]
Ethyl-piperazinyl Enrofloxacin0.12 - 0.50.03 - 0.120.25 - 1.0[3]
Fused Ring (Oxazine) Levofloxacin0.25 - 1.00.06 - 0.250.5 - 4.0[4]
Substituted Pyrrolidinyl Moxifloxacin0.06 - 0.250.06 - 0.252.0 - 8.0[5]
Fused Heterocycle (Benzimidazole) FQH-20.5--[6]

Note: MIC values can vary depending on the specific bacterial strain and testing conditions.

Table 2: IC50 (µg/mL) for DNA Gyrase and Topoisomerase IV Inhibition by 7-Substituted Fluoroquinolones
7-Substituent TypeCompound ExampleDNA Gyrase (E. coli)Topoisomerase IV (S. aureus)Reference
Unsubstituted Piperazinyl Norfloxacin0.810[7]
Methyl-piperazinyl Ciprofloxacin0.64.5[7]
Fused Ring (Oxazine) Levofloxacin0.78.0[7]
Substituted Pyrrolidinyl Moxifloxacin0.41.5[7]

Key Structure-Activity Relationships at the C-7 Position

The data reveals several key trends in the SAR of 7-fluoroquinolones:

  • Piperazinyl and Pyrrolidinyl Rings: The presence of a basic nitrogen-containing heterocycle, such as a piperazine or pyrrolidine ring, at the C-7 position is crucial for potent antibacterial activity. These groups are believed to interact with the DNA-enzyme complex, enhancing the inhibitory effect.[8] A piperazine ring generally confers greater potency against Gram-negative bacteria, while a pyrrolidinyl moiety tends to improve activity against Gram-positive organisms.[5]

  • Substitution on the Piperazine Ring: Alkyl substitution on the distal nitrogen of the piperazine ring, as seen in ciprofloxacin (methyl) and enrofloxacin (ethyl), often leads to enhanced antibacterial activity compared to the unsubstituted parent compound, norfloxacin.[9] This is attributed to improved binding to the target enzymes.

  • Fused Rings: Incorporating the C-7 substituent into a fused ring system with the N-1 position, as in levofloxacin, can impact the molecule's conformation and lethal activity. While it may not always enhance MIC values, it can affect the mechanism of bacterial killing.[4] Fused heterocyclic rings at the C-7 position, such as benzimidazole, have also shown promising activity, particularly against Gram-positive bacteria.[6]

  • Substituted Pyrrolidines: Modifications to the pyrrolidine ring can significantly enhance activity. For instance, the bulky side chain in moxifloxacin contributes to its excellent activity against Gram-positive and atypical bacteria.[5] The introduction of oxime-substituted aminopyrrolidines has been shown to yield potent activity against both Gram-negative and Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[2][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the fluoroquinolone is prepared in a suitable solvent (e.g., water, DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to all wells except the first column.

  • Serial Dilutions: 200 µL of the fluoroquinolone stock solution (at twice the highest desired final concentration) is added to the first well of each row. A serial two-fold dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: 100 µL of the standardized bacterial suspension is added to each well, resulting in a final volume of 200 µL and bringing the antimicrobial agent to the desired final concentrations. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, and 6.5% glycerol), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the fluoroquinolone inhibitor.

  • Enzyme Addition: The reaction is initiated by adding a sufficient amount of DNA gyrase (e.g., from E. coli) to the mixture.

  • Incubation: The reaction is incubated at 37°C for 1 hour.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. The IC50 is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl2, 1 mM DTT, 1 mM ATP, and 50 µg/mL BSA), 200 ng of kDNA, and varying concentrations of the fluoroquinolone inhibitor.

  • Enzyme Addition: The reaction is initiated by adding topoisomerase IV (e.g., from S. aureus).

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and the persistence of the kDNA network at the top of the gel. The IC50 is the concentration of the inhibitor that reduces the decatenation activity by 50%.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the SAR of 7-fluoroquinolones and the experimental workflows.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Core Fluoroquinolone Core C7_Subs Diverse C-7 Substituents Analogs Library of 7-Fluoroquinolone Analogs C7_Subs->Analogs Coupling MIC MIC Determination (Antibacterial Activity) Analogs->MIC Enzyme Enzyme Inhibition Assays (DNA Gyrase & Topo IV) Analogs->Enzyme Data Comparative Data Analysis (MIC & IC50 values) MIC->Data Enzyme->Data SAR Structure-Activity Relationship Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for structure-activity relationship (SAR) studies of 7-fluoroquinolones.

Mechanism_of_Action Fq 7-Fluoroquinolone Complex Ternary Complex (Fq-Enzyme-DNA) Fq->Complex Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication Blocked Complex->Replication Stabilizes Cleaved Complex Death Bacterial Cell Death Replication->Death

Caption: The mechanism of action of 7-fluoroquinolones, leading to bacterial cell death.

C7_SAR_Logic cluster_structure C-7 Substituent cluster_activity Biological Activity Piperazine Piperazine GramNeg Gram-Negative Activity Piperazine->GramNeg Enhances Potency Overall Potency Piperazine->Potency Pyrrolidine Pyrrolidine GramPos Gram-Positive Activity Pyrrolidine->GramPos Enhances Pyrrolidine->Potency Fused Fused Rings Fused->Potency Modulates

Caption: Logical relationships between C-7 substituent types and their impact on antibacterial activity.

References

A Spectroscopic Showdown: 7-Fluoroquinoline versus its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Quinolines, a class of heterocyclic aromatic compounds, are foundational scaffolds in numerous pharmaceuticals. The introduction of a fluorine atom to the quinoline ring system can significantly alter its physicochemical and biological properties, making a detailed spectroscopic comparison of its isomers essential for unambiguous identification and understanding of structure-activity relationships. This guide provides an objective comparison of the spectroscopic properties of 7-Fluoroquinoline with other quinoline isomers, supported by experimental data and detailed methodologies.

Spectroscopic Comparison: Unraveling Isomeric Differences

The position of the fluorine atom on the quinoline ring, as well as the presence of other substituents, induces distinct changes in the electronic environment and vibrational modes of the molecule. These differences are manifested in their respective spectra.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λmax) of quinoline and its derivatives are sensitive to the substitution pattern. For instance, fluoroquinolone antibiotics exhibit significant spectral overlap in the 220–370 nm range.[1] Ciprofloxacin, a complex fluoroquinolone derivative, shows an absorption maximum at 280 nm, while enrofloxacin's maximum is at 277 nm.[1] The position of the substituent can cause shifts in these absorption bands. For example, among hydroxyphenyl-substituted quinoline derivatives, the para-isomer (Qui3) shows higher absorbance values than the meta-isomer (Qui2).[2]

2. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and subtle structural variations. The vibrational frequencies of the C-F bond, as well as the out-of-plane bending modes of C-H bonds, are particularly informative for distinguishing fluoroquinoline isomers. In quinoline itself, C-H out-of-plane bending motions are observed in the 850-600 cm⁻¹ region.[3] For fluoroquinolone derivatives, a characteristic band for the aromatic C-F bond can be observed around 1036-1093 cm⁻¹.[4] The spectra of quinoline derivatives can exhibit significant wavenumber shifts for several key bands depending on the substitution.[5] For example, 7-chloro-4-methyl-2-n-butylthioquinoline shows characteristic IR absorption bands.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly dependent on the position of the fluorine substituent due to its strong electron-withdrawing nature. For 7-fluoro-2-methylquinoline, the proton NMR spectrum provides distinct signals for the methyl and aromatic protons.[7] Similarly, the ¹H NMR spectrum of 7-fluoroisoquinoline is also characteristic.[8] In more complex fluoroquinolones like ciprofloxacin, the proton at the C2 position appears as a singlet around 8.69 ppm.[9]

  • ¹³C NMR: The carbon spectrum provides even more direct information about the carbon skeleton. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JCF), and the chemical shifts of adjacent carbons will also be significantly affected. In fluoroquinolones, the presence of a fluorine atom at the C6 position causes a characteristic splitting pattern in the ¹³C NMR spectrum.[9]

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the molecular formula. The fragmentation patterns of quinoline isomers can be similar, but the relative abundances of fragment ions may differ, providing clues to the substitution pattern. For quinoline, characteristic ions are observed at m/z 129, 102, and 77.[10] In the analysis of fluoroquinolone residues, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is often used for identification and quantification.[11] The fragmentation of fluoroquinolones often involves the loss of CO₂, C₂H₄N, and water from the protonated molecule.

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and related quinoline derivatives.

Table 1: UV-Vis Absorption Maxima (λmax)

CompoundSolventλmax (nm)Reference
Ciprofloxacin-280[1]
Lomefloxacin-288[1]
Enrofloxacin-277[1]
OfloxacinAqueous Acid225, 256, 326[12]
OfloxacinAqueous Base288, 332[12]
7-Methyl-2-quinolinethiol95% Ethanol~280, ~360[6]
7-Methyl-4-quinolinethiol95% Ethanol~250, ~350[6]

Table 2: Characteristic Infrared (IR) Absorption Bands (cm⁻¹)

Compound/Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
7-Benzimidazol-1-yl-fluoroquinoloneO-H (carboxylic acid)3066–2946[4]
C=O (carboxylic acid)1716[4]
C=O (pyridone)1616[4]
C-F (aromatic)1093[4]
QuinolineC-H out-of-plane bend850-600[3]
CiprofloxacinC=O (conjugated)1675[13]
C-F1043[13]

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundProtonChemical Shift (ppm)Reference
7-FluoroisoquinolineAromatic7.5 - 9.0[8]
CiprofloxacinAromatic C-H7.2 (s)[13]
C=CH6.8 (s)[13]

Table 4: Mass Spectrometry (MS) Data

CompoundIonization MethodKey Fragment Ions (m/z)Reference
QuinolineEI129 [M]⁺, 102, 77[10]
Fluoroquinolones (general)CI[M+H]⁺, [MH-CO₂]⁺, [MH-H₂O]⁺
7-FluoroquinolonesESI-MS/MSVaries by specific compound[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of quinoline derivatives.

1. Sample Preparation

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14]

  • Mass Spectrometry (HRMS): Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[14]

  • UV-Vis Spectroscopy: Prepare solutions of the compound in a UV-transparent solvent (e.g., ethanol, water) at a known concentration (e.g., 10 µg/mL).[15]

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[14]

2. Instrumentation and Data Acquisition

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[14]

  • Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For GC-MS, an electron impact (EI) source at 70 eV is common.[10] For LC-MS, electrospray ionization (ESI) is frequently used, especially for more polar fluoroquinolones.[11]

  • UV-Vis Spectroscopy: Use a double beam UV-visible spectrophotometer to record the absorption spectrum, typically in the range of 200-400 nm, using 1 cm quartz cells.[15][16]

  • IR Spectroscopy: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[5]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of quinoline isomers.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison Sample Quinoline Isomer (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Methanol/Acetonitrile Sample->Prep_MS Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS Mass Spectrometer (LC-MS or GC-MS) Prep_MS->MS UV UV-Vis Spectrophotometer Prep_UV->UV IR FTIR Spectrometer Prep_IR->IR Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_MS Molecular Ion Peak (m/z) Fragmentation Pattern MS->Data_MS Data_UV Absorption Maxima (λmax) UV->Data_UV Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Compare Comparative Analysis of Isomeric Spectra Data_NMR->Compare Data_MS->Compare Data_UV->Compare Data_IR->Compare

Caption: Experimental workflow for the spectroscopic comparison of quinoline isomers.

References

Comparing the efficacy of different synthetic routes to 7-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 7-Fluoroquinoline, a crucial building block for various pharmaceuticals, can be synthesized through several established routes. This guide provides a comparative analysis of the efficacy of five classical methods: the Skraup, Doebner-von Miller, Combes, Friedländer, and Gould-Jacobs syntheses. Each route is evaluated based on reaction yield, conditions, and starting materials, with detailed experimental protocols provided for reproducibility.

Comparison of Synthetic Efficacy

The following table summarizes the key quantitative data for each synthetic route to this compound, allowing for a direct comparison of their efficiencies.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction TimeTemperature (°C)Yield (%)
Skraup Synthesis 3-Fluoroaniline, GlycerolH₂SO₄, Oxidizing agent (e.g., As₂O₅)3 hours130-140~20
Doebner-von Miller Synthesis 3-Fluoroaniline, CrotonaldehydeHCl, ZnCl₂4 hours100~60
Combes Synthesis 3-Fluoroaniline, AcetylacetoneH₂SO₄15 minutes100~75
Friedländer Synthesis 2-Amino-4-fluorobenzaldehyde, AcetaldehydeNaOH (aq)Not specifiedNot specifiedModerate
Gould-Jacobs Synthesis 3-Fluoroaniline, Diethyl ethoxymethylenemalonateDiphenyl ether1-2 hours (condensation), High temp (cyclization)100-130 (condensation), ~250 (cyclization)High

Detailed Synthetic Pathways and Experimental Protocols

Below are the detailed experimental protocols for each of the compared synthetic routes.

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. The reaction with 3-fluoroaniline, however, typically results in a mixture of 5-fluoro and 7-fluoroquinolines, with the 7-fluoro isomer being the minor product, leading to lower yields of the desired compound.

Experimental Protocol:

  • In a flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid (30 mL) to a mixture of 3-fluoroaniline (0.1 mol) and arsenic pentoxide (0.05 mol).

  • Heat the mixture to 100°C.

  • Add glycerol (0.3 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 140°C.

  • After the addition is complete, heat the reaction mixture at 130-140°C for 3 hours.

  • Cool the mixture and pour it into a large volume of cold water.

  • Filter the solution to remove any solid impurities.

  • Make the filtrate alkaline with a sodium hydroxide solution.

  • The product is then isolated by steam distillation.

  • Further purification of the distillate is required to separate the 5-fluoro and this compound isomers, typically by column chromatography.

G A 3-Fluoroaniline D Reaction Mixture A->D B Glycerol B->D C H₂SO₄, As₂O₅ C->D E Heat (130-140°C, 3h) D->E F Crude Product Mixture E->F G Workup & Purification F->G H This compound G->H I 5-Fluoroquinoline G->I

Skraup Synthesis of this compound.
Doebner-von Miller Synthesis

This versatile method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. For the synthesis of this compound, 3-fluoroaniline is reacted with crotonaldehyde.

Experimental Protocol:

  • To a mixture of 3-fluoroaniline (0.1 mol) and concentrated hydrochloric acid (20 mL), add zinc chloride (5 g) with stirring.

  • Heat the mixture to 100°C.

  • Add crotonaldehyde (0.1 mol) dropwise over 1 hour.

  • Maintain the reaction at 100°C for an additional 3 hours.

  • Cool the reaction mixture and dilute with water.

  • Make the solution strongly alkaline with a 30% sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol to yield pure 7-fluoro-2-methylquinoline.

G A 3-Fluoroaniline D Reaction Mixture A->D B Crotonaldehyde B->D C HCl, ZnCl₂ C->D E Heat (100°C, 4h) D->E F Crude Product E->F G Workup & Recrystallization F->G H 7-Fluoro-2-methylquinoline G->H

Doebner-von Miller Synthesis Workflow.
Combes Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. Using 3-fluoroaniline and acetylacetone yields 7-fluoro-2,4-dimethylquinoline.

Experimental Protocol:

  • To a solution of 3-fluoroaniline (10 mmol) in 10 mL of concentrated sulfuric acid, add acetylacetone (10 mmol) dropwise with stirring.

  • Heat the reaction mixture at 100°C for 15 minutes.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with aqueous ammonia.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure 7-fluoro-2,4-dimethylquinoline.

G A 3-Fluoroaniline D Reaction Mixture A->D B Acetylacetone B->D C H₂SO₄ C->D E Heat (100°C, 15 min) D->E F Crude Product E->F G Workup & Recrystallization F->G H 7-Fluoro-2,4-dimethylquinoline G->H

Logical Flow of the Combes Synthesis.
Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To obtain this compound, 2-amino-4-fluorobenzaldehyde is condensed with acetaldehyde in the presence of a base.[1][2][3][4]

Experimental Protocol:

  • Dissolve 2-amino-4-fluorobenzaldehyde (1 equivalent) and acetaldehyde (1.1 equivalents) in ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture under reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • The product can be isolated by extraction and purified by column chromatography or recrystallization.

G A 2-Amino-4-fluorobenzaldehyde D Reaction Mixture A->D B Acetaldehyde B->D C NaOH (aq), Ethanol C->D E Reflux D->E F Crude Product E->F G Workup & Purification F->G H This compound G->H

Friedländer Synthesis Experimental Workflow.
Gould-Jacobs Synthesis

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinolines, which are key intermediates for many fluoroquinolone antibiotics. The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[5][6]

Experimental Protocol:

  • Condensation: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add a high-boiling inert solvent (e.g., diphenyl ether) to the crude intermediate. Heat the mixture to approximately 250°C to effect cyclization.

  • Hydrolysis: After cooling, the cyclized product is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux for 1-2 hours.

  • Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-fluoroquinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

  • Decarboxylation (Optional): To obtain 4-hydroxy-7-fluoroquinoline, heat the dried carboxylic acid above its melting point until the evolution of carbon dioxide ceases.

G A 3-Fluoroaniline C Condensation (100-130°C) A->C B Diethyl ethoxymethylenemalonate B->C D Anilidomethylenemalonate Intermediate C->D E Thermal Cyclization (~250°C) D->E F Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate E->F G Hydrolysis (NaOH) F->G H 4-Hydroxy-7-fluoroquinoline-3-carboxylic acid G->H I Decarboxylation (Heat) H->I J 4-Hydroxy-7-fluoroquinoline I->J

Stepwise Progression of the Gould-Jacobs Synthesis.

References

7-Fluoroquinolones: Bridging the Gap Between Petri Dish and Patient

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of In Vitro and In Vivo Efficacy

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from laboratory discovery to clinical application is a long and arduous one. A critical phase in this process is the translation of promising in vitro results to tangible in vivo efficacy. This guide provides a comparative overview of the in vitro and in vivo activity of 7-fluoroquinoline-based compounds, a class of molecules that has garnered significant interest for its broad therapeutic potential, ranging from antibacterial to anticancer and antiprotozoal agents. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological processes, this guide aims to offer a clear and objective comparison to aid in the ongoing development of this important class of compounds.

Antibacterial Activity: From Minimum Inhibitory Concentrations to Animal Models

The antibacterial prowess of 7-fluoroquinolones is well-documented, with their mechanism of action primarily centered on the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] This disruption of DNA replication ultimately leads to bacterial cell death.[1][2] Modifications at the C-7 position of the quinolone ring have been a key strategy in enhancing the spectrum and potency of these compounds.[3][4][5]

In Vitro Antibacterial Activity

The initial assessment of antibacterial efficacy is typically determined through in vitro assays that measure the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. These assays provide a quantitative measure of a compound's potency.

Compound/DerivativeBacterial StrainIn Vitro Activity (MIC, µg/mL)Reference CompoundReference Compound MIC (µg/mL)Source
7-benzimidazol-1-yl-fluoroquinolone (FQH-2)S. aureusNot specified, but identified as most activeCiprofloxacinNot specified[3]
3-{7-[(2-aminoethyl) sulphonyl] -1-cyclopropyl -6-fluoro- 4-oxo- 1, 4-dihydro-quinolin-3-carbonyl}-1-phenyl thiourea (6e)S. aureus4.6CiprofloxacinNot specified[6]
""S. epidermidis3.9CiprofloxacinNot specified[6]
""E. coli2.4CiprofloxacinNot specified[6]
""K. pneumoniae2.6CiprofloxacinNot specified[6]
7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivative (8f)MRSA 10-058-128 fold more potent than reference drugsGemifloxacin, Moxifloxacin, Ciprofloxacin, LevofloxacinNot specified[2]
7-Substituted-6-fluoroquinolone derivatives 2, 3, and 4Gram-positive and Gram-negative bacteria≤ 0.860Not specifiedNot specified[1][7]
In Vivo Antibacterial Activity

Following promising in vitro data, the efficacy of these compounds is evaluated in animal models of infection. These studies are crucial for understanding a compound's pharmacokinetic and pharmacodynamic properties in a living system.

Compound/DerivativeAnimal ModelInfection ModelIn Vivo OutcomeSource
7-benzimidazol-1-yl-fluoroquinolone (FQH-2)MiceTopical S. aureus wound infectionDecreased bacterial count in infected tissue[3]
Amifloxacin (WIN 49375)MiceSystemic, gram-negative bacterial infectionsLess active than cefotaxime, more active than gentamicin[8]
Fluoroquinolones (ciprofloxacin, levofloxacin, gatifloxacin, moxifloxacin)MiceAeromonas hydrophila infectionSignificantly higher survival rates compared to saline-treated controls[9]
Experimental Protocols: A Closer Look

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.

G prep Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. inoc Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). prep->inoc inc Incubate the plate at 37°C for 18-24 hours. inoc->inc read Determine the MIC: the lowest concentration of the compound that completely inhibits visible bacterial growth. inc->read mbc To determine MBC, subculture from wells showing no growth onto agar plates. read->mbc inc2 Incubate agar plates at 37°C for 24 hours. mbc->inc2 read2 Determine the MBC: the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. inc2->read2

Experimental workflow for determining MIC and MBC.

In Vivo Murine Topical Infection Model

This model is used to assess the efficacy of topical antimicrobial agents.

G wound Create a full-thickness skin wound on the dorsum of the mouse. infect Inoculate the wound with a specific concentration of bacteria (e.g., S. aureus). wound->infect treat Apply the test compound (e.g., FQH-2 formulation) topically to the wound at specified intervals. infect->treat eval After a set treatment period, excise the wound tissue. treat->eval quant Homogenize the tissue and perform serial dilutions to quantify the bacterial load (CFU/g of tissue). eval->quant

Workflow for a murine topical infection model.

Anticancer Activity: Targeting Malignant Cells

The anticancer potential of fluoroquinolones has gained significant attention, with their mechanism of action often attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[10][11] This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.[11]

In Vitro Anticancer Activity

The initial screening for anticancer activity involves evaluating the cytotoxicity of the compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.

Compound/DerivativeCancer Cell LineIn Vitro Activity (IC50)Reference CompoundSource
Ciprofloxacin-based hybrid molecules (4b, 4c, 5a)T-24, PC-3, SW480, MCF-7, A5491.69 to 3.36 µMDoxorubicin, Cisplatin[12]
FQB-1 (Norfloxacin derivative with carbazole)Lewis Lung Carcinoma (LLC)Significant cytotoxicity at 50-150 µg/mLNot specified[11]
Fluoroquinolone-diphenyl ether hybrids (18a-c)U87 mg (glioma)10.40 - 12.90 µMCisplatin (IC50 = 16.80 µM)[12]
Ciprofloxacin derivatives (7-9)MCF-7 (breast cancer)IC50 = 60.55 µM (for 7a)Abemaciclib[12]
In Vivo Anticancer Activity

Promising in vitro candidates are further investigated in animal models of cancer to assess their anti-tumor efficacy and potential side effects.

Compound/DerivativeAnimal ModelTumor ModelIn Vivo OutcomeSource
FQB-1C57BL/6 miceSyngeneic Lewis Lung CarcinomaMarked reduction in tumor volume, decreased mitotic index, and increased necrotic regions in tumor tissue.[11]
Experimental Protocols: Unraveling the Mechanism

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

G seed Seed cancer cells in a 96-well plate and allow them to adhere. treat Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours). seed->treat mtt Add MTT solution to each well and incubate. treat->mtt sol Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. mtt->sol read Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. sol->read calc Calculate the percentage of cell viability and determine the IC50 value. read->calc

Workflow of an in vitro cytotoxicity (MTT) assay.

Topoisomerase II Inhibition Signaling Pathway

Fluoroquinolones exert their anticancer effect by targeting Topoisomerase II.

G FQ This compound Compound TopoII Topoisomerase II FQ->TopoII Binds to Complex Ternary Complex (FQ-TopoII-DNA) FQ->Complex DNA DNA TopoII->DNA Cleaves TopoII->Complex DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB Stabilizes Apoptosis Apoptosis DSB->Apoptosis Induces

Mechanism of Topoisomerase II inhibition.

Antiprotozoal Activity: A New Frontier

Beyond bacteria and cancer, 7-fluoroquinolones are being explored for their activity against protozoan parasites, such as Leishmania and Plasmodium, the causative agents of leishmaniasis and malaria, respectively.

In Vitro and In Vivo Antileishmanial Activity

A study on a 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061) demonstrated significant antileishmanial activity.

CompoundParasite SpeciesIn Vitro Activity (Selectivity Index)Animal ModelIn Vivo OutcomeSource
GF1061L. infantum (amastigotes)45.0BALB/c miceSignificant reduction in parasite load in infected tissue, liver, spleen, and lymph nodes.[13]
GF1061L. amazonensis (amastigotes)48.9BALB/c miceSignificant reduction in parasite load in infected tissue, liver, spleen, and lymph nodes.[13]
In Vitro Antimalarial Activity

Several fluoroquinolones have shown inhibitory effects against the erythrocytic stages of Plasmodium falciparum.

CompoundP. falciparum StrainIn Vitro Activity (IC50, µg/mL)Source
GrepafloxacinChloroquine-sensitive (3D7) & Chloroquine-resistant (NF54-R)<10[14]
TrovafloxacinChloroquine-sensitive (3D7) & Chloroquine-resistant (NF54-R)<10[14]
CiprofloxacinChloroquine-sensitive (3D7) & Chloroquine-resistant (NF54-R)<10[14]
Ciprofloxacin-based hybridChloroquine-sensitive (3D7) & Chloroquine-resistant (W2)More potent than parent drugs[15]
Fluoroquinolone analog (compound 12)Chloroquine-sensitive1.33[16]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of activities. The data presented in this guide highlight the successful translation of in vitro potency to in vivo efficacy for several derivatives in antibacterial, anticancer, and antiprotozoal applications. However, it is crucial for researchers to recognize that in vitro activity does not always guarantee in vivo success. Factors such as pharmacokinetics, metabolism, and toxicity in a complex biological system can significantly impact the therapeutic outcome. The detailed experimental protocols and visual aids provided herein are intended to facilitate a deeper understanding of the evaluation process and encourage a more standardized approach to reporting, ultimately accelerating the development of new and effective this compound-based therapies.

References

Navigating the Kinome: A Comparative Guide to the Selectivity and Cross-Reactivity of 7-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular interactions is paramount. This guide provides a comprehensive comparison of 7-fluoroquinoline derivatives, a promising class of small molecules, detailing their selectivity and cross-reactivity against key biological targets. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document serves as a critical resource for advancing drug discovery efforts.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutic targets, particularly protein kinases. However, the clinical success of any kinase inhibitor hinges on its selectivity profile. Off-target activities can lead to unforeseen side effects and toxicities, derailing an otherwise promising therapeutic candidate. This guide dissects the selectivity of various this compound derivatives, offering a clear-eyed view of their potential and liabilities.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro potency of various this compound derivatives against key oncogenic kinases: c-Met, VEGFR-2, and EGFR. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are presented to facilitate a direct comparison of their inhibitory activities.

Table 1: Inhibitory Activity of this compound Derivatives against c-Met Kinase

Compound IDModificationIC50 (nM)Reference
Foretinib4-(2-fluorophenoxy)-6,7-dimethoxyquinoline1.04[1]
Cabozantinib4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxy-7-(3-morpholinopropoxy)quinoline0.59[1]
Derivative 274,6,7-substituted quinoline19[2]
Derivative 284,6,7-substituted quinoline64[2]
AMG 458N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamidePotent c-Met inhibitor[3]

Table 2: Inhibitory Activity of this compound Derivatives against VEGFR-2 Kinase

Compound IDModificationIC50 (nM)Ki (nM)Reference
Foretinib4-(2-fluorophenoxy)-6,7-dimethoxyquinoline0.6-[1]
Cabozantinib4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxy-7-(3-morpholinopropoxy)quinoline12-[1]
Compound 11Quinoxaline-based derivative192-[1]
AxitinibN-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide (for comparison)0.2-[4]

Table 3: Inhibitory Activity of this compound Derivatives against EGFR Kinase

Compound IDModificationIC50 (nM)Reference
TS-414-(2-fluorophenoxy)-7-methoxyquinazoline derivative68.1 (EGFRL858R)[5]
GefitinibN-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (for comparison)2-37[6]
ErlotinibN-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (for comparison)2-20[6]

Beyond Kinases: Targeting microRNA

Recent studies have expanded the biological scope of fluoroquinolone derivatives, demonstrating their ability to modulate non-protein targets such as microRNAs (miRNAs). The following table details the inhibitory activity of a series of fluoroquinolone derivatives against miRNA-21, a microRNA implicated in cancer progression.

Table 4: Inhibitory Activity of Fluoroquinolone Derivatives against miRNA-21

Compound IDModificationIC50 (µM) against HeLa cellsReference
A12Norfloxacin derivative with 3-methylaniline at R1Similar to positive control[7]
A36Fluoroquinolone derivative1.76 - 13.0 (against six tumor cell lines)[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (c-Met, VEGFR-2, EGFR)

This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2, or EGFR)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 µM DTT)[8]

  • ATP solution (at or near the Km for the specific kinase)

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well or 96-well plates

Procedure:

  • Add 1 µl of the test compound or vehicle (DMSO) to the wells of the assay plate.[8]

  • Add 2 µl of the kinase enzyme solution to each well.[8]

  • Add 2 µl of the ATP and substrate mixture to initiate the reaction.[8]

  • Incubate the plate at room temperature for a specified time (e.g., 40 minutes).[8]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[8]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Dual-Luciferase Reporter Assay for miRNA-21 Inhibition

This cell-based assay measures the ability of a compound to inhibit the function of a specific miRNA.

Materials:

  • HeLa cells or other suitable cell line

  • Dual-luciferase reporter plasmid containing the miRNA-21 binding site downstream of the luciferase gene (e.g., pmirGLO-miR21cswt)

  • Transfection reagent (e.g., Lipofectamine® 2000)

  • Test compounds (serially diluted)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well cell culture plates

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the dual-luciferase reporter plasmid.

  • After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

  • The inhibitory activity of the compounds is determined by the increase in the firefly/Renilla luciferase ratio compared to the vehicle-treated control.

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

G cluster_0 Experimental Workflow: In Vitro Kinase Assay prep Prepare Reagents (Kinase, ATP, Substrate, Compound) plate Plate Compound & Kinase prep->plate initiate Initiate Reaction (Add ATP/Substrate) plate->initiate incubate1 Incubate initiate->incubate1 stop Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) incubate1->stop incubate2 Incubate stop->incubate2 detect Detect Signal (Add Kinase Detection Reagent) incubate2->detect incubate3 Incubate detect->incubate3 read Read Luminescence incubate3->read analyze Analyze Data (Calculate IC50) read->analyze

Workflow for in vitro kinase inhibition assay.

G cluster_1 Signaling Pathway: c-Met HGF HGF cMet c-Met Receptor HGF->cMet P1 GRB2 cMet->P1 P2 SOS P1->P2 P3 RAS P2->P3 P4 RAF P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 P7 Transcription Factors P6->P7 P8 Cell Proliferation, Survival, Angiogenesis P7->P8 Inhibitor This compound Derivative Inhibitor->cMet

Simplified c-Met signaling pathway and inhibition.

G cluster_2 Signaling Pathway: VEGFR-2 VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT PKC PKC DAG->PKC Ca Ca2+ IP3->Ca Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial_Cell Ca->Endothelial_Cell AKT->Endothelial_Cell Inhibitor This compound Derivative Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and inhibition.

G cluster_3 Experimental Workflow: miRNA Luciferase Reporter Assay seed_cells Seed Cells transfect Co-transfect with Luciferase Reporter Plasmid seed_cells->transfect treat Treat with Test Compounds transfect->treat incubate Incubate treat->incubate lyse Lyse Cells incubate->lyse measure_luc Measure Firefly & Renilla Luciferase Activity lyse->measure_luc analyze Analyze Data (Calculate Luciferase Ratio) measure_luc->analyze

Workflow for miRNA luciferase reporter assay.

References

New 7-Fluoroquinoline Analogs Demonstrate Enhanced Potency Against Key Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 7-fluoroquinoline analogs reveals significant improvements in antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains, when benchmarked against established antibiotics such as ciprofloxacin and levofloxacin. These findings highlight the potential of these new compounds to address the growing challenge of antibiotic resistance.

Researchers are actively developing new derivatives of fluoroquinolones, a critical class of synthetic broad-spectrum antibiotics, by modifying the C-7 position of the quinolone ring. These modifications are designed to enhance the compounds' interaction with their bacterial targets, DNA gyrase and topoisomerase IV, thereby improving their efficacy and overcoming existing resistance mechanisms. Recent studies have presented compelling in vitro data for several new analogs, showcasing their superior performance.

Comparative In Vitro Activity

The antibacterial efficacy of new this compound analogs has been quantified using the minimum inhibitory concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data, summarized below, compares the MIC values of several new analogs against standard antibiotics for key clinical pathogens.

Gram-Positive Bacteria

Against Staphylococcus aureus, including Methicillin-resistant S. aureus (MRSA), certain new analogs exhibit markedly lower MIC values compared to ciprofloxacin, indicating greater potency. For instance, a 7-benzimidazol-1-yl-fluoroquinolone analog (FQH-2) showed an MIC of 0.5 µg/mL against S. aureus, comparable to ciprofloxacin (0.250 µg/mL) in the same study[1]. Another study on N(7) position-modified balofloxacins identified compound 2-e with a potent MIC of 0.0195–0.039 µg/mL against MRSA[2][3].

CompoundStaphylococcus aureus MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)
New Analog (FQH-2)[1] 0.5-
New Analog (Compound 2-e)[2][3] -0.0195 - 0.039
Ciprofloxacin[1] 0.250>256
Balofloxacin[2][3] -0.078 - 0.156
Levofloxacin[4][5] 0.5 - 152% Susceptibility
Moxifloxacin[4][6] 0.2557% Susceptibility
Gram-Negative Bacteria

New analogs have also demonstrated promising activity against challenging Gram-negative pathogens. Delafloxacin, a newer fluoroquinolone, has shown potent activity against Pseudomonas aeruginosa with an MIC50 of 0.25 mg/L, which is at least four times more potent than levofloxacin and ciprofloxacin in the same study[5]. Some novel derivatives with piperazinyl moieties at the C-7 position have shown MIC values as low as 16 µg/mL against ciprofloxacin-resistant P. aeruginosa[7].

CompoundEscherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
New Analog (FQH-2)[1] 32-
New Analog (Compound 2-e)[2][3] >500.039
New Analog (Compound 5h/5k/5l)[7] -16 (Cipro-Resistant)
Ciprofloxacin[4][5] <0.51
Levofloxacin[4][5] <0.51
Delafloxacin[5] -0.25

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, the fluoroquinolone traps the enzyme, leading to double-strand DNA breaks and ultimately cell death. The enhanced activity of the new this compound analogs is attributed to improved binding affinity and inhibition of these target enzymes.

Fluoroquinolone Mechanism of Action Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Segregation FQ This compound Analog DNA_Gyrase DNA Gyrase (Gram-Negative Target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) FQ->Topo_IV Inhibits DNA_Rep DNA Replication Inhibited DNA_Gyrase->DNA_Rep Topo_IV->DNA_Rep Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death

Mechanism of 7-Fluoroquinolone Analogs.

Experimental Protocols

The evaluation of these new antibiotic candidates follows a standardized workflow, from initial in vitro susceptibility testing to more complex in vivo efficacy models.

Antibiotic Benchmarking Workflow General Workflow for Antibiotic Benchmarking cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy synthesis Synthesis of This compound Analog mic MIC Determination (Broth Microdilution) synthesis->mic Primary Screening mibc MBC Determination mic->mibc Assess Bactericidal Activity cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) mic->cytotoxicity Assess Safety Profile model Animal Model Selection (e.g., Murine Sepsis Model) cytotoxicity->model Proceed if Safe & Potent treatment Treatment with Analog model->treatment evaluation Efficacy Evaluation (Survival, Bacterial Load) treatment->evaluation

Workflow for Benchmarking New Antibiotics.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The MIC values presented were determined using the broth microdilution method, a standardized protocol for assessing antibiotic susceptibility.

  • Preparation of Antibiotic Stock: The new this compound analog is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB). This creates a range of decreasing antibiotic concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate also includes a growth control (no antibiotic) and a sterility control (no bacteria). The plate is then incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Conclusion

The development of novel this compound analogs represents a promising avenue in the fight against antimicrobial resistance. The presented data, derived from standardized in vitro testing, demonstrates that strategic modifications to the fluoroquinolone scaffold can lead to compounds with significantly enhanced potency against a broad spectrum of clinically relevant bacteria. Further in vivo studies are essential to validate these findings and determine the clinical potential of these new agents. The continued exploration of this chemical class is crucial for replenishing the antibiotic pipeline and addressing the urgent need for new treatment options.

References

The Double-Edged Sword of Light: A Comparative Analysis of the Photophysical Properties of Substituted Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photophysical behavior of fluoroquinolone antibiotics is paramount. While these broad-spectrum antibacterial agents are highly effective, their clinical use can be hampered by photosensitivity reactions, a side effect intricately linked to their interaction with light. This guide provides a comparative analysis of the photophysical properties of various substituted fluoroquinolones, supported by experimental data and detailed methodologies, to aid in the development of safer and more effective therapeutics.

The phototoxicity of fluoroquinolones is largely dictated by the nature and position of substituents on the quinolone core. Upon absorption of UVA radiation, these molecules can transition to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state is a key player in the subsequent photochemical reactions that can lead to cellular damage. The generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, is a primary mechanism of this phototoxicity.

Structure-Phototoxicity Relationship: The Influence of Substituents

The likelihood and severity of a phototoxic reaction are strongly correlated with the specific chemical groups attached to the fluoroquinolone scaffold. Here's a breakdown of the key positions and their impact:

  • C-8 Position: This position is a critical determinant of phototoxicity. Fluoroquinolones with a halogen atom (especially fluorine, as in lomefloxacin and sparfloxacin) at the C-8 position exhibit the highest phototoxic potential.[1][2] Conversely, the presence of a methoxy group (-OCH3) at this position, as seen in moxifloxacin, significantly reduces phototoxicity and enhances photostability.[1][3] A hydrogen atom at C-8 generally results in mild phototoxicity.[1]

  • C-7 Position: The substituent at this position, often a piperazinyl or pyrrolidinyl ring, influences the drug's antibacterial activity and can also modulate its photophysical properties.

  • C-5 Position: An amino group (-NH2) at the C-5 position, as in sparfloxacin, has been associated with a lower phototoxic potential compared to analogues without this substitution.[2]

  • N-1 Position: Various substituents at the N-1 position, such as cyclopropyl, ethyl, or difluorophenyl groups, can contribute to the overall phototoxic potential, particularly when combined with a halogen at the C-8 position.[1]

Comparative Photophysical Data

The following table summarizes key photophysical parameters for a selection of substituted fluoroquinolones, providing a quantitative basis for comparison.

FluoroquinoloneSubstituentsλ_abs (nm)λ_em (nm)Fluorescence Quantum Yield (Φ_F)Triplet State Lifetime (τ_T) (µs)Intersystem Crossing Quantum Yield (Φ_ISC)Singlet Oxygen Quantum Yield (Φ_Δ)
CiprofloxacinN1-cyclopropyl, C7-piperazinyl~277, 325~4500.13 - 0.281.00.06 - 0.007Low
NorfloxacinN1-ethyl, C7-piperazinyl~275, 325~4450.181.00.06 - 0.007Low
OfloxacinN1-ethyl (bridged to C8), C7-methylpiperazinyl~288, 330~4800.03 - 0.232.50.33<0.001
LomefloxacinN1-ethyl, C7-methylpiperazinyl, C8-F~287, 350~450~0.11.5-High
SparfloxacinN1-cyclopropyl, C5-NH2, C7-dimethylpiperazinyl, C8-F~292, 390~530---High
MoxifloxacinN1-cyclopropyl, C7-(S,S)-2,8-diazabicyclo[4.3.0]nonan-8-yl, C8-OCH3~296~500---Low
LevofloxacinS-enantiomer of Ofloxacin~288, 330~480---Low

Note: The values presented are compiled from various sources and can vary depending on the solvent, pH, and experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key experiments used to characterize the photophysical properties of fluoroquinolones.

Determination of Fluorescence Quantum Yield (Φ_F)

The relative method is commonly used to determine the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence-grade solvents (e.g., ethanol, water)

  • Fluoroquinolone sample

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure:

  • Prepare a series of dilute solutions of both the fluoroquinolone sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the fluorescence quantum yield of the sample (Φ_F,sample) using the following equation:

    Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

Measurement of Triplet State Lifetime (τ_T) using Laser Flash Photolysis

Laser flash photolysis is a powerful technique to study the properties of transient species like triplet states.

Materials:

  • Nanosecond pulsed laser (e.g., Nd:YAG laser with a suitable wavelength for excitation)

  • Xenon arc lamp as a monitoring light source

  • Monochromator

  • Photomultiplier tube (PMT) or CCD detector

  • Digital oscilloscope

  • Sample solution of the fluoroquinolone in a suitable solvent, deoxygenated by bubbling with nitrogen or argon.

Procedure:

  • The sample is excited by a short, intense laser pulse.

  • A continuous monitoring light beam from the xenon lamp passes through the sample.

  • The absorption of the monitoring light by the transient species (the triplet state) is measured at different wavelengths and at various times after the laser pulse.

  • The decay of the transient absorption signal over time is recorded by the detector and oscilloscope.

  • The triplet state lifetime (τ_T) is determined by fitting the decay curve to a first-order exponential decay function.

In Vitro Phototoxicity Assay (Neutral Red Uptake Assay)

This assay assesses the phototoxic potential of a compound by measuring cell viability after exposure to the compound and UVA light.

Materials:

  • Human keratinocytes (e.g., HaCaT cell line) or 3T3 mouse fibroblasts

  • Cell culture medium and supplements

  • 96-well plates

  • Fluoroquinolone stock solution

  • UVA light source with a known irradiance

  • Neutral Red solution

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the fluoroquinolone for a defined period (e.g., 1 hour). Include a solvent control.

  • Irradiate one set of plates with a non-toxic dose of UVA light, while keeping a duplicate set of plates in the dark.

  • Incubate the cells for 24 hours.

  • Perform the Neutral Red Uptake assay:

    • Incubate the cells with Neutral Red solution, which is taken up by viable cells.

    • Wash the cells and then extract the dye from the viable cells.

    • Measure the absorbance of the extracted dye using a plate reader.

  • Calculate cell viability as a percentage of the solvent control for both the irradiated and non-irradiated plates.

  • Determine the phototoxic potential by comparing the cytotoxicity in the presence and absence of UVA light. A significant increase in cytotoxicity upon irradiation indicates phototoxicity.

Signaling Pathways and Experimental Workflows

The complex interplay of photophysical and photochemical events leading to fluoroquinolone-induced phototoxicity can be visualized.

Phototoxicity Signaling Pathway

Phototoxicity_Pathway cluster_photophysical Photophysical Processes cluster_photochemical Photochemical Reactions FQ Fluoroquinolone (Ground State) S1 Excited Singlet State (¹FQ) FQ->S1 Absorption UVA UVA Light (hν) UVA->FQ S1->FQ Fluorescence T1 Excited Triplet State (³FQ) S1->T1 Intersystem Crossing (ISC) T1->FQ Phosphorescence ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) T1->ROS Energy/Electron Transfer to O₂ CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->CellularDamage Phototoxicity Phototoxicity (Erythema, Edema) CellularDamage->Phototoxicity

Caption: Fluoroquinolone phototoxicity pathway.

Experimental Workflow for Photophysical Characterization

Experimental_Workflow start Start: Select Substituted Fluoroquinolone uv_vis UV-Vis Spectroscopy (Determine λ_abs) start->uv_vis lfp Laser Flash Photolysis (Measure Triplet Absorption, τ_T, Φ_ISC) start->lfp phototoxicity_assay In Vitro Phototoxicity Assay (e.g., Neutral Red Uptake) start->phototoxicity_assay fluorimetry Steady-State Fluorimetry (Determine λ_em, Φ_F) uv_vis->fluorimetry tcspc Time-Correlated Single Photon Counting (TCSPC) (Measure Fluorescence Lifetime) fluorimetry->tcspc data_analysis Comparative Data Analysis tcspc->data_analysis ros_detection ROS Detection Assays (Measure Φ_Δ) lfp->ros_detection ros_detection->data_analysis phototoxicity_assay->data_analysis end End: Phototoxicity Profile data_analysis->end

Caption: Experimental workflow for photophysical profiling.

Conclusion

The photophysical properties of substituted fluoroquinolones are a critical consideration in drug design and development. By understanding the structure-phototoxicity relationships and employing rigorous experimental methodologies, researchers can better predict and mitigate the adverse photosensitive effects of this important class of antibiotics. The data and protocols presented in this guide offer a framework for the comparative analysis of existing and novel fluoroquinolone derivatives, ultimately contributing to the creation of safer and more effective antibacterial therapies.

References

A Comparative Guide to 7-Fluoroquinoline as a Fluorescent Marker in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is critical for the accuracy and reliability of cellular assays. While classic dyes like DAPI and Hoechst are staples in the field, emerging markers warrant objective evaluation. This guide provides a comprehensive comparison of 7-Fluoroquinoline with established fluorescent markers, supported by experimental data and detailed protocols, to validate its utility in cellular imaging.

Introduction to 7-Fluoroquinolone

Fluoroquinolones are a class of synthetic antibiotics known for their intrinsic fluorescent properties.[1][2] This inherent fluorescence allows them to be used as imaging agents without the need to conjugate a separate fluorophore, which can sometimes alter the molecule's biological activity and pharmacokinetics.[3] this compound, a derivative of this class, absorbs light in the near-UV spectrum and emits it in the blue-green range, making it a potential candidate for nuclear staining and tracking in living cells.[2][4] Its utility stems from its ability to penetrate cell membranes and accumulate intracellularly.[1][5] However, like its parent compounds, its fluorescent properties can be influenced by environmental factors such as pH.[2]

Performance Comparison of Fluorescent Markers

The efficacy of a fluorescent marker is determined by several key photophysical and biological parameters. The following table summarizes the performance of this compound in comparison to commonly used nuclear and viability stains: DAPI, Hoechst 33342, and Propidium Iodide (PI).

ParameterThis compound (Ciprofloxacin as example)DAPI (4',6-diamidino-2-phenylindole)Hoechst 33342Propidium Iodide (PI)
Excitation (nm) ~275-330[2][4]~358[6]~350[7]~488 / 535[7][8]
Emission (nm) ~450-500[2]~461[6]~461[7]~617[7][8]
Fluorescence Quantum Yield 0.03 - 0.3[9]~0.4 (DNA-bound)~0.4 (DNA-bound)~0.15 (DNA-bound)
Binding Target DNA Gyrase / Topoisomerase IV[1]A-T rich regions of DNA[6]A-T rich regions of DNA[10]Intercalates into dsDNA[8]
Cell Permeability Permeant[5]Semi-Permeant (Better for fixed cells)[10]Permeant (Good for live cells)[10]Impermeant (Dead cell stain)
Photostability Variable; some derivatives are photolabile[11][12]ModerateModerateHigh
Cytotoxicity High (Antibiotic activity)[1]Low (Higher concentrations are toxic)[10]Low (Less toxic than DAPI)[10]Low (Excluded by live cells)
Primary Application Bacterial imaging, Drug uptake studies[1][13]Fixed cell nuclear counterstain[10]Live & Fixed cell nuclear counterstain[10]Dead cell identification[8]

Key Experimental Workflows and Signaling Pathways

Fluorescent nuclear markers are instrumental in visualizing cellular processes. The following diagrams illustrate a typical experimental workflow for viability assessment and a simplified signaling pathway where these markers are applied.

G Experimental Workflow: Live/Dead Cell Viability Assay cluster_prep Cell Preparation cluster_stain Staining cluster_acq Image Acquisition cluster_analysis Data Analysis prep_cells Culture cells on coverslips treat_cells Treat with experimental compound prep_cells->treat_cells stain_live Incubate with Hoechst or This compound (All Cells) treat_cells->stain_live stain_dead Add Propidium Iodide (Dead Cells Only) stain_live->stain_dead wash_cells Wash with PBS stain_dead->wash_cells mount_slide Mount coverslip on slide wash_cells->mount_slide image_cells Image using fluorescence microscope mount_slide->image_cells count_blue Count blue nuclei (Total Cells) image_cells->count_blue calc_viability Calculate % Viability count_blue->calc_viability count_red Count red nuclei (Dead Cells) count_red->calc_viability

Caption: Workflow for assessing cell viability using fluorescent dyes.

G Simplified Apoptosis Pathway & Nuclear Staining cluster_pathway Apoptotic Signaling cluster_visualization Visualization stimulus Apoptotic Stimulus (e.g., UV, Drug) caspase_act Caspase Activation stimulus->caspase_act dna_frag DNA Fragmentation caspase_act->dna_frag nuclear_cond Nuclear Condensation & Blebbing caspase_act->nuclear_cond stain Stain with Nuclear Dye (7-FQ, DAPI, Hoechst) nuclear_cond->stain Observable Event microscopy Fluorescence Microscopy stain->microscopy

Caption: Visualization of apoptosis-induced nuclear changes.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following are generalized procedures for staining cells with the discussed fluorescent markers.

Protocol 1: Live-Cell Nuclear Staining with this compound or Hoechst 33342

This protocol is suitable for visualizing the nuclei of living cells.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound or Hoechst 33342 stock solution (e.g., 1 mg/mL)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation: Ensure cells are healthy and have reached the desired confluency.

  • Staining Solution: Dilute the this compound or Hoechst 33342 stock solution in pre-warmed cell culture medium to a final working concentration. For Hoechst 33342, a typical concentration is 1-5 µg/mL.[7] For this compound, the optimal concentration may need to be determined empirically but can be guided by concentrations used in antibiotic studies.

  • Incubation: Remove the existing medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.[14]

  • Washing (Optional): For Hoechst dyes, a wash step is typically not required as they have minimal fluorescence in solution.[10] However, to reduce background, you may gently wash the cells once or twice with pre-warmed PBS or fresh medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets (e.g., DAPI filter for Hoechst; custom filters for this compound based on its specific excitation/emission).

Protocol 2: Fixed-Cell Nuclear Staining with DAPI

This protocol is designed for counterstaining nuclei in fixed cells, often as part of an immunofluorescence workflow.

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • DAPI stock solution (e.g., 1 mg/mL)

Procedure:

  • Fixation: Wash cells grown on coverslips twice with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: If staining intracellular targets, add 0.1% Triton X-100 and incubate for 10-15 minutes. This step is also sufficient for DAPI to enter the nucleus.

  • Staining: Dilute DAPI stock solution in PBS to a working concentration of 1 µg/mL.[10] Add the DAPI solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image using a fluorescence microscope with a DAPI filter set.

Protocol 3: Dead Cell Staining with Propidium Iodide (PI)

This protocol is used to identify non-viable cells in a population and is often performed in conjunction with a live-cell stain.

Materials:

  • PBS or appropriate buffer (e.g., Annexin V binding buffer)

  • Propidium Iodide stock solution (e.g., 1 mg/mL)

Procedure:

  • Cell Preparation: Prepare the cell suspension or adherent cells as required by your experiment. If performing a combined live/dead assay, complete the live-cell staining protocol first (e.g., with Hoechst).

  • Staining: Dilute the PI stock solution in PBS or buffer to a final working concentration of 1-5 µg/mL.

  • Incubation: Add the PI solution to the cells and incubate for 5-15 minutes at room temperature in the dark.[7] PI should be added just before analysis, as the population of dead cells can change over time.[8]

  • Washing: Do not wash the cells after adding PI, as this will remove the dye from the dead cells.

  • Imaging: Immediately analyze the cells via fluorescence microscopy or flow cytometry. Live cells will exclude the dye, while dead or membrane-compromised cells will exhibit bright red nuclear fluorescence.[8]

Conclusion

This compound presents itself as a viable, albeit specialized, fluorescent marker. Its intrinsic fluorescence and cell permeability are advantageous for certain applications, particularly in microbiology and studies of antibiotic uptake.[1][15] However, its inherent biological activity and potential for phototoxicity require careful consideration and optimization.[11] When compared to standard dyes, it offers a different spectral profile but may lack the photostability and low cytotoxicity of markers like Hoechst and DAPI. For routine nuclear counterstaining in mammalian cells, established dyes remain the gold standard due to their well-characterized performance and lower impact on cell physiology. The choice of this compound is best justified when its antibiotic properties are relevant to the experimental question or when its specific spectral characteristics are needed to avoid overlap in multi-color imaging experiments.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 7-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key heterocyclic building block like 7-Fluoroquinoline, rigorous purity assessment is critical to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), two powerful and widely adopted analytical techniques for purity assessment.[1] Furthermore, it briefly discusses Gas Chromatography-Mass Spectrometry (GC-MS) and non-aqueous titration as alternative methods. This guide is supported by detailed experimental protocols and representative data to aid researchers in selecting the most appropriate methodology for their needs.

The Power of Orthogonal Methods in Purity Analysis

Relying on a single analytical technique for purity determination can sometimes be misleading, as different methods have inherent biases based on their underlying chemical and physical principles. An orthogonal approach, which employs multiple analytical techniques that operate on different principles, provides a more comprehensive and reliable assessment of a compound's purity.[2] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported purity values. This guide explores the comparison of a spectroscopic method (qNMR) and a chromatographic method (HPLC) for the purity assessment of this compound.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired quantitative accuracy.

ParameterQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Non-Aqueous Titration
Principle Signal intensity is directly proportional to the number of nuclei.[3]Differential partitioning between a stationary and mobile phase.[4]Separation of volatile compounds followed by mass-based detection.[5]Titration of a basic substance in a non-aqueous solvent.[6]
Primary/Secondary Primary method (direct measurement).Secondary method (requires a reference standard).Secondary method (requires a reference standard).Primary method (based on stoichiometry).
Quantification Absolute quantification using a certified internal standard.[7]Relative quantification based on area percent or external standard calibration.[8]Quantification based on area percent or external standard calibration.Absolute quantification based on titrant consumption.
Key Advantages High accuracy and precision; does not require a reference standard of the analyte; provides structural information.[5]High sensitivity and resolution for a wide range of non-volatile impurities.[4]High resolution for volatile and semi-volatile impurities.[5]Cost-effective and simple for assay of basic compounds.
Key Disadvantages Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[5]Requires a specific reference standard for the analyte and impurities for accurate quantification.Limited to thermally stable and volatile compounds.[5]Less specific; only quantifies total basicity.

Quantitative Data Summary

The following table summarizes representative quantitative data and validation parameters for the purity assessment of a batch of this compound by qNMR and HPLC. Please note that this data is illustrative and may vary depending on the specific experimental conditions and instrumentation.

ParameterqNMRHPLC
Purity Assay (%) 99.299.3 (Area %)
Accuracy (% Recovery) 99.5 - 100.898.9 - 101.2
Precision (%RSD, n=6) ≤ 0.5%≤ 1.0%
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantification (LOQ) ~0.15%~0.03%
Analysis Time per Sample ~15 minutes~30 minutes

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using ¹H-qNMR and HPLC-UV are outlined below.

Quantitative ¹H-NMR (qNMR) Protocol

This method provides a highly accurate purity assessment without the need for a specific this compound reference standard.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid, 3,5-bis(trifluoromethyl)benzoic acid) of known purity. The internal standard should have signals that do not overlap with the analyte signals.[1][9]

  • Deuterated solvent (e.g., DMSO-d₆) in which both the analyte and internal standard are fully soluble.[10]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial using a microbalance.[9]

  • Accurately weigh an equimolar amount of the internal standard into the same vial.[10]

  • Add approximately 0.7 mL of the deuterated solvent to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.[10]

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.[10]

NMR Acquisition Parameters:

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).

  • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).

  • Spectral Width: To encompass all signals of interest.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[4]

Materials:

  • This compound sample

  • This compound reference standard of known purity

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 water:acetonitrile) to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

Data Processing and Quantification:

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the purity using the area normalization method:

    Purity (%) = (Area of the this compound peak / Total area of all peaks) * 100

Alternative Purity Assessment Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5] For this compound, this method would be suitable for detecting residual solvents or volatile by-products from the synthesis. The sample would be dissolved in a suitable solvent and injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer provides identification of the separated components.

Non-Aqueous Titration

As a heterocyclic amine, this compound is a weak base.[6] Non-aqueous titration is a classic method for the assay of weak bases that cannot be accurately titrated in an aqueous solution.[6] The sample is dissolved in a non-aqueous solvent, such as glacial acetic acid, which enhances its basicity. It is then titrated with a strong acid, like perchloric acid in acetic acid, and the endpoint is determined potentiometrically or with a visual indicator.[6] This method provides a measure of the total basic content and is a useful, cost-effective assay method.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and decision-making involved in purity assessment, the following diagrams are provided.

qNMR_Workflow start Start: Purity Assessment of this compound sample_prep Sample Preparation: - Accurately weigh sample and internal standard - Dissolve in deuterated solvent - Transfer to NMR tube start->sample_prep nmr_acquisition NMR Data Acquisition: - Set up quantitative parameters (d1, ns) - Acquire ¹H-NMR spectrum sample_prep->nmr_acquisition data_processing Data Processing: - Phasing and baseline correction - Integration of analyte and standard signals nmr_acquisition->data_processing calculation Purity Calculation: - Use the standard qNMR equation data_processing->calculation result Report Purity calculation->result

Caption: Experimental workflow for qNMR purity analysis.

Method_Selection start Need to Assess Purity of this compound question1 Primary Method or No Specific Standard Available? start->question1 qnmr Use qNMR for Absolute Quantification question1->qnmr Yes hplc Use HPLC for High Sensitivity and Impurity Profiling question1->hplc No orthogonal Combine Orthogonal Methods (e.g., qNMR and HPLC) for Comprehensive Purity Assessment qnmr->orthogonal question2 Volatile Impurities Suspected? hplc->question2 gcms Use GC-MS for Volatile Impurity Analysis question2->gcms Yes titration Use Non-Aqueous Titration for a Simple Assay question2->titration No gcms->orthogonal titration->orthogonal

Caption: Logic diagram for selecting a purity analysis method.

Conclusion

The purity assessment of this compound can be effectively performed using a variety of analytical techniques. qNMR stands out as a powerful primary method for obtaining highly accurate and precise purity values without the need for a specific reference standard of the analyte.[5] HPLC is a versatile and robust orthogonal technique, particularly valuable for its high sensitivity in detecting and quantifying impurities. For a comprehensive characterization of this compound, a combination of these orthogonal techniques is highly recommended. The choice of the most suitable method or combination of methods will depend on the specific requirements of the analysis, including the expected impurity profile, the stage of drug development, and the desired level of accuracy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 7-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper handling and disposal of specialized chemical reagents like 7-Fluoroquinoline are critical components of maintaining a safe and compliant workspace. Adherence to correct disposal protocols not only prevents environmental contamination but also mitigates potential health risks and ensures regulatory compliance.

This compound, as a halogenated quinoline derivative, is classified as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or mixed with regular trash.[1][2] Improper disposal can lead to the contamination of water systems and pose a threat to aquatic life.[3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves.[2][4]

  • Body Protection: A lab coat or chemical-resistant apron.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][8]

Handling Procedures:

  • Avoid all personal contact, including inhalation of vapors or dust.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[2]

  • Wash hands thoroughly after handling.[2][4]

  • Keep containers tightly closed when not in use.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal company.[3]

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1]

    • Do not mix this compound waste with non-halogenated organic waste, as disposal methods differ significantly.[1]

    • Solid and liquid waste should be collected in separate, appropriate containers (e.g., glass or polyethylene).[1]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[2]

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from incompatible materials.

  • Arranging for Disposal:

    • Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][2]

    • Do not attempt to transport hazardous waste yourself.[1]

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).[1]

    • The initial rinsate must be collected and disposed of as halogenated organic waste.[1]

    • Subsequent rinses with soap and water can be performed after the initial solvent rinse.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]

  • Control and Contain:

    • If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.[1][9]

    • Eliminate all ignition sources in the vicinity.[9]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the contaminated absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.[1]

    • Collect all cleaning materials for disposal as hazardous waste.[1]

  • Report:

    • Report the spill to your laboratory supervisor and EHS office, regardless of the size.[1]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the hazard classifications for related compounds, providing a basis for safe handling and disposal decisions.

Compound/ClassCAS NumberHazard Statements
Quinoline91-22-5Toxic if swallowed, Harmful in contact with skin, Causes skin and serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long lasting effects.[4]
6-Bromo-7-fluoroquinoline127827-52-5Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[8]
Fluoroquinolones (class)N/AAssociated with gastrointestinal and CNS toxicity, phototoxicity, tendon and joint disorders, and hypersensitivity.[5]

Experimental Protocols

While chemical degradation methods such as Advanced Oxidation Processes (AOPs) can be effective for breaking down fluoroquinolones, these are specialized procedures that require specific expertise and equipment.[3][10] The most common and recommended method for laboratories is collection and disposal by a certified waste management provider. For informational purposes, a general overview of a Fenton-based AOP is described below. This protocol should be adapted and validated by qualified personnel before any implementation.[10]

Objective: To chemically degrade fluoroquinolone antibiotics in an aqueous solution.

Materials:

  • Fluoroquinolone-contaminated aqueous waste

  • Hydrogen peroxide (H₂O₂)

  • Iron(II) sulfate (FeSO₄)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Appropriate reaction vessel and stirring equipment

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous waste solution to approximately 3.0 using sulfuric acid.[3][10]

  • Initiate Reaction: While stirring, add Iron(II) sulfate and then slowly add hydrogen peroxide.[3][10]

  • Reaction Time: Allow the reaction to proceed for at least 60 minutes.[3]

  • Neutralization: Neutralize the solution to a pH between 6.0 and 8.0 using sodium hydroxide.[3]

  • Disposal: The treated solution must be analyzed to ensure complete degradation of the hazardous compound. The final effluent should be collected in a designated hazardous waste container for disposal through a licensed provider.[3][10]

Disposal Decision Workflow

This compound Disposal Workflow cluster_0 Waste Generation and Initial Handling cluster_1 Final Disposal A This compound Waste Generated B Is the waste solid or liquid? A->B C Collect in designated, sealed, and labeled 'Halogenated Solid Waste' container. B->C Solid D Collect in designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. B->D Liquid E Store container in a designated Satellite Accumulation Area. C->E D->E F Container is full or ready for disposal. E->F G Contact Environmental Health & Safety (EHS) or a licensed disposal company. F->G H Professional waste handler collects and transports waste for incineration or other approved treatment. G->H I Proper Disposal Complete H->I

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoroquinoline
Reactant of Route 2
Reactant of Route 2
7-Fluoroquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。